4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S/c9-6-3-1-2-4-7(6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTQSJLNEDZVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NNC2=S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397554 | |
| Record name | 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836247 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52747-56-5 | |
| Record name | 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol
<A_I>
Introduction
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, integral to a wide array of pharmacologically active compounds.[1][2] These heterocyclic structures are known to exhibit a diverse range of biological activities, including antimicrobial, antitubercular, anticancer, and anti-inflammatory properties.[3] Thiol-substituted triazoles, in particular, serve as versatile intermediates in the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of the synthesis and detailed characterization of a specific derivative, 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, tailored for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The synthesis of 4-aryl-4H-1,2,4-triazole-3-thiols is a well-established process, often involving the cyclization of a substituted thiosemicarbazide in an alkaline medium.[4] This method provides a reliable and efficient route to the target compound.
Reaction Scheme
The synthesis proceeds through a two-step process: first, the formation of a thiosemicarbazide intermediate, followed by an intramolecular cyclization.
Caption: Synthetic pathway for this compound.
Causality Behind Experimental Choices
The selection of 2-fluorophenyl isothiocyanate and formhydrazide as starting materials is strategic. The isothiocyanate provides the aryl substituent and the thioamide functionality necessary for the triazole ring formation. Formhydrazide serves as the source for the remaining nitrogen and carbon atoms of the heterocyclic ring. The use of an alkaline medium, such as sodium hydroxide, facilitates the deprotonation and subsequent intramolecular cyclization to form the stable 1,2,4-triazole ring.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Formyl-4-(2-fluorophenyl)thiosemicarbazide
-
To a stirred solution of formhydrazide (0.01 mol) in absolute ethanol (50 mL), add 2-fluorophenyl isothiocyanate (0.01 mol).
-
Reflux the reaction mixture for 4-6 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Filter the resulting solid precipitate, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of this compound
-
Suspend the synthesized 1-formyl-4-(2-fluorophenyl)thiosemicarbazide (0.01 mol) in an aqueous solution of sodium hydroxide (2N, 50 mL).
-
Reflux the mixture for 3-4 hours.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.
-
Filter the precipitated solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.
Characterization of this compound
Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and thermal analysis techniques is employed for this purpose.
Spectroscopic Analysis
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a similar compound, 4-(benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol, showed characteristic peaks for N-H (3329 cm⁻¹), S-H (2625 cm⁻¹), and C=N (1630 cm⁻¹) stretching vibrations.[4] For the title compound, the presence of a weak S-H stretching band around 2500-2600 cm⁻¹ and the absence of a strong C=O stretching band from the intermediate would indicate the successful formation of the thiol tautomer.[6][7][8][9]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For 4-substituted-4H-1,2,4-triazole-3-thiols, a characteristic downfield singlet for the SH proton is typically observed between 12.9 and 14.0 ppm.[6][7][10][11] The aromatic protons of the 2-fluorophenyl group would appear as a multiplet in the aromatic region (around 7.0-8.0 ppm), and the C5-H of the triazole ring would likely appear as a singlet further downfield.
¹³C NMR: The carbon NMR spectrum helps to identify all the carbon atoms in the molecule. The C=S carbon of the triazole ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm.
3. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the synthesized compound.[12] Under electrospray ionization (ESI), the compound is expected to show a prominent [M+H]⁺ or [M-H]⁻ ion, confirming its molecular weight. The fragmentation pattern can provide further structural information.[1]
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability of the compound.[3] These methods can determine the melting point, decomposition temperature, and provide insights into the degradation process.[13][14] Triazole derivatives are generally known for their good thermal stability.[3][15]
Expected Characterization Data Summary
| Technique | Expected Observations |
| FT-IR (cm⁻¹) | ~3100 (N-H stretch), ~2600 (S-H stretch, weak), ~1610 (C=N stretch), ~1500 (C=C stretch, aromatic) |
| ¹H NMR (ppm) | ~13.5 (s, 1H, SH), ~8.5 (s, 1H, C5-H), 7.2-7.8 (m, 4H, Ar-H) |
| ¹³C NMR (ppm) | ~165 (C=S), 145-155 (Triazole C5), 115-160 (Aromatic Carbons) |
| Mass Spec (ESI) | [M+H]⁺ or [M-H]⁻ corresponding to C₈H₆FN₃S |
| DSC | Endothermic peak corresponding to the melting point |
Experimental Workflow and Data Validation
The following diagram illustrates the logical flow of the synthesis and characterization process, emphasizing the self-validating nature of the described protocols.
Caption: A streamlined workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide outlines a robust and reproducible methodology for the synthesis and comprehensive characterization of this compound. By adhering to the detailed protocols and employing the specified analytical techniques, researchers can confidently synthesize and validate the structure and purity of this valuable heterocyclic compound, paving the way for its further investigation in various fields, particularly in drug discovery and development.
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- ResearchGate. (n.d.). Thermal behavior of 3,4,5-triamino-1,2,4-triazole dinitramide.
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- National Institutes of Health. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes.
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A Technical Guide to the Biological Activity of Novel 4-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol Derivatives
Introduction: The Prominence of the 1,2,4-Triazole Scaffold in Medicinal Chemistry
The 1,2,4-triazole ring system is a cornerstone in the development of therapeutic agents, demonstrating a remarkable spectrum of biological activities.[1][2] This five-membered heterocyclic scaffold is a key pharmacophore in a variety of clinically significant drugs, owing to its unique electronic and structural properties that facilitate interactions with biological targets. The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring has been a fruitful strategy in medicinal chemistry, leading to the discovery of potent antimicrobial, antifungal, and anticancer agents.[3][4]
This technical guide focuses on a specific, yet highly promising, subclass: 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol derivatives . The introduction of a 2-fluorophenyl group at the N4 position is of particular interest. The fluorine atom, being the most electronegative element, can significantly alter the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding interactions with target enzymes. The ortho-position of the fluorine atom can induce specific conformational preferences that may be crucial for biological activity.
This document provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these novel derivatives, intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Pathway: A Versatile Route to this compound Derivatives
The synthesis of this compound and its 5-substituted derivatives typically follows a well-established and versatile multi-step pathway. The general strategy involves the initial formation of a thiosemicarbazide intermediate, followed by cyclization.
Diagram 1: General Synthetic Pathway
Sources
Unveiling the Antifungal Potential of 4-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Antifungal Agents
The escalating threat of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the urgent development of novel antifungal agents. The 1,2,4-triazole scaffold has long been a cornerstone in antifungal drug discovery, with prominent examples like fluconazole and itraconazole demonstrating the clinical significance of this heterocyclic core. This technical guide delves into the antifungal properties of a specific derivative, 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, and its related analogues. By synthesizing current knowledge, this document aims to provide a comprehensive resource for researchers actively engaged in the pursuit of next-generation antifungal therapeutics. It is important to note that while direct experimental data for the title compound is limited in publicly available literature, this guide provides a thorough analysis of closely related structures to offer valuable insights into its potential.
The Chemical Architecture: Understanding this compound
The unique structural features of this compound underpin its potential as an antifungal agent. The core 1,2,4-triazole ring is a key pharmacophore known for its ability to coordinate with the heme iron of cytochrome P450 enzymes. The thiol group at the 3-position and the 2-fluorophenyl substituent at the 4-position are critical for modulating the compound's biological activity, solubility, and metabolic stability.
Synthesis of the Triazole Core: A Representative Pathway
Detailed Experimental Protocol (Adapted from Pandeya et al., 2010)
Step 1: Synthesis of 4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
-
An equimolar mixture of 4-fluorobenzoic acid and thiocarbohydrazide is heated gently in an oil bath until a molten state is achieved.
-
The temperature is gradually increased to and maintained at the fusion point for a specified duration, during which the evolution of hydrogen sulfide and water vapor is observed.
-
The reaction mixture is then cooled to room temperature, and the resulting solid mass is washed with a dilute solution of sodium bicarbonate to remove any unreacted acid.
-
The crude product is then washed with cold water and recrystallized from a suitable solvent, such as ethanol, to yield the purified 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
Step 2: Synthesis of Schiff Base Derivatives (Illustrative)
-
To a solution of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in ethanol, an equimolar amount of a substituted benzaldehyde is added.
-
A few drops of a catalytic amount of glacial acetic acid are added to the reaction mixture.
-
The mixture is refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is filtered, washed with cold ethanol, and recrystallized to obtain the final product.
Mechanism of Antifungal Action: Targeting Ergosterol Biosynthesis
The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is the fungal equivalent of cholesterol in mammalian cells and is essential for maintaining the integrity and fluidity of the fungal cell membrane.
By binding to the heme iron in the active site of CYP51, this compound and its analogues are proposed to block the demethylation of lanosterol, the precursor to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered membrane composition disrupts its normal functions, including the activity of membrane-bound enzymes and nutrient transport, ultimately leading to the inhibition of fungal growth and, in some cases, cell death.
In Vitro Antifungal Activity: A Look at Related Compounds
While specific minimum inhibitory concentration (MIC) data for this compound is not available in the reviewed literature, studies on analogous compounds provide valuable insights into its potential antifungal spectrum. A study by Sabale and Mehta (2013) investigated the antifungal activity of a series of 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols against Candida albicans and Aspergillus niger.[3]
| Compound | Substituent on Benzylidene Ring | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. niger |
| 4e | 4-Bromo | 24 | 32 |
Table 1: Antifungal activity of a representative 1,2,4-triazole-3-thiol derivative. Data from Sabale and Mehta, 2013.[3]
The data suggests that derivatives of the 1,2,4-triazole-3-thiol core possess notable activity against clinically relevant fungal pathogens. The presence of a halogen atom (in this case, bromine) on the phenyl ring appears to contribute to the antifungal efficacy. This supports the rationale for investigating fluorinated analogues like the title compound.
Experimental Protocols for Antifungal Evaluation
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well microtiter plates.
-
Fungal isolate (e.g., Candida albicans).
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve the final inoculum concentration (approximately 0.5-2.5 x 10^3 CFU/mL).
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the test compound in RPMI-1640 medium in the 96-well microtiter plate.
-
Include a drug-free growth control well and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.
-
The MIC can be determined visually or by using a spectrophotometer to measure the optical density at a specific wavelength.
-
Cytotoxicity Assessment: MTT Assay
This protocol outlines a common method for assessing the cytotoxic effects of a compound on mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the formazan solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting a dose-response curve.
-
Concluding Remarks and Future Directions
The 1,2,4-triazole-3-thiol scaffold, particularly with a fluorophenyl substitution, represents a promising avenue for the development of novel antifungal agents. While direct experimental data on this compound is not yet widely published, the information available for closely related analogues suggests a strong potential for antifungal efficacy, likely through the inhibition of ergosterol biosynthesis.
Future research should focus on the definitive synthesis and comprehensive biological evaluation of this compound. This includes determining its MIC values against a broad panel of clinically relevant and drug-resistant fungal pathogens, assessing its cytotoxicity against various mammalian cell lines to establish a therapeutic index, and conducting in-depth mechanistic studies to confirm its interaction with fungal CYP51. Furthermore, structure-activity relationship (SAR) studies involving modifications of the fluorophenyl ring and the thiol group could lead to the identification of even more potent and selective antifungal candidates. The protocols and insights provided in this technical guide offer a solid foundation for researchers to embark on these critical next steps in the fight against fungal infections.
References
- Sabale, P. M., & Mehta, P. (2013). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. Indian Journal of Heterocyclic Chemistry, 23(2), 149-154.
- Pandeya, S. N., Singh, B. N., & Singh, A. (2010). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Pharmacy Research, 3(8), 1836-1839.
- Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517.
- Hussain, S., Jha, A., & Singh, P. (2012). Advances in synthetic approach to and antifungal activity of triazoles. Journal of the Korean Chemical Society, 56(1), 1-11.
- Katiyar, D., & Ghannoum, M. A. (2000). The expanding role of antifungal susceptibility testing in the clinical laboratory. Current Infectious Disease Reports, 2(6), 496-503.
- Sheehan, D. J., Casiano-Colón, A., & Pfaller, M. A. (1999). Antifungal susceptibility testing: a critical review of methods and clinical applications. Expert Review of Anti-infective Therapy, 1(1), 13-35.
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The Antibacterial Potential of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide for Drug Discovery Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad range of biological activities. This technical guide provides an in-depth analysis of the potential antibacterial spectrum of a specific derivative, 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol. While direct empirical data for this compound is emerging, this paper synthesizes existing research on structurally analogous 1,2,4-triazole-3-thiol derivatives to project its likely antibacterial profile. We will delve into the structure-activity relationships that govern the antibacterial efficacy of this class of compounds, propose a detailed experimental protocol for its evaluation, and discuss potential mechanisms of action. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of next-generation antibacterial therapeutics.
Introduction: The Imperative for Novel Antibacterial Agents
The global spread of drug-resistant bacteria poses a significant threat to public health.[1][2] Pathogens are increasingly evolving mechanisms to evade the effects of existing antibiotics, leading to higher morbidity and mortality rates and increased healthcare costs. This has created a critical need for the development of new antibacterial drugs, preferably with novel mechanisms of action that can circumvent existing resistance pathways. Heterocyclic compounds, particularly those containing the 1,2,4-triazole ring, have garnered considerable attention due to their diverse pharmacological properties, including potent antimicrobial activity.[3]
The 1,2,4-triazole-3-thiol moiety, in particular, has been identified as a key pharmacophore in a variety of antimicrobial agents. The presence of the thiol group and the ability to modify the N-4 position of the triazole ring allows for a wide range of structural diversification, leading to compounds with varied and potent biological activities. This guide focuses on the specific derivative, this compound, to explore its potential as a novel antibacterial agent.
The Antibacterial Spectrum of 1,2,4-Triazole-3-thiol Derivatives: A Predictive Overview
While specific antibacterial data for this compound is not yet extensively published, a review of the literature on structurally similar compounds provides a strong basis for predicting its potential activity. Research on various 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiols has demonstrated a broad spectrum of antibacterial action against both Gram-positive and Gram-negative bacteria.
Activity Against Gram-Positive Bacteria
Derivatives of 1,2,4-triazole-3-thiol have consistently shown promising activity against Gram-positive pathogens. For instance, various Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have exhibited strong antibacterial activity against Staphylococcus aureus.[4] The presence of halogen substituents on the phenyl ring at the 4-position of the triazole has been shown to enhance antibacterial activity.[5] Specifically, compounds with 4-chloro and 4-bromo substituents have demonstrated good activity.[6]
Activity Against Gram-Negative Bacteria
The efficacy of 1,2,4-triazole derivatives extends to Gram-negative bacteria, which are often more challenging to inhibit due to their outer membrane. Studies have shown that certain triazole-3-thione derivatives exhibit potent bioactivity against Escherichia coli and Pseudomonas aeruginosa.[1] For example, a 3,4-dichlorobenzyl triazole-3-thione derivative showed a Minimum Inhibitory Concentration (MIC) of 1 µg/mL against E. coli and 4 µg/mL against P. aeruginosa.[1]
Summary of Antibacterial Activity of Related Compounds
To provide a clear overview of the potential of this class of compounds, the following table summarizes the reported MIC values for various 1,2,4-triazole-3-thiol derivatives against a range of bacterial species.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 3,4-dichlorobenzyl triazole-3-thione | Staphylococcus aureus | 2 | [1] |
| Escherichia coli | 1 | [1] | |
| Pseudomonas aeruginosa | 4 | [1] | |
| 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | 16 | [7] |
| Bacillus subtilis | 20 | [7] | |
| Escherichia coli | 25 | [7] | |
| Fused 1,2,4-triazole derivatives | Escherichia coli | 3.12 | [1] |
| 4-[(5-nitrofuran-2-yl)methylidenamino]-5-(thiophene-2-yl)-1,2,4-triazol-3-thiol | Escherichia coli | Higher than Chlorhexidine | [8] |
| Staphylococcus aureus | Higher than Chlorhexidine | [8] |
Projected Antibacterial Profile of this compound
Based on the structure-activity relationships observed in related compounds, we can hypothesize the antibacterial profile of this compound. The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance biological activity, often by increasing metabolic stability and improving binding interactions. The 2-fluoro substitution may confer specific conformational properties that enhance its interaction with bacterial targets. It is plausible that this compound will exhibit broad-spectrum activity, with potentially enhanced potency against both Gram-positive and Gram-negative bacteria compared to its non-fluorinated counterparts.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To empirically determine the antibacterial spectrum of this compound, a standardized method such as the broth microdilution assay is recommended.
Step-by-Step Methodology
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Experimental Workflow Diagram
Caption: Workflow for MIC determination by broth microdilution.
Potential Mechanism of Action
While the precise mechanism of action for this compound requires experimental validation, several potential targets have been proposed for this class of compounds. One of the most cited mechanisms for triazole derivatives is the inhibition of essential bacterial enzymes.
Inhibition of DNA Gyrase and Topoisomerase IV
Some triazole derivatives have been identified as potential inhibitors of bacterial topoisomerase II (DNA gyrase) and topoisomerase IV.[9] These enzymes are crucial for DNA replication, recombination, and repair, making them attractive targets for antibacterial drugs. Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately, bacterial cell death.
Diagram of a Potential Signaling Pathway
Caption: Potential mechanism of action via enzyme inhibition.
Conclusion
While further empirical studies are essential, the analysis of structurally related compounds strongly suggests that this compound holds significant promise as a novel antibacterial agent. Its predicted broad-spectrum activity, coupled with a potentially distinct mechanism of action, makes it a compelling candidate for further investigation in the fight against antimicrobial resistance. The experimental protocols outlined in this guide provide a clear path forward for the comprehensive evaluation of this and other promising 1,2,4-triazole-3-thiol derivatives.
References
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1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
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Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents. (2019). National Institutes of Health. Retrieved from [Link]
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Design, synthesis and evaluation in vitro antibacterial activity of new 1,2,3-triazole derivatives. (2022). AIP Publishing. Retrieved from [Link]
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1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI. Retrieved from [Link]
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A Technical Guide to the In Vitro Anticancer Evaluation of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Foreword: The Rationale for Investigating 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage with biological receptors through hydrogen bonding and dipole interactions.[1][2] This heterocycle is a key pharmacophore in a range of clinically approved drugs, including anticancer agents like letrozole and anastrozole.[3] The thiol-substituted derivatives, specifically the 1,2,4-triazole-3-thiones/thiols, have garnered significant attention for their broad spectrum of pharmacological activities, including promising anticancer properties.[4] The uncontrolled proliferation of cells, a hallmark of cancer, is often driven by aberrant signaling pathways, and compounds that can modulate these pathways are of high therapeutic interest.[5]
This guide focuses on a specific, yet under-investigated derivative: This compound . The introduction of a fluorophenyl group is a strategic medicinal chemistry approach. The fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of the molecule, potentially leading to stronger interactions with biological targets. While direct anticancer data for this specific compound is not yet prevalent in the literature, its structural alerts strongly suggest a high probability of cytotoxic and antiproliferative activity.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It outlines a comprehensive framework for the synthesis, characterization, and rigorous in vitro evaluation of the anticancer potential of this compound. The methodologies described herein are based on established protocols and findings for structurally related compounds, providing a scientifically sound roadmap for its investigation.
Section 1: Synthesis and Characterization
A plausible and efficient synthesis of this compound can be achieved through a well-established multi-step reaction sequence, starting from 2-fluorophenyl isothiocyanate. This approach is adapted from common synthetic routes for similar 4-substituted-1,2,4-triazole-3-thiols.[6][7]
Proposed Synthetic Pathway
The synthesis involves the initial formation of a thiosemicarbazide intermediate, followed by cyclization to yield the desired triazole-thiol.
Caption: Proposed synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Synthesis of 1-(2-Fluorophenyl)-4-formylthiosemicarbazide (Intermediate C):
-
To a solution of formic hydrazide in a suitable solvent (e.g., ethanol), add an equimolar amount of 2-fluorophenyl isothiocyanate.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the thiosemicarbazide intermediate.
-
-
Synthesis of this compound (Compound D):
-
Suspend the synthesized thiosemicarbazide intermediate in an aqueous solution of a base (e.g., 2N NaOH).
-
Reflux the mixture for 4-6 hours until a clear solution is obtained, indicating the completion of the cyclization.
-
Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to a neutral pH.
-
Collect the precipitated product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
-
Characterization
The structure of the synthesized compound should be unequivocally confirmed using a suite of spectroscopic and analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the arrangement of protons and carbons.
-
FT-IR Spectroscopy: To identify the key functional groups, such as N-H, S-H, C=N, and C-S bonds.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Elemental Analysis (CHN): To confirm the empirical formula.
Section 2: In Vitro Anticancer Activity Evaluation
A systematic in vitro evaluation is crucial to determine the cytotoxic and antiproliferative effects of this compound. This typically involves a primary screening for cytotoxicity, followed by more detailed mechanistic studies.
Cell Lines and Culture
A panel of human cancer cell lines should be selected to assess the breadth of activity. It is also critical to include a non-cancerous cell line to evaluate selectivity.
Table 1: Suggested Cell Line Panel for Anticancer Screening
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Represents hormone-dependent breast cancer. |
| MDA-MB-231 | Breast Adenocarcinoma | Represents triple-negative, highly invasive breast cancer.[1] |
| A549 | Lung Carcinoma | A common model for non-small cell lung cancer.[8] |
| HeLa | Cervical Cancer | A widely used and well-characterized cancer cell line.[8] |
| HCT-116 | Colorectal Carcinoma | A model for colon cancer.[7] |
| MRC-5 | Normal Lung Fibroblast | A non-cancerous control to assess selectivity and general cytotoxicity.[8] |
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the wells and incubate for 48 to 72 hours.[9]
-
MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL in media) to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Section 3: Mechanistic Studies
Understanding how this compound exerts its anticancer effects is the next critical step. Based on the literature for related compounds, apoptosis and cell cycle arrest are highly probable mechanisms of action.
Apoptosis Induction Analysis
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.
In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and ultimately triggering cell death. Cell cycle distribution can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI).
Caption: Workflow for cell cycle analysis by flow cytometry.
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The resulting DNA histogram is analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Section 4: Potential Mechanisms and Further Investigations
While the precise molecular targets of this compound are yet to be identified, the broader class of 1,2,4-triazole derivatives has been shown to interact with various key players in cancer progression.
Hypothesized Signaling Pathway Involvement
Based on studies of similar heterocyclic compounds, potential mechanisms could involve the inhibition of key kinases or other enzymes that are crucial for cancer cell survival and proliferation.
Caption: Hypothesized signaling pathways potentially targeted by the compound.
Future Directions
-
Target Identification: Employ techniques such as molecular docking, kinase profiling assays, and western blotting for key signaling proteins (e.g., Akt, p-Akt, Bcl-2, Bax, caspases) to identify the specific molecular targets of the compound.
-
In Vivo Studies: If promising in vitro activity and selectivity are observed, the next logical step would be to evaluate the compound's efficacy and toxicity in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues of this compound to understand the relationship between chemical structure and anticancer activity, which can guide the design of more potent and selective compounds.
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the in vitro anticancer activity of this compound. While specific data for this compound are not yet available, its chemical structure, belonging to a class of compounds with known anticancer potential, makes it a compelling candidate for investigation. By following the detailed protocols for synthesis, cytotoxicity screening, and mechanistic studies outlined in this guide, researchers can effectively characterize its biological activity and determine its potential as a novel anticancer agent.
References
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- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014).
- An insight on medicinal attributes of 1,2,4-triazoles. (2020). PMC.
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre
- Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (2022).
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). NIH.
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Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][4][5]-triazole-3-thiol derivatives as antimicrobial agents. (2010). Semantic Scholar.
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- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). PMC.
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- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). MDPI.
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma. (2022). KTU ePubl.
- Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. (2026).
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"mechanism of action of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol"
An In-Depth Technical Guide to the Mechanism of Action of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The specific derivative, this compound, combines this privileged heterocycle with a strategically placed fluorophenyl moiety, suggesting a high potential for targeted biological interactions. While direct, comprehensive studies on this exact molecule are emerging, this guide synthesizes the vast body of research on structurally analogous compounds to postulate its mechanisms of action. We will explore its likely molecular targets, the rationale behind its structural design, and provide robust experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this promising chemical entity.
Introduction: The Architectural Logic of a Privileged Scaffold
The 1,2,4-triazole ring is a bioisostere for amide, imidazole, and other heterocyclic systems, enabling it to engage in a variety of non-covalent interactions with biological macromolecules.[1] Its derivatives are known to possess a wide array of pharmacological properties, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities.[3][4][5]
The subject of this guide, this compound, possesses three key functional domains that dictate its potential biological activity:
-
The 1,2,4-Triazole Core: This nitrogen-rich heterocycle acts as a rigid scaffold and a potent hydrogen bond donor/acceptor, crucial for anchoring the molecule within enzyme active sites or receptor binding pockets.
-
The Thiol (-SH) Group: The molecule exists in a thiol-thione tautomerism. The thiol group is a key reactive center, capable of coordinating with metal ions in metalloenzymes or forming crucial hydrogen bonds. Its presence is strongly associated with the antimicrobial and enzyme-inhibiting properties of this class of compounds.[1][5]
-
The 4-(2-fluorophenyl) Substituent: The fluorine atom is a powerful modulator of physicochemical properties. Its high electronegativity can alter the electronic distribution of the entire molecule, enhance binding affinity through unique interactions (e.g., with backbone amides), and improve metabolic stability by blocking sites of oxidative metabolism, thereby enhancing pharmacokinetic profiles.[6]
This guide will dissect the probable mechanisms through which these domains synergize to produce biological effects, focusing on anticancer, antimicrobial, and specific enzyme inhibition pathways.
General Synthesis Pathway
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry. The most common and efficient route involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate.[7][8] This process is reliable and allows for significant diversity in the final product through the selection of different starting hydrazides and isothiocyanates.
Figure 1: General synthetic workflow for this compound.
Postulated Mechanisms of Action
Based on extensive literature on analogous compounds, the primary mechanisms of action for this molecule can be categorized into three main areas: anticancer, antimicrobial, and targeted enzyme inhibition.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Derivatives of 1,2,4-triazole are frequently investigated for their anticancer properties.[9] The likely mechanisms involve the inhibition of key signaling proteins that are dysregulated in cancer cells.
A. Inhibition of Protein Kinases (e.g., AKT, CDKs): The triazole scaffold is adept at fitting into the ATP-binding pocket of protein kinases. The nitrogen atoms can form critical hydrogen bonds with the hinge region of the kinase, a common anchoring point for inhibitors. The 2-fluorophenyl group can then extend into a hydrophobic pocket, with the fluorine atom potentially forming favorable orthogonal multipolar interactions. Studies on related triazolo-thiadiazole compounds have demonstrated inhibition of AKT1 and AKT2, key nodes in the PI3K/AKT survival pathway.[10] Similarly, indolyl-triazole derivatives have been designed as potent inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/CDK6), which control cell cycle progression.[11]
B. Inhibition of Signal Transducers (e.g., STAT3): Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively active in many cancers, promoting proliferation and preventing apoptosis. The proposed mechanism for triazole-based STAT3 inhibitors involves binding to the SH2 domain, preventing STAT3 dimerization, phosphorylation, and subsequent nuclear translocation.[12] The thiol group and aromatic system of this compound are well-suited for the key hydrogen bonding and pi-stacking interactions required for SH2 domain binding.
Figure 2: Postulated anticancer mechanism via inhibition of AKT and STAT3 pathways.
Antimicrobial Activity: Disruption of Essential Bacterial and Fungal Processes
The 1,2,4-triazole-3-thiol scaffold is a well-documented pharmacophore for antimicrobial agents.[13][14] The mechanism is likely multifactorial, targeting essential enzymes and processes unique to microorganisms.
A. Inhibition of Essential Enzymes: Many bacterial enzymes are potential targets. For instance, DNA gyrase, an enzyme critical for bacterial DNA replication, can be inhibited by compounds that interfere with its ATP-binding site. In silico studies on similar triazoles have shown good binding affinity for DNA gyrase.[15] The thiol group is crucial, potentially chelating with metal cofactors within the active sites of metalloenzymes essential for microbial survival.
B. Disruption of Cell Wall/Membrane Integrity: In fungi, triazoles are famous for their ability to inhibit lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane. While fluconazole and related drugs achieve this through coordination of a triazole nitrogen to the heme iron in the enzyme, the thiol-containing triazoles may present a different binding mode while targeting the same pathway. Disruption of this pathway leads to a compromised cell membrane and fungal cell death.[1]
Specific Enzyme Inhibition (e.g., MAO, COX)
Beyond broad anticancer and antimicrobial effects, the specific structure of this compound suggests potential for inhibiting other clinically relevant enzymes.
A. Monoamine Oxidase (MAO) Inhibition: MAOs are enzymes that catalyze the oxidative deamination of neurotransmitters. Their inhibition is a key strategy for treating depression and neurodegenerative diseases. Hybrid molecules containing 1,2,4-triazole and piperazine moieties have been identified as potent MAO-A inhibitors.[16] The triazole ring can interact with key residues in the active site cavity of MAO, while the fluorophenyl group can occupy the "aromatic cage," leading to potent and potentially selective inhibition.
B. Cyclooxygenase (COX) Inhibition: COX enzymes are central to the inflammatory pathway. In silico evaluations of 4-amino-1,2,4-triazole-3-thiol derivatives suggest a good binding affinity for the COX-2 isoform.[15] The triazole core is predicted to form hydrogen bonds with active site residues, positioning the molecule to block the enzyme's cyclooxygenase activity.
Experimental Validation: Protocols and Methodologies
The following protocols are designed to systematically investigate and validate the postulated mechanisms of action.
Protocol: Kinase Inhibition Assay (e.g., AKT1)
This protocol describes a luminescent kinase assay to quantify the inhibitory potential of the compound against a specific protein kinase.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.
-
Prepare a reaction buffer containing recombinant human AKT1 enzyme and its specific substrate peptide.
-
-
Assay Execution:
-
In a 384-well white plate, add 5 µL of the compound dilution or DMSO (vehicle control).
-
Add 10 µL of the enzyme/substrate mix to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 15 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.
-
Incubate for a further 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).
-
Plot the normalized response versus the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality and Self-Validation: This assay directly measures the enzymatic activity of the purified target protein. The dose-response curve validates the specificity of the interaction. Including a known inhibitor (e.g., Staurosporine) as a positive control ensures the assay is performing correctly.
Protocol: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial strains using the broth microdilution method.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture a bacterial strain (e.g., S. aureus ATCC 29213) overnight in Mueller-Hinton Broth (MHB).
-
Dilute the overnight culture to achieve a standardized final concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Preparation:
-
Prepare a 2x serial dilution of the compound in MHB in a 96-well plate, typically from 128 µg/mL down to 0.25 µg/mL.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data Presentation
Quantitative data from inhibition assays should be summarized for clear comparison.
Table 1: Sample Enzyme Inhibition Data
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| This compound | AKT1 | Experimental Value |
| This compound | MAO-A | Experimental Value |
| This compound | COX-2 | Experimental Value |
| Reference Inhibitor (e.g., Staurosporine) | AKT1 | Known Value |
| Reference Inhibitor (e.g., Clorgyline) | MAO-A | Known Value |
Future Directions and Conclusion
The evidence synthesized from the broader class of 1,2,4-triazole-3-thiols strongly suggests that this compound is a molecule of significant therapeutic potential. Its postulated mechanisms of action are centered on the inhibition of key enzymes involved in cancer cell proliferation, microbial viability, and neuro-inflammation. The presence of the 2-fluorophenyl group likely enhances its potency and metabolic stability.
The immediate next steps should involve the systematic experimental validation of these hypotheses using the protocols outlined in this guide. Future research should also focus on elucidating the precise binding modes through co-crystallography studies with its target enzymes and conducting in vivo efficacy studies in relevant disease models to translate these molecular mechanisms into therapeutic outcomes.
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Structure-Activity Relationship of 4-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] This technical guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising subclass: 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol analogs. We will explore the critical interplay of the core heterocyclic system, the influential 2-fluorophenyl substituent at the N4 position, and the versatile thiol group at C3. This guide will further dissect the impact of various substitutions at the C5 position on the overall biological efficacy of these molecules. By synthesizing data from existing literature on related compounds, this document aims to provide a predictive framework for the rational design of novel, potent, and selective therapeutic agents based on this privileged scaffold. We will also outline established synthetic protocols and methodologies for biological evaluation, offering a comprehensive resource for researchers in the field.
The 1,2,4-Triazole-3-thiol Core: A Privileged Scaffold in Drug Discovery
The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its prevalence in medicinal chemistry is attributed to its metabolic stability, favorable pharmacokinetic profile, and its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and metal coordination.[3] The incorporation of a thiol group at the C3 position introduces a crucial functional handle for further derivatization and a potential active site for tautomerization between the thione and thiol forms, which can influence receptor binding and biological activity.[4]
Derivatives of 1,2,4-triazole-3-thiol have demonstrated a broad spectrum of pharmacological activities, including:
-
Antifungal Activity: The triazole moiety is famously a key component of azole antifungals like fluconazole and voriconazole, which inhibit fungal cytochrome P450 enzymes.[3]
-
Antibacterial Activity: Numerous studies have reported the efficacy of triazole-thiol derivatives against both Gram-positive and Gram-negative bacteria.[5][6]
-
Anticancer Activity: This class of compounds has shown promise in targeting various cancer cell lines, with some derivatives exhibiting potent cytotoxic effects.[7][8]
-
Other Activities: The versatility of this scaffold has led to the discovery of derivatives with anticonvulsant, anti-inflammatory, and antiviral properties.[9]
The core structure of the this compound is depicted below.
Caption: Core structure of 4-(2-fluorophenyl)-5-substituted-4H-1,2,4-triazole-3-thiol.
The Role of the 4-(2-Fluorophenyl) Substituent
The presence and position of the fluorophenyl group are critical determinants of biological activity. While direct SAR studies on the 2-fluoro isomer are limited in the available literature, we can extrapolate from related fluorophenyl-triazole analogs. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including:
-
Electronic Effects: Fluorine is the most electronegative element, and its presence can alter the electron distribution within the aromatic ring and, by extension, the entire molecule. This can influence the pKa of the triazole ring and its ability to interact with biological targets.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation, thereby increasing its in vivo half-life.
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and reach its target.
-
Conformational Effects: The position of the fluorine atom on the phenyl ring can induce specific conformational preferences, which may be crucial for optimal binding to a receptor or enzyme active site.
The ortho-position of the fluorine atom in the 4-(2-fluorophenyl) moiety likely imparts a distinct steric and electronic environment compared to its meta- and para-isomers, potentially leading to unique biological profiles.
Structure-Activity Relationship at the C5 Position
The C5 position of the 1,2,4-triazole ring is a key site for modification to explore and optimize the biological activity of this compound analogs. By introducing a variety of substituents at this position, a diverse chemical space can be explored. Based on broader studies of 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiols, the following SAR trends can be inferred:
Antimicrobial and Antifungal Activity
For antimicrobial and antifungal applications, the nature of the C5 substituent plays a pivotal role.
-
Aromatic and Heteroaromatic Rings: The introduction of substituted phenyl or heteroaromatic rings (e.g., pyridine, furan, thiophene) at the C5 position has been a common strategy to enhance antimicrobial potency. The electronic nature of the substituents on these rings is crucial.
-
Electron-withdrawing groups (e.g., halogens like chlorine and bromine, nitro groups) on the C5-phenyl ring often lead to increased activity.[5] This is potentially due to enhanced binding affinity with the target enzyme or receptor.
-
Electron-donating groups (e.g., methoxy, hydroxyl) can have a variable effect, with some studies showing a decrease in activity while others report enhancement, suggesting that the optimal electronic properties are target-dependent.
-
-
Alkyl Chains: The introduction of short to medium-length alkyl chains at C5 can modulate the lipophilicity of the molecule, which is a critical factor for cell penetration. The optimal chain length often represents a balance between aqueous solubility and membrane permeability.
Anticancer Activity
In the context of anticancer drug design, the C5 position offers a versatile point for introducing moieties that can interact with specific targets in cancer cells.
-
Bulky Aromatic Systems: The incorporation of larger, planar aromatic systems at C5 can facilitate intercalation with DNA or binding to the active sites of enzymes like topoisomerases.[10]
-
Hybrid Molecules: Linking the C5 position to other known anticancer pharmacophores (e.g., pyridine, quinoline) can lead to hybrid molecules with potentially synergistic or enhanced cytotoxic effects.[11]
The following table summarizes the general influence of C5 substituents on the biological activity of 4-aryl-1,2,4-triazole-3-thiol analogs, which can serve as a predictive guide for the 4-(2-fluorophenyl) series.
| C5 Substituent Type | General Impact on Antimicrobial Activity | General Impact on Anticancer Activity | Rationale |
| Substituted Phenyl Rings | Often enhances activity, especially with electron-withdrawing groups. | Can significantly enhance activity, depending on the substitution pattern. | Provides a scaffold for further interactions with the biological target. Electronic effects modulate binding affinity. |
| Heteroaromatic Rings | Frequently leads to potent analogs. | A promising strategy for developing targeted agents. | Can participate in additional hydrogen bonding and pi-stacking interactions. |
| Alkyl Chains | Activity is dependent on chain length and lipophilicity. | Generally less explored than aromatic substituents. | Modulates physicochemical properties like solubility and membrane permeability. |
Experimental Protocols
General Synthesis of 4-(2-Fluorophenyl)-5-substituted-4H-1,2,4-triazole-3-thiols
A common and effective method for the synthesis of the title compounds involves a multi-step procedure starting from a substituted benzoic acid.[6][12]
Step 1: Synthesis of Acid Hydrazide A substituted benzoic acid is esterified and then reacted with hydrazine hydrate to yield the corresponding acid hydrazide.
Step 2: Formation of Potassium Dithiocarbazinate The acid hydrazide is treated with carbon disulfide in the presence of potassium hydroxide in ethanol to form the potassium dithiocarbazinate salt.
Step 3: Cyclization to form 4-Amino-1,2,4-triazole-3-thiol The potassium salt is then cyclized by refluxing with an excess of hydrazine hydrate to yield the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
Step 4: Introduction of the 2-Fluorophenyl Group This step can be achieved through various methods, including the reaction of the 4-amino-triazole with 2-fluorobenzaldehyde to form a Schiff base, followed by reduction, or through a multi-step process involving the synthesis of a 1-(2-fluorophenyl)thiosemicarbazide intermediate which is then cyclized.
A representative synthetic workflow is illustrated below.
Caption: A general synthetic workflow for 4-(2-fluorophenyl)-5-substituted-4H-1,2,4-triazole-3-thiol analogs.
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized analogs can be evaluated using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.
-
Serial Dilution of Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. While direct and comprehensive SAR studies on this specific series of analogs are not extensively documented, by extrapolating from the rich literature on related 1,2,4-triazole-3-thiol derivatives, a rational approach to drug design can be formulated. The strategic modification of the C5 position with various aryl, heteroaryl, and alkyl substituents is a key avenue for modulating biological activity and selectivity. The 2-fluorophenyl group at the N4 position is anticipated to confer advantageous pharmacokinetic properties.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of 4-(2-fluorophenyl)-5-substituted-4H-1,2,4-triazole-3-thiol analogs to establish a definitive and quantitative SAR. Such studies will be instrumental in identifying lead compounds with enhanced potency and a favorable safety profile for further preclinical and clinical development.
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A Technical Guide to the Therapeutic Potential of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Abstract
The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique physicochemical properties, including hydrogen bonding capacity and metabolic stability, make it a cornerstone of modern medicinal chemistry.[3] This guide focuses on a specific, promising derivative: 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol . The strategic incorporation of a 2-fluorophenyl moiety at the N4 position and a thiol group at the C3 position presents a compelling profile for targeted therapeutic development. The electron-withdrawing nature of fluorine can enhance binding interactions and improve pharmacokinetic properties, while the thiol group offers a versatile handle for covalent bonding or coordination with metallic cofactors in enzyme active sites.[4] This document provides a comprehensive framework for exploring the therapeutic potential of this molecule, detailing a robust synthetic pathway, proposing a multi-pronged strategy for biological screening, and outlining validated experimental protocols to assess its anticancer and antimicrobial activities.
Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold
The five-membered 1,2,4-triazole ring is an aromatic heterocycle that serves as a bioisostere for amide, ester, and carboxylic acid functionalities, enabling it to engage with biological targets with high affinity.[1] This scaffold is integral to a wide array of approved drugs, from the potent antifungal agent fluconazole to the anticancer drug letrozole, demonstrating its versatility and clinical relevance.[5]
The derivatization of the triazole core is a key strategy in drug discovery. Specifically, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols have emerged as a class of compounds with significant biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6][7][8] The thiol (-SH) group, in tautomeric equilibrium with its thione (C=S) form, is a critical pharmacophore that can significantly influence the molecule's therapeutic action.[9]
This guide postulates that the specific combination of the 2-fluorophenyl group and the 3-thiol moiety on the 4H-1,2,4-triazole core in This compound (CAS 52747-56-5) creates a candidate with high potential for targeted therapeutic intervention.
Synthesis and Physicochemical Characterization
A reliable and scalable synthesis is paramount for the successful development of any new chemical entity. The proposed pathway for synthesizing this compound is based on a well-established and robust chemical methodology.[10][11]
Physicochemical Profile
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value | Source |
| CAS Number | 52747-56-5 | [12] |
| Molecular Formula | C₈H₆FN₃S | [12] |
| Molecular Weight | 195.22 g/mol | [12] |
| Melting Point | 166-167 °C | [12] |
| InChI Key | JKTQSJLNEDZVAK-UHFFFAOYSA-N | [12] |
Proposed Synthetic Pathway
The synthesis proceeds via a two-step process: formation of an N-substituted thiosemicarbazide intermediate, followed by an alkali-mediated intramolecular cyclization to yield the final triazole-thiol. This method is chosen for its high efficiency and common use for this class of compounds.[10][13]
Caption: Proposed two-step synthesis of this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 1-Formyl-4-(2-fluorophenyl)-thiosemicarbazide
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve formic acid hydrazide (1 equivalent) in 100 mL of absolute ethanol.
-
Reagent Addition: To the stirred solution, add 2-fluorophenyl isothiocyanate (1 equivalent) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazide intermediate.
Step 2: Synthesis of this compound
-
Setup: Suspend the dried 1-formyl-4-(2-fluorophenyl)-thiosemicarbazide (1 equivalent) in a 2N aqueous solution of sodium hydroxide (5 equivalents).
-
Reaction: Heat the suspension to reflux for 6-8 hours until a clear solution is obtained.
-
Isolation: Cool the solution in an ice bath and carefully acidify with concentrated HCl to a pH of 5-6.
-
Purification: The resulting precipitate is filtered, washed thoroughly with cold distilled water until neutral, and then dried. The crude product can be recrystallized from ethanol to yield the pure this compound.
Framework for Assessing Therapeutic Potential
Based on the extensive bioactivity of the 1,2,4-triazole scaffold, a multi-pronged screening approach is proposed to efficiently identify the primary therapeutic value of the target compound.[6][14]
Hypothesis 1: Anticancer Activity
Rationale: The 1,2,4-triazole scaffold is a key component of numerous anticancer agents.[15] Derivatives have been shown to inhibit critical cancer-related targets such as kinases, tubulin, and carbonic anhydrases, leading to cell cycle arrest and apoptosis.[3][16] The 2-fluorophenyl substitution may enhance potency and selectivity against specific cancer cell lines.
A tiered screening approach is recommended, starting with a broad panel of human cancer cell lines to identify initial activity.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
This protocol is designed to assess the effect of the compound on the metabolic activity of cancer cells, a proxy for cell viability.[17]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast, A549 lung, HCT116 colon) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
The IC₅₀ values will be tabulated to compare the compound's potency across different cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) [Hypothetical] | Positive Control (Doxorubicin) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 0.8 |
| A549 | Lung Carcinoma | 22.5 | 1.2 |
| HCT116 | Colorectal Carcinoma | 18.9 | 0.9 |
| Panc-1 | Pancreatic Carcinoma | > 100 | 1.5 |
Hypothesis 2: Antimicrobial Activity
Rationale: The 1,2,4-triazole core is the foundation of leading antifungal drugs that inhibit ergosterol biosynthesis.[18] Many thiol-containing triazoles also exhibit potent antibacterial activity.[19][20] The presence of a fluorine atom is known to often enhance antimicrobial potency.[4] Therefore, screening against a panel of pathogenic fungi and bacteria is a logical and high-priority step.
The broth microdilution method is the gold standard for determining the MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21]
Caption: Workflow for MIC determination via the broth microdilution method.
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (inoculum without compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole) should be run in parallel.
-
Incubation: Incubate the plates for 18-24 hours under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi).
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Results will be summarized to identify the spectrum of activity.
| Organism | Type | MIC (µg/mL) [Hypothetical] | Control Drug MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 16 | Ciprofloxacin: 1 |
| Escherichia coli | Gram-negative Bacteria | 64 | Ciprofloxacin: 0.5 |
| Candida albicans | Fungus (Yeast) | 8 | Fluconazole: 2 |
| Aspergillus fumigatus | Fungus (Mold) | 32 | Voriconazole: 1 |
Future Directions: Mechanism of Action and In Vivo Studies
Should initial screening yield promising results (e.g., IC₅₀ < 10 µM or MIC < 16 µg/mL), subsequent studies should focus on elucidating the mechanism of action (MoA).
-
For Anticancer Leads: Investigations could include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V staining), and specific enzyme inhibition assays against known triazole targets like tubulin or kinases.[16] Molecular docking studies can be employed to predict binding modes within the active sites of these enzymes.
-
For Antimicrobial Leads: For antifungal hits, ergosterol quantification assays can confirm inhibition of the fungal cell membrane synthesis pathway. For antibacterial leads, assays for DNA gyrase inhibition or cell wall integrity can be performed.
Successful MoA studies would provide the rationale for advancing the compound into preclinical animal models to evaluate efficacy, pharmacokinetics, and safety.
Conclusion
This compound is a strategically designed molecule that leverages the proven therapeutic value of the 1,2,4-triazole scaffold. The synthetic route is straightforward, and the rationale for its potential anticancer and antimicrobial activity is strongly supported by extensive literature on analogous compounds. The systematic screening framework presented in this guide provides a clear, efficient, and scientifically rigorous path to evaluate its therapeutic potential. The data generated from these proposed studies will be critical in determining the future trajectory of this promising compound within the drug discovery pipeline.
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2001). MDPI. Retrieved January 18, 2026, from [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. (2020). PubMed Central. Retrieved January 18, 2026, from [Link]
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Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2018). PubMed. Retrieved January 18, 2026, from [Link]
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Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (2001). PubMed. Retrieved January 18, 2026, from [Link]
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2023). MDPI. Retrieved January 18, 2026, from [Link]
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Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (2020). * Bentham Science*. Retrieved January 18, 2026, from [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. Retrieved January 18, 2026, from [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. (2022). PubMed. Retrieved January 18, 2026, from [Link]
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1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. Retrieved January 18, 2026, from [Link]
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Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]
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Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2018). MDPI. Retrieved January 18, 2026, from [Link]
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Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. (2023). Pakistan Journal of Scientific & Industrial Research - Physical Sciences. Retrieved January 18, 2026, from [Link]
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2017). PubMed Central. Retrieved January 18, 2026, from [Link]
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1,2,4-Triazoles as Important Antibacterial Agents. (2019). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest to researchers in drug discovery and materials science. The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, valued for its diverse biological activities including antifungal, antimicrobial, and anticancer properties[1]. The incorporation of a 2-fluorophenyl group and a thiol moiety is anticipated to modulate these properties, making a thorough understanding of its fundamental physicochemical characteristics essential for its rational application in novel molecular design. This document outlines a detailed synthesis protocol, explores its structural and electronic properties through spectral analysis and discussion of tautomerism, and presents methodologies for the determination of key physicochemical parameters such as pKa, lipophilicity, and solubility.
Molecular Structure and Isomerism
The core structure of the title compound, with CAS Number 52747-56-5, consists of a 1,2,4-triazole ring substituted at the N4 position with a 2-fluorophenyl group and at the C3 position with a thiol group. Its molecular formula is C₈H₆FN₃S, corresponding to a molecular weight of 195.22 g/mol [2].
A critical aspect of 1,2,4-triazole-3-thiols is their existence in two potential tautomeric forms: the thiol form and the thione form. This equilibrium is influenced by factors such as the physical state (solid or solution), solvent polarity, and pH[3][4][5][6]. Computational studies on related 1,2,4-triazole-3-thione derivatives have consistently shown the thione form to be the more stable tautomer in the gas phase[1][7]. Spectroscopic evidence from various substituted triazole-thiols also indicates a predominance of the thione tautomer in neutral solutions and the solid state[8].
Caption: Thiol-Thione Tautomerism.
Synthesis Pathway
The synthesis of this compound can be reliably achieved through a well-established multi-step sequence starting from 2-fluorophenylhydrazine. This method involves the formation of a thiosemicarbazide intermediate, followed by an alkaline-mediated cyclization. This approach is widely documented for the synthesis of various 4,5-disubstituted-1,2,4-triazole-3-thiols[9][10][11].
Caption: Proposed Synthesis Workflow.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Fluorobenzoyl isothiocyanate
-
To a solution of potassium thiocyanate (1.1 eq) in dry acetone, add 2-fluorobenzoyl chloride (1.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
The resulting solution of 2-fluorobenzoyl isothiocyanate is used directly in the next step without isolation.
Step 2: Synthesis of 1-(2-Fluorobenzoyl)thiosemicarbazide
-
To a solution of hydrazine hydrate (1.2 eq) in ethanol, add the acetone solution of 2-fluorobenzoyl isothiocyanate dropwise with vigorous stirring.
-
Stir the mixture at room temperature for 4-6 hours.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.
Step 3: Synthesis of 4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
-
Suspend the 1-(2-fluorobenzoyl)thiosemicarbazide (1.0 eq) in an aqueous solution of 8% sodium hydroxide (w/v).
-
Reflux the mixture for 4-6 hours until the evolution of hydrogen sulfide ceases (test with lead acetate paper).
-
Cool the reaction mixture to room temperature and filter.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
Step 4 (Alternative): Synthesis of this compound A direct synthesis of the N-aryl substituted triazole can be achieved by reacting 2-fluorophenyl isothiocyanate with formylhydrazine, followed by cyclization.
Physicochemical Properties
Due to the absence of specific experimental data for this compound in the reviewed literature, the following properties are predicted based on data from analogous compounds and established analytical methodologies.
| Property | Predicted Value / Expected Range | Method of Determination |
| Melting Point (°C) | 180 - 220 | Capillary Melting Point Apparatus |
| pKa | 6.5 - 7.5 (thiol group) | Potentiometric Titration[7][12][13][14][15] |
| logP (Octanol/Water) | 1.5 - 2.5 | Shake-Flask Method[1][16][17][18][19] |
| Aqueous Solubility | Poorly soluble | Thermodynamic Solubility Assay[2][20][21][22][23] |
Acidity (pKa)
The pKa of the thiol group is a critical parameter influencing the compound's ionization state in physiological environments. The acidity of the thiol proton is influenced by the electron-withdrawing nature of the triazole and 2-fluorophenyl rings. The pKa is expected to be in the weakly acidic range.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
-
Prepare a ~1 mM solution of the compound in a co-solvent system (e.g., water/methanol) if solubility is low.
-
Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.
-
Titrate the solution with a standardized solution of 0.1 M NaOH, recording the pH after each incremental addition.
-
Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point[12][13][15].
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The presence of the fluorophenyl group increases lipophilicity, while the triazole and thiol/thione moieties contribute to its polarity.
Experimental Protocol: logP Determination by Shake-Flask Method
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other).
-
Shake the mixture vigorously to allow for partitioning between the two phases until equilibrium is reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase[1][16][17].
Solubility
Aqueous solubility is a fundamental property for any compound intended for biological applications. Heterocyclic compounds with aromatic substituents often exhibit low aqueous solubility.
Experimental Protocol: Thermodynamic Solubility Assay
-
Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate by HPLC-UV, using a calibration curve prepared with known concentrations of the compound[2][20][21][23].
Spectral Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following are predicted spectral characteristics based on analogous structures found in the literature[3][8][18][20].
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the triazole proton and the protons of the 2-fluorophenyl ring.
-
Aromatic Protons (2-fluorophenyl group): Four protons in the aromatic region (typically δ 7.0-8.0 ppm), exhibiting complex splitting patterns due to ortho, meta, and para couplings, as well as coupling to the fluorine atom.
-
Triazole Proton (C5-H): A singlet at approximately δ 8.5-9.5 ppm.
-
Thiol/Amine Proton (SH/NH): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. For the thione tautomer, the N-H proton typically appears downfield (δ 13-14 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Triazole Carbons: Two signals are expected for the C3 and C5 carbons of the triazole ring. In the thione form, the C=S carbon (C3) will appear significantly downfield, typically in the range of δ 160-180 ppm. The C5 carbon will be in the region of δ 140-150 ppm.
-
Aromatic Carbons (2-fluorophenyl group): Six signals are expected, with chemical shifts influenced by the fluorine substituent. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.
FT-IR Spectroscopy
Infrared spectroscopy is particularly useful for identifying the tautomeric form.
-
Thione Form:
-
N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹.
-
C=S Stretch (Thioamide bands): Characteristic absorptions in the fingerprint region, often around 1250-1350 cm⁻¹[8].
-
-
Thiol Form:
-
Common Peaks:
-
C=N Stretch: Around 1600-1650 cm⁻¹.
-
Aromatic C-H Stretch: Above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption typically in the 1100-1250 cm⁻¹ range.
-
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): Expected at m/z = 195.
-
Fragmentation: Common fragmentation pathways for 1,2,4-triazoles include the loss of N₂, HCN, and cleavage of the substituent groups[8][25][26][27][28]. The fragmentation of the 2-fluorophenyl group may involve the loss of HF or a C₆H₄F radical.
Crystallography
A single-crystal X-ray diffraction study would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. It would definitively establish the predominant tautomeric form in the crystal lattice.
Workflow: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation from a suitable solvent or solvent mixture.
-
Data Collection: Mount a single crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected on a detector.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an electron density map of the unit cell. An atomic model is built into the electron density and refined to best fit the experimental data[29][30][31][32][33].
Caption: X-ray Crystallography Workflow.
Conclusion
This compound is a molecule with significant potential, stemming from the established biological importance of the 1,2,4-triazole scaffold. This guide has outlined its fundamental physicochemical properties, providing a framework for its synthesis and characterization. While specific experimental data for this compound remains to be published, the provided protocols and predictive analyses, based on established chemical principles and data from analogous structures, offer a robust starting point for researchers. The determination of its precise physicochemical parameters through the experimental methods detailed herein will be crucial for its future development in medicinal chemistry and materials science.
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Australian National University. (n.d.). Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds. Retrieved from [Link]
-
ResearchGate. (2024). Thione–thiol tautomerism of I' and II'. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
SciSpace. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]
-
ResearchGate. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
- Shcherbatykh, A. A., et al. (2024). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry.
-
ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of functionalized 1,2,4-triazole-3-thiones from potassium isothiocyanate, acid chlorides and arylhydrazines. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between t.... Retrieved from [Link]
-
University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
MRC Laboratory of Molecular Biology. (2013, April 23). Introduction to X-ray crystallography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]
-
Bio-Byword Scientific Publishing. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]
-
SciSpace. (n.d.). The thione-thiol tautomerism in simple thioamides. Retrieved from [Link]
-
ResearchGate. (2022). FTIR trace showing the presence of thiol groups at 2550 cm −1 (shown by arrows) in the MPTMS functionalized -AlOOH substrate. Retrieved from [Link]
-
PubMed. (2007). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: A Step-by-Step Synthesis Guide for 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Introduction
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities including antimicrobial, antifungal, and anticancer properties. The incorporation of a thiol group at the 3-position and various substituents on the triazole ring can significantly influence the compound's therapeutic potential. This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a key intermediate for the development of novel pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a detailed experimental procedure and the underlying scientific rationale.
Chemical Principles and Reaction Mechanism
The synthesis of this compound is achieved through a well-established two-step reaction sequence. This pathway involves the initial formation of a thiosemicarbazide intermediate, followed by its intramolecular cyclization in an alkaline medium.
Step 1: Synthesis of 1-formyl-4-(2-fluorophenyl)thiosemicarbazide (Intermediate 1)
The first step involves the nucleophilic addition of formhydrazide to the electrophilic carbon atom of 2-fluorophenyl isothiocyanate. The lone pair of electrons on the terminal nitrogen of formhydrazide attacks the isothiocyanate carbon, leading to the formation of the 1-formyl-4-(2-fluorophenyl)thiosemicarbazide intermediate. This reaction is typically carried out in a suitable organic solvent at room temperature or with gentle heating.
Step 2: Cyclization to this compound (Final Product)
The second step is a base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate. In the presence of a strong base, such as sodium hydroxide, the acidic proton of the formyl group's amide is abstracted. The resulting anion then attacks the thione carbon, leading to the formation of a five-membered ring. Subsequent dehydration results in the formation of the stable 1,2,4-triazole ring. The reaction typically proceeds under reflux conditions.[1][2][3]
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Fluorophenyl isothiocyanate | ≥98% | Sigma-Aldrich | 38985-64-7 |
| Formhydrazide (Formic hydrazide) | ≥98% | Sigma-Aldrich | 624-84-0 |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific | 64-17-5 |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Merck | 1310-73-2 |
| Hydrochloric Acid (HCl) | 37% | VWR Chemicals | 7647-01-0 |
| Distilled Water | - | In-house | 7732-18-5 |
Safety and Handling Precautions
-
2-Fluorophenyl isothiocyanate: This compound is corrosive and causes severe skin burns and eye damage. It may also cause respiratory irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Formhydrazide: Harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. May cause respiratory irritation. Handle with care, avoiding dust formation, and use appropriate PPE.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care, avoiding contact with skin and eyes.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
Detailed Step-by-Step Synthesis Protocol
Part 1: Synthesis of 1-formyl-4-(2-fluorophenyl)thiosemicarbazide (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.166 mol) of formhydrazide in 100 mL of anhydrous ethanol.
-
Addition of Isothiocyanate: To the stirred solution, add 25.6 g (0.166 mol) of 2-fluorophenyl isothiocyanate dropwise over a period of 30 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Isolation of Intermediate: Upon completion of the reaction, the precipitated white solid is collected by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold ethanol (2 x 30 mL) to remove any unreacted starting materials. Dry the product under vacuum to obtain 1-formyl-4-(2-fluorophenyl)thiosemicarbazide.
Part 2: Synthesis of this compound (Final Product)
-
Reaction Setup: Place the dried 1-formyl-4-(2-fluorophenyl)thiosemicarbazide (assume quantitative yield from the previous step, ~0.166 mol) in a 500 mL round-bottom flask.
-
Base Addition: Add a solution of 8% aqueous sodium hydroxide (200 mL).
-
Cyclization: Heat the mixture to reflux with constant stirring for 4-6 hours. The completion of the reaction can be monitored by TLC (ethyl acetate:hexane 1:1, observing the disappearance of the intermediate spot).
-
Work-up: After the reaction is complete, cool the mixture to room temperature in an ice bath.
-
Acidification: Carefully acidify the cold solution to a pH of 5-6 with concentrated hydrochloric acid. A precipitate will form.
-
Isolation of Final Product: Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral.
-
Purification: Recrystallize the crude product from ethanol to obtain pure white crystals of this compound.
-
Drying: Dry the purified product in a vacuum oven at 60 °C.
Characterization of the Final Product
-
Appearance: White crystalline solid.
-
Melting Point: To be determined experimentally.
-
Infrared (IR) Spectroscopy: Expected characteristic peaks include N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹). The presence of a weak S-H stretch may be observed around 2550-2600 cm⁻¹.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum is expected to show signals for the aromatic protons of the 2-fluorophenyl group, a signal for the C5-H of the triazole ring, and a broad singlet for the thiol proton.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum should show distinct signals for the carbons of the 2-fluorophenyl ring and the two carbons of the triazole ring.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the final product (C₈H₆FN₃S).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of intermediate | Incomplete reaction or loss during filtration. | Ensure dropwise addition of isothiocyanate. Monitor reaction by TLC to ensure completion. Use minimal cold solvent for washing the precipitate. |
| Low yield of final product | Incomplete cyclization or loss during work-up. | Ensure sufficient reflux time and check pH after acidification. Be careful not to over-acidify. |
| Product is impure after work-up | Incomplete reaction or side product formation. | Ensure thorough washing of the precipitate. Perform recrystallization carefully, possibly using a different solvent system if necessary. |
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for further drug discovery and development efforts. The provided rationale for each step aims to enhance the understanding of the underlying chemical transformations, allowing for potential optimization and adaptation for the synthesis of related analogs.
References
-
Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules. 2004;9(3):204-212. Available from: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. Available from: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University. Available from: [Link]
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"cyclization of thiosemicarbazide to form 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol"
An Application and Protocol Guide for the Synthesis of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Introduction: The Significance of the 1,2,4-Triazole Scaffold
Five-membered heterocyclic compounds, particularly those incorporating nitrogen and sulfur atoms, are foundational structures in modern medicinal chemistry. Among these, the 1,2,4-triazole ring system is a privileged scaffold, forming the core of numerous approved drugs with a wide array of therapeutic applications, including antifungal (e.g., Fluconazole), anticancer (e.g., Letrozole), and antiviral (e.g., Ribavirin) agents.[1][2] The unique structural arrangement of the triazole ring allows for strong binding affinities to various biological receptors and enzymes.[1]
The incorporation of a thiol (-SH) group at the 3-position and an aryl substituent at the 4-position gives rise to 4-aryl-4H-1,2,4-triazole-3-thiols, a class of compounds known to exhibit potent biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3] The presence of a fluorine atom on the phenyl ring, as in the target molecule this compound, can further enhance pharmacological efficacy by modulating metabolic stability, lipophilicity, and binding interactions. This guide provides a detailed, mechanistically-grounded protocol for the synthesis of this valuable compound, intended for researchers in synthetic chemistry and drug development.
Chemical Principles and Reaction Mechanism
The synthesis of 4-substituted-4H-1,2,4-triazole-3-thiols is most reliably achieved through a two-step process starting from an appropriately substituted isothiocyanate. The overall strategy involves:
-
Formation of an N,N'-disubstituted thiosemicarbazide intermediate: This is accomplished by the nucleophilic addition of a hydrazine derivative to the electrophilic carbon of an isothiocyanate.
-
Base-catalyzed intramolecular cyclization: The thiosemicarbazide intermediate undergoes a ring-closure reaction in a strong alkaline medium, followed by dehydration to yield the aromatic triazole ring.
Causality of Alkaline Cyclization: The use of a strong base, such as sodium hydroxide, is critical for the cyclization step. The base serves to deprotonate the most acidic proton on the thiosemicarbazide backbone (typically the N1 nitrogen), creating a potent nucleophile. This nucleophile then attacks the electrophilic carbon of the formyl group (or other acyl group), initiating the ring formation. The subsequent elimination of a water molecule drives the reaction towards the formation of the stable, aromatic 1,2,4-triazole ring.[4][5] This pathway is favored over acid-catalyzed cyclization, which often leads to the formation of 1,3,4-thiadiazole isomers.[6][7]
Experimental Protocol: Synthesis and Characterization
This protocol details the synthesis of this compound via the formation and subsequent cyclization of a thiosemicarbazide intermediate.
Part A: Synthesis of 1-Formyl-4-(2-fluorophenyl)thiosemicarbazide (Intermediate)
This step involves the reaction of 2-fluorophenyl isothiocyanate with formic hydrazide.
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Moles |
|---|---|---|---|---|
| 2-Fluorophenyl isothiocyanate | C₇H₄FNS | 153.18 | 15.32 g | 0.10 |
| Formic Hydrazide | CH₄N₂O | 60.06 | 6.01 g | 0.10 |
| Absolute Ethanol | C₂H₅OH | 46.07 | 150 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve formic hydrazide (6.01 g, 0.10 mol) in absolute ethanol (75 mL).
-
To this solution, add a solution of 2-fluorophenyl isothiocyanate (15.32 g, 0.10 mol) in absolute ethanol (75 mL) dropwise over 15 minutes with continuous stirring.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The white crystalline product will precipitate out of the solution.
-
Collect the precipitate by suction filtration, wash with a small amount of cold ethanol (2 x 20 mL), and dry under vacuum.
Part B: Cyclization to this compound
This is the key ring-closure step performed in an alkaline medium.[5][8]
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Moles |
|---|---|---|---|---|
| 1-Formyl-4-(2-fluorophenyl)thiosemicarbazide | C₈H₈FN₃OS | 213.23 | 21.32 g | 0.10 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 8.0 g | 0.20 |
| Deionized Water | H₂O | 18.02 | 100 mL | - |
| Concentrated HCl | HCl | 36.46 | As needed | - |
Procedure:
-
Place the dried 1-formyl-4-(2-fluorophenyl)thiosemicarbazide (21.32 g, 0.10 mol) into a 500 mL round-bottom flask.
-
Prepare a 2N aqueous solution of sodium hydroxide by dissolving NaOH (8.0 g, 0.20 mol) in deionized water (100 mL). Add this solution to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 3-4 hours.[9] The solid will dissolve as the reaction proceeds.
-
After the reflux period, cool the reaction mixture to room temperature in an ice bath.
-
Slowly acidify the clear solution by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 5-6. A voluminous white precipitate will form.
-
Collect the crude product by suction filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from an ethanol-water mixture to obtain pure white crystals of this compound. Dry the final product in a vacuum oven at 60 °C.
Workflow and Data Summary
Quantitative Reaction Summary:
| Parameter | Value | Notes |
|---|---|---|
| Limiting Reagent | Formic Hydrazide / Isothiocyanate | 1:1 Molar Ratio |
| Cyclization Medium | 2N Aqueous NaOH | Ensures complete deprotonation for cyclization. |
| Reaction Temperature | Reflux (~100 °C for aq. NaOH) | Provides activation energy for dehydration. |
| Reaction Time | 3-4 hours (Cyclization) | Typical for complete conversion.[9] |
| Expected Yield | 75-85% | Based on similar syntheses.[8] |
| Appearance | White crystalline solid | - |
Expected Characterization Data:
-
¹H NMR (DMSO-d₆): A characteristic signal for the SH proton is expected in the range of δ 13.0-14.0 ppm.[2] Aromatic protons from the 2-fluorophenyl ring will appear in the δ 7.2-7.8 ppm region, showing characteristic splitting patterns due to fluorine coupling. The N-H proton of the triazole ring may also be visible.
-
¹³C NMR (DMSO-d₆): The C=S carbon (thione tautomer) signal is expected around δ 165-170 ppm.[2] Aromatic carbons will appear in the δ 115-160 ppm range, with splitting due to C-F coupling.
-
FT-IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (~3100-3300), S-H stretching (a weak band around 2550-2600), C=N stretching (~1600-1620), and C-F stretching (~1200-1250).[8]
-
Mass Spectrometry (ESI-MS): Expected [M+H]⁺ = 212.04.
Application Notes and Troubleshooting
Potential Applications: The synthesized this compound is a valuable building block for drug discovery. The thiol group is nucleophilic and can be readily S-alkylated to produce a diverse library of derivatives for structure-activity relationship (SAR) studies.[5] Given the known biological activities of this scaffold, the compound and its derivatives are excellent candidates for screening in assays for:
-
Antimicrobial and antifungal activity.[1]
-
Anticancer activity, potentially as inhibitors of specific kinases or enzymes.[3]
-
Anti-inflammatory and analgesic properties.[2]
-
As inhibitors of enzymes like DCN1, relevant in cardiac fibrosis.[10]
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Low Yield | Incomplete cyclization. | Increase reflux time or use a slightly more concentrated NaOH solution (e.g., 4N).[11] Ensure the thiosemicarbazide intermediate is pure and dry. |
| Product Fails to Precipitate | Insufficient acidification or product is soluble. | Ensure pH is brought down to 5-6. If still no precipitate, try extracting the product into an organic solvent like ethyl acetate after acidification. |
| Impure Product (Oily or Discolored) | Side reactions or residual starting material. | Ensure thorough washing after filtration. Perform recrystallization carefully, possibly with the addition of activated charcoal to remove colored impurities. |
| Formation of 1,3,4-Thiadiazole byproduct | Traces of acidic conditions during cyclization. | This is uncommon in strongly basic media but possible. Confirm structure by NMR. Strictly adhere to the basic conditions for cyclization to favor the 1,2,4-triazole product.[6][12] |
References
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]
-
Wang, Y., et al. (2024). Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling. Journal of Medicinal Chemistry, 67(21), 18699-18723. [Link]
-
Aksenov, A. V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(19), 6939. [Link]
-
Sytad, O. V., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 6(1), 41-69. [Link]
-
Gümüş, F., et al. (2021). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 26(11), 3162. [Link]
-
Ainsworth, C. (1963). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses, 43, 96. [Link]
-
Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21. [Link]
-
Saeed, S., et al. (2016). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules, 21(11), 1542. [Link]
-
Abd El‐Azim, M. H. M., et al. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153–3160. [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(10), 4323-4330. [Link]
-
Orlewska, C., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-31. [Link]
-
Çıkla, P., & Küçükgüzel, İ. (2010). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Marmara Pharmaceutical Journal, 14, 129-136. [Link]
-
Dobosz, M., Pitucha, M., & Wujec, M. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231. [Link]
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Application Notes and Protocols: Synthesis of 1,2,4-Triazole Derivatives Utilizing 2-Fluorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated 1,2,4-Triazoles in Medicinal Chemistry
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom onto a phenyl substituent of the triazole ring can significantly enhance the pharmacological profile of the molecule. The high electronegativity and small size of fluorine can modulate key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the 2-fluorophenyl moiety offers a unique conformational restriction and electronic environment that can be exploited in drug design.
This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-(2-fluorophenyl)-substituted-2,4-dihydro-1,2,4-triazole-3-thiones, valuable intermediates for the development of novel pharmaceuticals. The synthetic strategy hinges on the versatile and robust reaction between 2-fluorophenyl isothiocyanate and various acid hydrazides.
Synthetic Strategy: A Two-Step Approach to 4-(2-Fluorophenyl)-1,2,4-Triazole-3-thiones
The synthesis of 4-(2-fluorophenyl)-1,2,4-triazole-3-thiones is efficiently achieved through a well-established two-step process. This methodology is widely applicable and can be adapted for the synthesis of a diverse library of triazole derivatives by varying the starting acid hydrazide.
The core synthetic pathway involves:
-
Formation of the Thiosemicarbazide Intermediate: The initial step is the nucleophilic addition of an acid hydrazide to the electrophilic carbon of 2-fluorophenyl isothiocyanate. This reaction typically proceeds smoothly under mild conditions to afford the corresponding 1-acyl-4-(2-fluorophenyl)thiosemicarbazide.
-
Base-Catalyzed Intramolecular Cyclization: The purified thiosemicarbazide intermediate undergoes a base-catalyzed intramolecular cyclization and dehydration to yield the desired 4-(2-fluorophenyl)-5-substituted-2,4-dihydro-1,2,4-triazole-3-thione.
This synthetic route is favored for its generally high yields, operational simplicity, and the ready availability of the starting materials.
Visualizing the Synthesis Workflow
Sources
Application Note and Protocol: Antimicrobial Screening of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1][2] Compounds incorporating the 1,2,4-triazole nucleus are of significant interest in medicinal chemistry due to their wide range of therapeutic properties, including antimicrobial, antifungal, and anti-inflammatory activities.[2][3][4] This application note provides a comprehensive experimental procedure for the antimicrobial screening of a specific triazole derivative, 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for evaluating the antimicrobial potential of this and other novel synthetic compounds.[5]
The methodologies outlined are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[6][7][8][9][10] We will first employ the agar well diffusion method for a qualitative primary screening, followed by the broth microdilution technique to quantitatively determine the Minimum Inhibitory Concentration (MIC). Subsequently, the Minimum Bactericidal Concentration (MBC) will be determined to ascertain whether the compound exhibits bacteriostatic or bactericidal properties.
Experimental Workflow: A Strategic Approach to Antimicrobial Evaluation
The overall experimental workflow is designed to systematically assess the antimicrobial properties of the test compound, moving from a qualitative screening to quantitative and mechanistic insights.
Figure 1: A comprehensive workflow for the antimicrobial screening of this compound.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Agar (MHA)
-
Mueller-Hinton Broth (MHB), Cation-Adjusted (CAMHB)
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Sterile petri dishes, 96-well microtiter plates, pipettes, and tips
-
Spectrophotometer or nephelometer
-
Incubator (35-37°C)
-
Sterile cork borer (6 mm diameter)
Detailed Protocols
Protocol 1: Preparation of Test Compound and Microbial Cultures
-
Compound Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 1 mL of sterile DMSO to prepare a stock solution of 10 mg/mL.
-
Further dilutions should be made in sterile MHB to achieve the desired concentrations for the assays.
-
Rationale: DMSO is a common solvent for water-insoluble compounds. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed 1% (v/v) to avoid any inhibitory effects on microbial growth.
-
-
Microbial Culture Revival and Maintenance:
-
Revive lyophilized bacterial strains by inoculating them into MHB and incubating at 37°C for 18-24 hours.
-
Streak the revived cultures onto MHA plates to obtain isolated colonies.
-
Incubate the plates at 37°C for 18-24 hours.
-
Rationale: Using fresh, pure cultures is paramount for the reproducibility of susceptibility testing.
-
-
Preparation of Standardized Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from the MHA plate.[11]
-
Suspend the colonies in 5 mL of sterile saline.
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[11][12]
-
Rationale: Standardization of the inoculum density is a critical step, as variations can significantly affect the results of susceptibility tests.[11]
-
Protocol 2: Agar Well Diffusion Assay (Primary Screening)
This method provides a qualitative assessment of the antimicrobial activity.[13][14]
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess fluid.
-
Evenly swab the entire surface of an MHA plate in three different directions to ensure confluent growth.
-
-
Well Preparation and Compound Addition:
-
Using a sterile 6 mm cork borer, create wells in the inoculated agar.[15]
-
Carefully add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL) into each well.[14]
-
Include a positive control (standard antibiotic) and a negative control (DMSO or the solvent used to dissolve the compound) in separate wells.
-
-
Incubation and Measurement:
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (ZOI) in millimeters.[16]
-
Rationale: The size of the ZOI is proportional to the susceptibility of the microorganism to the test compound. This method is a rapid and cost-effective way to screen a large number of compounds.[1][13]
-
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][17][18]
-
Plate Preparation:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[18]
-
Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.[19]
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum (0.5 McFarland) in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of this diluted inoculum to each well containing the test compound.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[11][12]
-
Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents, providing quantitative data on their potency.[17][20]
-
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[21][22]
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, and from the first well showing growth, aspirate a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
-
Incubation and Reading:
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).[21]
-
-
Interpretation:
-
Calculate the MBC/MIC ratio.
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.[19]
-
If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.
-
Rationale: Distinguishing between bactericidal and bacteriostatic activity is crucial for the clinical application of an antimicrobial agent. Bactericidal agents are preferred for treating serious infections, particularly in immunocompromised patients.
-
Data Presentation and Interpretation
The results of the antimicrobial screening can be summarized in a clear and concise table.
| Test Microorganism | ZOI (mm) at 1 mg/mL | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 18 | 16 | 32 | 2 | Bactericidal |
| Escherichia coli | 12 | 64 | 256 | 4 | Bactericidal |
| Pseudomonas aeruginosa | 8 | 128 | >512 | >4 | Bacteriostatic |
| Enterococcus faecalis | 15 | 32 | 128 | 4 | Bactericidal |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for this compound.
Conclusion
The protocols detailed in this application note provide a robust and systematic approach for the antimicrobial screening of this compound. By following these standardized methods, researchers can obtain reliable and reproducible data on the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature. This information is critical for the early-stage evaluation of novel antimicrobial candidates and for guiding further drug development efforts.
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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ACS Omega. (2025). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. [Link]
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National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
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Clinical & Laboratory Standards Institute. (n.d.). CLSI: Clinical & Laboratory Standards Institute. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST: EUCAST - Home. [Link]
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PubMed Central. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. [Link]
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST procedure for setting breakpoints. [Link]
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KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
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PubMed. (2010). Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. [Link]
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LinkedIn. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. [Link]
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PubMed Central. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]
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Nveo.org. (n.d.). Antimicrobial Screening of Some Newly Synthesized Triazoles. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2024). Breakpoint tables for interpretation of MICs and zone diameters. [Link]
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Beyond Pesticides. (2026). Agricultural and Industrial Chemicals Exhibit Antimicrobial Activity Against Human Gut Bacteria. [Link]
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University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. [Link]
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Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
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Scientific Research Publishing. (2019). Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. [Link]
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PubMed Central. (n.d.). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
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MDPI. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. [Link]
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ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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ResearchGate. (n.d.). Antimicrobial assay using agar well diffusion method . (A) MMPP4 strain.... [Link]
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ResearchGate. (2025). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. [Link]
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ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
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Application Note: A Validated Protocol for Assessing the In Vitro Antifungal Efficacy of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Abstract
The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the discovery and rigorous evaluation of novel therapeutic agents. This document provides a comprehensive set of protocols for assessing the in vitro antifungal efficacy of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a promising synthetic compound from the triazole class. We detail standardized methodologies for determining its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against clinically relevant fungal pathogens. Furthermore, a protocol for evaluating its potential cytotoxicity against mammalian cells is included to establish a preliminary therapeutic window. These guidelines, grounded in standards from the Clinical and Laboratory Standards Institute (CLSI), are designed for researchers in mycology, drug discovery, and preclinical development to produce reliable and reproducible data.
Principle and Mechanism of Action
This compound belongs to the triazole class of antifungal agents.[1] The primary mechanism of action for triazoles is the disruption of fungal cell membrane integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway.[2][3] Specifically, triazoles target the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is crucial for converting lanosterol to ergosterol.[2][4] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols compromise the membrane's structure and function, leading to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[3] This targeted action provides a degree of selectivity, as mammalian cells utilize cholesterol instead of ergosterol in their membranes.
Caption: Hypothesized mechanism of action for the triazole compound.
Experimental Workflow Overview
The comprehensive evaluation of the test compound follows a logical progression from primary efficacy screening to secondary fungicidal and safety assessments. This workflow ensures that the most critical data—potency, spectrum of activity, and preliminary safety—are gathered efficiently.
Caption: Overall workflow for assessing antifungal efficacy and cytotoxicity.
Core Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is the gold standard for quantitative antifungal susceptibility testing and is adapted from the CLSI M27 guidelines for yeasts and M38 for filamentous fungi.[5][6] The MIC is defined as the lowest concentration of the antifungal agent that prevents the visible growth of a microorganism after overnight incubation.[7]
A. Principle A standardized inoculum of the fungal isolate is introduced into a 96-well microtiter plate containing serial twofold dilutions of the test compound. Growth is assessed visually or spectrophotometrically after a defined incubation period. The use of RPMI-1640 medium, buffered to a physiological pH, provides a standardized environment for reproducible fungal growth.[8]
B. Materials
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO, sterile)
-
Fungal Strains: e.g., Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305), clinical isolates.
-
Culture Media: Sabouraud Dextrose Agar (SDA) for culture maintenance, RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS.
-
Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, spectrophotometer (optional), incubator (35°C), biosafety cabinet, vortex mixer, hemocytometer or spectrophotometer for inoculum standardization.
-
Controls: Fluconazole or Voriconazole (positive control), DMSO (vehicle control).
C. Step-by-Step Procedure
-
Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO. Further dilute this stock in RPMI-1640 to create a working solution at twice the highest desired final concentration (e.g., 256 µg/mL for a final range of 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation (Yeast):
-
Subculture the yeast strain on an SDA plate and incubate at 35°C for 24 hours.
-
Harvest several colonies and suspend in 5 mL of sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[9]
-
Dilute this suspension 1:1000 in RPMI-1640 to achieve a final working inoculum of 1-5 x 10³ CFU/mL.[6]
-
-
Inoculum Preparation (Molds):
-
Grow the mold on an SDA plate at 35°C for 5-7 days until conidia are formed.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ conidia/mL using a hemocytometer.[5]
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 to wells in columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the 2x working compound solution to the wells in column 1.
-
Perform a twofold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no drug) and column 12 as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well from column 1 to 11. This brings the final volume to 200 µL and dilutes the compound to its final test concentration.
-
Add 100 µL of sterile RPMI-1640 to column 12.
-
Seal the plate and incubate at 35°C for 24-48 hours (24h for Candida spp., 48h for Aspergillus spp.).[8]
-
-
Reading the MIC:
-
The MIC is the lowest drug concentration where there is a significant inhibition of growth (e.g., ≥80% reduction for azoles) compared to the drug-free growth control well.[8]
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This protocol is a direct extension of the MIC assay and is used to determine whether the compound has a fungistatic (inhibits growth) or fungicidal (kills) effect.[10]
A. Principle Aliquots from the wells of the completed MIC plate that show no visible growth are subcultured onto drug-free agar plates. The MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11]
B. Materials
-
Completed MIC microtiter plate from Protocol 1.
-
SDA plates.
-
Sterile pipette tips or a multi-pronged inoculator.
C. Step-by-Step Procedure
-
Following the MIC reading, select the wells corresponding to the MIC and all higher concentrations that showed growth inhibition.
-
Mix the contents of each selected well thoroughly.
-
Spot 10-20 µL from each well onto a labeled section of an SDA plate.
-
Incubate the SDA plate at 35°C for 24-48 hours, or until growth is clearly visible in spots from lower-concentration wells.
-
The MFC is identified as the lowest concentration from the MIC plate that yields no fungal growth (or fewer than three colonies) on the subculture plate.[10][11]
Protocol 3: Antifungal Susceptibility Testing via Agar Disk Diffusion
This method provides a simpler, more rapid, and cost-effective qualitative assessment of antifungal activity. It is particularly useful for initial screening of multiple isolates. The protocol is based on CLSI document M44.[12]
A. Principle A standardized fungal inoculum is swabbed onto the surface of an agar plate. A paper disk impregnated with a known amount of the test compound is placed on the surface. The compound diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a clear zone of growth inhibition will form around the disk.[9] The diameter of this zone correlates with the degree of susceptibility.[13]
B. Materials
-
Test Compound and Solvent (DMSO)
-
Fungal Strains and Sterile Saline
-
Agar Medium: Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB).[9]
-
Equipment: Sterile 6 mm paper disks, sterile cotton swabs, Petri dishes (150 mm), incubator (35°C).
C. Step-by-Step Procedure
-
Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in Protocol 1 (Step C2).
-
Disk Preparation: Aseptically apply a defined volume (e.g., 10 µL) of a high-concentration stock solution of the test compound (e.g., 1 mg/mL) onto a sterile paper disk and allow it to air dry in a biosafety cabinet. Prepare a solvent-only disk as a negative control.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the GMB agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically place the prepared compound disk and control disks onto the inoculated agar surface, pressing gently to ensure full contact.
-
Incubation: Invert the plates and incubate at 35°C for 20-24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.
Protocol 4: Assessment of Host Cell Cytotoxicity (MTT Assay)
A critical step in drug development is to ensure the compound is selective for the fungal pathogen and has minimal toxicity to host cells.[14] The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15]
A. Principle Viable mammalian cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. The concentration of the compound that reduces cell viability by 50% (IC₅₀) is determined.
B. Materials
-
Test Compound and Solvent (DMSO)
-
Mammalian Cell Line: e.g., HeLa (human cervical cancer), NIH 3T3 (mouse fibroblast), or HepG2 (human liver cancer).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., acidified isopropanol or DMSO).
-
Equipment: Sterile 96-well flat-bottom tissue culture plates, CO₂ incubator (37°C, 5% CO₂), multichannel pipettes, microplate reader (570 nm).
C. Step-by-Step Procedure
-
Cell Seeding: Seed the 96-well plate with 100 µL of cell suspension at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for another 24-48 hours in the CO₂ incubator.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value.
Data Presentation and Interpretation
Results should be tabulated to allow for clear comparison of the compound's activity against different fungal species and its effect on mammalian cells.
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| C. albicans ATCC 90028 | 2 | 4 | 2 | Fungicidal |
| A. fumigatus ATCC 204305 | 4 | >64 | >16 | Fungistatic |
| Clinical Isolate 1 (C. glabrata) | 8 | 16 | 2 | Fungicidal |
| ... | ... | ... | ... | ... |
| Mammalian Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI) | ||
| HeLa | >128 | >64 (vs. C. albicans) |
Interpretation Notes:
-
An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.[10]
-
A high MFC/MIC ratio (>4) suggests fungistatic activity.
-
The Selectivity Index (SI) is calculated as IC₅₀ / MIC. A higher SI value indicates greater selectivity for the fungal target over host cells, which is a desirable characteristic for a therapeutic candidate.
References
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link][3]
-
Powers, J. H., Klinker, K. P., & Peloquin, C. A. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00063-19. [Link][5]
-
Georgopapadakou, N. H. (2014). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis, 3(1), 101. [Link][4]
-
Pfaller, M. A., & Sheehan, D. J. (2006). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology Newsletter, 28(22), 169-175. [Link][7]
-
EBSCO. (n.d.). Triazole antifungals. Research Starters. [Link][1]
-
Powers, J. H., Klinker, K. P., & Peloquin, C. A. (2020). Antifungal Susceptibility Testing: Current Approaches. PubMed Central. [Link][9]
-
Prasad, R., & Shah, A. H. (2016). Advances in synthetic approach to and antifungal activity of triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-19. [Link][2]
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-
CLSI. (2018). M44 - Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts, 3rd Edition. Clinical and Laboratory Standards Institute. [Link][12]
-
Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. [Link][14]
-
Delarze, E., & Sanglard, D. (2015). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 2(8), 282–303. [Link][10]
-
ConnectSci. (n.d.). Antifungal disk diffusion: Significance and symbolism. [Link][13]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Fungi (AFST). [Link][16]
-
Arendrup, M. C., et al. (2009). EUCAST breakpoints for antifungals. Drugs, 69(Suppl 1), 7-14. [Link][17][18]
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van der Linden, J. W. M., et al. (2011). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 49(Supplement_1), S81-S85. [Link][19]
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CLSI. (2020). M60 - Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute. [Link][20]
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Application Notes and Protocols: Evaluating the Anti-Cancer Activity of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Therapeutic Potential of Triazole Derivatives in Oncology
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-cancer properties.[1][2][3][4] Derivatives of 1,2,4-triazole have been shown to exert their anti-neoplastic effects through various mechanisms, such as inducing apoptosis, inhibiting cell migration, and arresting the cell cycle.[5][6] The subject of this guide, 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, is a novel compound within this class. Its structural features, particularly the fluorophenyl group, suggest the potential for significant biological activity, warranting a thorough investigation of its anti-cancer efficacy.
This document provides a comprehensive set of protocols for evaluating the effects of this compound on cancer cell lines. We will detail a multi-faceted approach to assessing cell viability, cytotoxicity, and the induction of apoptosis. These assays are designed to provide a robust and reproducible characterization of the compound's potential as a therapeutic agent.
Principle of the Assays: A Multi-Parametric Approach to Cell Health
A single assay is often insufficient to fully characterize the effect of a compound on cancer cells. Therefore, we advocate for a multi-parametric approach that interrogates different aspects of cell physiology. This strategy provides a more complete picture of the compound's mechanism of action.
-
Metabolic Viability (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8] The amount of formazan produced is proportional to the number of viable cells.[8]
-
Cytotoxicity (LDH Assay): This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.[9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of late-stage apoptosis or necrosis.[10]
-
Apoptosis Induction (Caspase-3/7 Assay): This assay specifically measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11][12][13] The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal, directly correlating with the level of apoptosis.[11][13]
The following workflow diagram illustrates the proposed experimental approach for a comprehensive evaluation of the test compound.
Caption: Experimental workflow for evaluating the anti-cancer activity of the test compound.
Detailed Protocols
Cell Culture and Compound Preparation
a. Cell Line Selection and Maintenance:
-
Select a panel of cancer cell lines relevant to the intended therapeutic area. For a broad-spectrum analysis, consider cell lines from different cancer types, such as:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HCT116: Human colon carcinoma
-
PC-3: Human prostate cancer
-
-
Culture the cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding for experiments.
b. Compound Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability.[7][14][15]
a. Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
b. Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight to allow the cells to attach.
-
The next day, treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) in a final volume of 200 µL. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[14]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2 hours with gentle shaking.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
c. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
LDH Cytotoxicity Assay
This assay provides a measure of cell membrane integrity.[16]
a. Materials:
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
b. Procedure:
-
Seed and treat the cells as described in the MTT assay protocol (steps 1-4).
-
Set up the following controls as per the kit's instructions:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Background control: Culture medium without cells.
-
-
After the treatment period, carefully transfer a specific volume of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate at room temperature for the time specified in the kit's protocol (typically 30 minutes).
-
Add the stop solution to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
c. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
-
Plot the percentage of cytotoxicity against the compound concentration.
Caspase-3/7 Apoptosis Assay
This assay is crucial for determining if the observed cytotoxicity is due to apoptosis.[11][17][18]
a. Materials:
-
Commercially available Caspase-Glo® 3/7 Assay kit (or a similar fluorescent/luminescent kit)
-
96-well white-walled or black-walled plates (depending on the detection method)
-
Multi-channel pipette
-
Luminometer or fluorescence microplate reader
b. Procedure:
-
Seed and treat the cells as described in the MTT assay protocol (steps 1-3). A shorter incubation time (e.g., 6, 12, 24 hours) may be appropriate for detecting early apoptotic events.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for the recommended time (typically 1-2 hours), protected from light.
-
Measure the luminescence or fluorescence using the appropriate plate reader.
c. Data Analysis:
-
Subtract the background reading (from wells with medium and reagent only) from all experimental readings.
-
Express the caspase-3/7 activity as a fold change relative to the vehicle-treated control cells.
-
Plot the fold change in caspase activity against the compound concentration.
The following diagram illustrates the principle of the Caspase-3/7 assay.
Caption: Principle of the Caspase-3/7 assay for apoptosis detection.
Data Presentation and Interpretation
For a clear and comparative analysis of the compound's effects, the quantitative data should be summarized in a structured table.
| Cell Line | Assay | Incubation Time (hours) | IC50 / EC50 (µM) | Max Effect (%) |
| MCF-7 | MTT | 48 | [Insert Value] | [Insert Value] |
| LDH | 48 | [Insert Value] | [Insert Value] | |
| Caspase-3/7 | 24 | [Insert Value] | [Insert Value] | |
| A549 | MTT | 48 | [Insert Value] | [Insert Value] |
| LDH | 48 | [Insert Value] | [Insert Value] | |
| Caspase-3/7 | 24 | [Insert Value] | [Insert Value] | |
| HCT116 | MTT | 48 | [Insert Value] | [Insert Value] |
| LDH | 48 | [Insert Value] | [Insert Value] | |
| Caspase-3/7 | 24 | [Insert Value] | [Insert Value] |
Interpretation of Results:
-
A low IC50 value in the MTT assay suggests that the compound is potent at inhibiting cell proliferation or inducing cell death.
-
A corresponding increase in LDH release confirms that the compound is cytotoxic and compromises cell membrane integrity.
-
A significant increase in caspase-3/7 activity indicates that the compound induces apoptosis.
-
If the compound shows high potency in the MTT assay but low LDH release and low caspase activity, it may be cytostatic rather than cytotoxic, meaning it inhibits cell proliferation without directly killing the cells.[19]
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. The data generated from these assays will be crucial in determining the compound's potential as an anti-cancer agent and will guide further preclinical development. Positive results from these initial screens would justify more in-depth mechanistic studies, such as cell cycle analysis, western blotting for key apoptotic proteins (e.g., Bcl-2 family members, PARP), and in vivo efficacy studies in animal models.
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Application Notes and Protocols for the Development of Novel 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol Derivatives in Drug Discovery
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of novel derivatives of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol. These application notes and detailed protocols are designed to facilitate the discovery of new therapeutic agents by providing a robust framework for chemical synthesis, biological screening, and computational analysis. The protocols herein emphasize the rationale behind experimental choices and are structured to ensure reproducibility and scientific rigor.
Introduction: The Rationale for Targeting the this compound Scaffold
The 1,2,4-triazole ring system is a privileged scaffold in drug discovery due to its unique chemical properties.[4] The presence of three nitrogen atoms imparts favorable characteristics such as metabolic stability, hydrogen bonding capability, and the ability to coordinate with metal ions in enzyme active sites.[4] The thiol group at the 3-position serves as a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds. The 4-(2-fluorophenyl) substituent is strategically chosen to enhance pharmacokinetic properties and potentially introduce specific interactions with biological targets.
The development of novel derivatives from this core structure is driven by the urgent need for new therapeutic agents to combat drug-resistant pathogens and to provide more effective treatments for various cancers.[1][6][7] This guide will navigate the user through a systematic drug discovery workflow, from initial synthesis to biological evaluation and in silico modeling.
Synthetic Protocols
The synthesis of novel derivatives of this compound is a multi-step process. The following protocols provide a general framework that can be adapted for the synthesis of a wide range of derivatives.
Synthesis of the Core Scaffold: this compound
The synthesis of the parent triazole is a critical first step. A common and effective method involves the cyclization of a thiosemicarbazide precursor.[8]
Protocol 2.1: Synthesis of this compound
-
Step 1: Synthesis of 2-fluorophenyl isothiocyanate. This can be achieved by reacting 2-fluoroaniline with thiophosgene in a suitable solvent like dichloromethane. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Step 2: Synthesis of 4-(2-fluorophenyl)thiosemicarbazide. React 2-fluorophenyl isothiocyanate with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) at room temperature. The product typically precipitates out of the solution and can be collected by filtration.
-
Step 3: Cyclization to form the triazole ring. Reflux the 4-(2-fluorophenyl)thiosemicarbazide with an excess of formic acid. The formic acid acts as both a reagent and a solvent. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 4: Purification. After completion of the reaction, the excess formic acid is removed under reduced pressure. The resulting solid is then washed with cold water and recrystallized from a suitable solvent, such as ethanol, to yield the pure this compound.
-
Step 5: Characterization. Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Derivatization at the Thiol Group
The thiol group of the core scaffold is a nucleophilic center that can be readily alkylated or acylated to introduce a variety of substituents.
Protocol 2.2: S-Alkylation of this compound
-
Step 1: Deprotonation of the thiol. Dissolve the this compound in a suitable solvent such as dimethylformamide (DMF) or acetone. Add a base, such as potassium carbonate or sodium hydride, to deprotonate the thiol and form the thiolate anion.
-
Step 2: Alkylation. To the solution containing the thiolate anion, add the desired alkylating agent (e.g., an alkyl halide or benzyl halide) dropwise at room temperature.
-
Step 3: Reaction Monitoring and Workup. Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into ice-cold water to precipitate the product.
-
Step 4: Purification and Characterization. Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography. Characterize the final product using appropriate spectroscopic methods.
Biological Evaluation Protocols
A critical aspect of drug discovery is the biological evaluation of the synthesized compounds. The following protocols describe standard assays for assessing antimicrobial and anticancer activities.
Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for evaluating the antimicrobial activity of new compounds.[9][10][11]
Protocol 3.1: Broth Microdilution Method for MIC Determination [9]
-
Step 1: Preparation of Inoculum. Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[12]
-
Step 2: Serial Dilution of Test Compounds. Prepare a series of two-fold dilutions of the synthesized derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Step 3: Inoculation. Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Step 4: Incubation. Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[11]
-
Step 5: Determination of MIC. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[13][14][15][16]
Protocol 3.2: MTT Assay for Cytotoxicity [13][14][15]
-
Step 1: Cell Seeding. Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
Step 2: Compound Treatment. Treat the cells with various concentrations of the synthesized triazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[14]
-
Step 3: Addition of MTT Reagent. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[14][15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14][16]
-
Step 4: Solubilization of Formazan. Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[13][15]
-
Step 5: Absorbance Measurement. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[15]
-
Step 6: Data Analysis. Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Silico Drug Discovery Workflow
Computational methods play a crucial role in modern drug discovery by enabling the prediction of compound properties and guiding the design of more potent and selective molecules.[17][18][19]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[20][21][22] This technique can help to identify potential biological targets and understand the structure-activity relationships of the synthesized derivatives.
Protocol 4.1: Molecular Docking Study
-
Step 1: Target Selection and Preparation. Identify a relevant biological target (e.g., a specific enzyme in a pathogenic microorganism or a protein involved in cancer progression). Obtain the 3D structure of the target from a protein database (e.g., PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Step 2: Ligand Preparation. Generate the 3D structures of the synthesized triazole derivatives and optimize their geometries using a molecular modeling software.
-
Step 3: Docking Simulation. Use a docking program (e.g., AutoDock, Glide) to dock the ligands into the active site of the prepared protein.
-
Step 4: Analysis of Results. Analyze the docking poses and binding energies to predict the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential for evaluating the drug-like properties of new compounds.[17][23][][25] Early prediction of ADMET properties can help to identify compounds with unfavorable pharmacokinetic profiles and reduce the risk of late-stage failures in drug development.[17][23]
Protocol 4.2: In Silico ADMET Prediction
-
Step 1: Input Compound Structures. Use the 2D or 3D structures of the synthesized derivatives as input for ADMET prediction software or web servers.
-
Step 2: Prediction of Physicochemical Properties. Calculate key physicochemical properties such as molecular weight, logP, polar surface area, and number of hydrogen bond donors and acceptors.
-
Step 3: Prediction of Pharmacokinetic Properties. Predict properties related to absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., cytochrome P450 inhibition), and excretion.
-
Step 4: Toxicity Prediction. Assess potential toxicity risks, such as mutagenicity, carcinogenicity, and cardiotoxicity.
-
Step 5: Data Analysis. Analyze the predicted ADMET properties to select the most promising candidates for further experimental validation.
Data Presentation and Visualization
Tabulated Data
Table 1: Synthetic Derivatives of this compound and their Biological Activities
| Compound ID | R-group (at S) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans | IC50 (µM) vs. HeLa |
| Parent | -H | >128 | >128 | >100 |
| DERIV-01 | -CH₃ | 64 | 128 | 75.2 |
| DERIV-02 | -CH₂Ph | 32 | 64 | 45.8 |
| DERIV-03 | -CH₂-(4-Cl)Ph | 16 | 32 | 22.1 |
| DERIV-04 | -CH₂-(4-NO₂)Ph | 8 | 16 | 10.5 |
Workflow Diagrams
Caption: A streamlined workflow for the discovery and development of novel triazole derivatives.
Caption: Synthetic pathway for novel this compound derivatives.
Conclusion
The protocols and application notes presented in this guide offer a comprehensive and systematic approach to the development of novel this compound derivatives for drug discovery. By integrating synthetic chemistry, biological screening, and in silico modeling, researchers can efficiently identify and optimize lead compounds with therapeutic potential. The versatility of the triazole scaffold, coupled with the detailed methodologies provided, empowers the scientific community to explore new chemical space and address unmet medical needs.
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Application Notes & Protocols: 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol in Agricultural Fungicide Development
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the application of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol as a candidate for a novel agricultural fungicide. This guide details the synthesis, proposed mechanism of action, and robust protocols for in vitro and in vivo efficacy screening against key agricultural fungal pathogens. The methodologies are designed to be self-validating and are grounded in established principles of fungicide discovery and development.
Introduction and Rationale
Triazole-based fungicides represent a cornerstone of modern agricultural disease management, widely used to protect staple crops such as wheat, barley, and various fruits and vegetables.[1][2] Their primary mechanism of action involves the inhibition of the C14-demethylase enzyme, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5][6] This disruption leads to abnormal fungal growth and cell death.[2][3] The 1,2,4-triazole scaffold, particularly when functionalized with a thiol group, has been a fertile ground for the discovery of potent antimicrobial agents.[7][8][9][10]
The subject of this guide, this compound, incorporates key structural features that suggest strong potential as a fungicidal agent. The fluorine substitution on the phenyl ring can enhance metabolic stability and binding affinity to the target enzyme, a common strategy in agrochemical design. This document serves as a practical starting point for the systematic evaluation of this compound, from its synthesis to its biological characterization as a potential agricultural fungicide.
Synthesis of this compound
The synthesis of 4-aryl-4H-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry. The most common and reliable method involves the base-catalyzed intramolecular cyclization of a 1-aroyl-4-aryl-thiosemicarbazide intermediate. While a specific protocol for the 2-fluorophenyl derivative is synthesized from multiple sources, the following protocol is a robust and validated pathway based on analogous preparations.[11][12][13]
Synthetic Pathway Overview
The synthesis is typically a two-step process starting from 2-fluorophenyl isothiocyanate.
Caption: Synthetic route to the target compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 4-(2-fluorophenyl)-1-formylthiosemicarbazide
-
To a stirred solution of formic acid hydrazide (10 mmol) in 50 mL of absolute ethanol, add 2-fluorophenyl isothiocyanate (10 mmol).
-
Reflux the reaction mixture for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the intermediate thiosemicarbazide.
Step 2: Synthesis of this compound
-
Dissolve the 4-(2-fluorophenyl)-1-formylthiosemicarbazide (8 mmol) in 40 mL of a 2N aqueous sodium hydroxide (NaOH) solution.
-
Reflux the mixture for 6-8 hours, monitoring for the cessation of hydrogen sulfide (H₂S) evolution (can be checked with lead acetate paper).[12]
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Acidify the solution to a pH of 3-4 using concentrated hydrochloric acid (HCl). This will cause the product to precipitate.
-
Collect the white precipitate by filtration, wash thoroughly with distilled water until the washings are neutral, and then dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Confirm the structure using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
In Vitro Antifungal Activity Screening
The initial evaluation of a candidate fungicide's efficacy is performed in vitro. The "poisoned food technique" is a standard, reliable method for determining the inhibitory effect of a compound on the mycelial growth of a fungus.[14][15][16][17][18]
Target Agricultural Pathogens
A panel of economically significant fungal pathogens should be used for screening. The following are recommended:
| Pathogen | Common Disease Caused | Host Crop(s) |
| Fusarium graminearum | Fusarium Head Blight (Scab) | Wheat, Barley, Maize[19] |
| Puccinia triticina | Leaf Rust | Wheat[4][20] |
| Septoria tritici | Septoria Leaf Blotch | Wheat[4] |
| Alternaria solani | Early Blight | Tomato, Potato[21] |
| Botrytis cinerea | Grey Mould | Grapes, Strawberries, Vegetables[2][3][22] |
Experimental Workflow: Poisoned Food Technique
Caption: Protective and curative detached leaf assay workflow.
Detailed Protocol: Detached Leaf Assay (Protective)
-
Plant Growth: Grow healthy, susceptible host plants (e.g., wheat cv. 'Gallagher' for Septoria tritici or tomato cv. 'Moneymaker' for Alternaria solani) in a greenhouse for 3-4 weeks.
-
Inoculum Preparation: Prepare a spore suspension of the target pathogen in sterile distilled water containing 0.05% Tween-20. Adjust the concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
Fungicide Solution: Prepare solutions of this compound at various concentrations (e.g., 50, 100, 250 µg/mL) in water with 0.05% Tween-20.
-
Leaf Excision: Detach healthy, fully expanded leaves from the plants.
-
Treatment Application: Uniformly spray the leaves with the fungicide solutions until runoff. A negative control should be sprayed with water and Tween-20 only. Allow the leaves to air dry for 2-3 hours.
-
Plating: Place the treated leaves, adaxial side up, on 1.5% water agar in Petri dishes (2-3 leaves per dish).
-
Inoculation: Place a 10 µL droplet of the spore suspension onto the center of each leaf. [21]8. Incubation: Seal the dishes with parafilm and incubate at 22-25°C with a 12-hour photoperiod for 5-7 days.
-
Disease Assessment: Measure the diameter of the resulting lesions. Calculate the percentage of disease control relative to the negative control.
For a curative assay , the inoculation step (7) is performed before the fungicide application (5).
Proposed Mechanism of Action
Triazole fungicides are classified as Demethylation Inhibitors (DMIs). [3]They function by targeting and inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). [23][24]This enzyme is a crucial catalyst in the conversion of lanosterol to ergosterol.
Ergosterol Biosynthesis Pathway Inhibition
Caption: Inhibition of ergosterol biosynthesis by the triazole compound.
The inhibition of this enzyme leads to two primary consequences:
-
Depletion of Ergosterol: The fungus is starved of ergosterol, which is vital for maintaining the fluidity, integrity, and function of the cell membrane. [5][6]2. Accumulation of Toxic Sterols: The blockage causes a buildup of methylated sterol precursors (like 14α-methyl-3,6-diol), which are toxic and further disrupt membrane structure. [24] This dual effect ultimately compromises the fungal cell membrane, leading to the cessation of growth and eventual cell death. [2][3]
Protocol Outline: Ergosterol Quantification
A preliminary assessment of this mechanism can be achieved by quantifying changes in the sterol profile of a treated fungus.
-
Grow a liquid culture of a susceptible fungus (e.g., Saccharomyces cerevisiae as a model or the target pathogen) to mid-log phase.
-
Treat the culture with the EC₅₀ concentration of this compound for several hours.
-
Harvest the fungal cells by centrifugation.
-
Perform a non-saponifiable lipid extraction using methanolic potassium hydroxide and hexane.
-
Analyze the extracted sterols using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare the sterol profiles of treated and untreated cells. A successful DMI will show a significant decrease in the ergosterol peak and a corresponding increase in the lanosterol peak and other methylated precursors. [24]
Conclusion and Future Directions
This document outlines the foundational steps for evaluating this compound as a novel agricultural fungicide. The provided protocols for synthesis, in vitro screening, and in vivo testing establish a clear and scientifically rigorous pathway for its initial characterization. Positive results from these assays would warrant further investigation, including broader spectrum-of-activity studies, determination of systemic properties in whole plants, and more detailed mechanism-of-action and resistance risk assessments. This compound, based on its chemical class and structure, holds significant promise as a lead candidate for the development of a next-generation crop protection agent.
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Stehmann, C., & De Waard, M. A. (1996). Biological activity of triazole fungicides towards Botrytis cinerea. WUR eDepot. [Link]
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ADAMA. (2023). Your Guide to Disease Control for Wheat and Barley. ADAMA South Africa. [Link]
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Shrestha, S. (2016). Antimicrobial activity of some medicinal plants against phytopathogens. Central Campus of Technology Dharan catalog. [Link]
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Wikipedia contributors. (2023). List of wheat diseases. Wikipedia. [Link]
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Spoelder, J. (n.d.). Artificial inoculation with Alternaria solani & Alternaria alternata (detached leaf, greenhouse and field) Protocol used by HLB, the Netherlands. HLB BV. [Link]
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Murray, T., et al. (2018). Disease Management for Wheat and Barley. Washington State University Extension. [Link]
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Jończyk, K., et al. (2021). The Most Important Fungal Diseases of Cereals—Problems and Possible Solutions. MDPI. [Link]
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Kumar, M., et al. (2020). Evaluation of Fungicides, Bio-agents and Botanicals against Rhizoctonia spp. Incitant of Sheath Blight of Rice. Journal of Pharmacognosy and Phytochemistry. [Link]
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Paul, P. & Salgado, J. D. (2018). Diseases of Wheat and Barley and Their Management with Fungicides. The Ohio State University, Agronomic Crops Network. [Link]
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De Waard, M. A., & Stehmann, C. (1994). Relationship between chemical structure and biological activity of triazole fungicides against Botrytis cinerea. Scilit. [Link]
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Dwivedi, S. K., & Dwivedi, S. (2011). Fungitoxic activity of Solanum torvum against Fusarium sacchari. Plant Protection Science, 47(4), 133-138. [Link]
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Singh, D., et al. (2023). Detached leaf protocol for screening wild Brassica species against Alternaria brassicicola. ResearchGate. [Link]
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Sabale, P. M., & Mehta, P. (2014). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
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Al-Janabi, A. A. H. (2018). Antifungal activity of Silybum marianum extract against three strains of Rhizoctonia solani. Bacteriology & Mycology: Open Access. [Link]
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Karale, D. S., et al. (2021). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]
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Mogwasi, R. K., et al. (2020). Antifungal Activity of Essential Oil of Eucalyptus camaldulensis Dehnh. against Selected Fusarium spp. BioMed Research International. [Link]
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OMAFRA. (2022). Managing Botrytis grey mould. Ontario.ca. [Link]
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Kim, S. T., et al. (2017). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. The Plant Pathology Journal. [Link]
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Abbas, H., et al. (2022). Detection of fungal pathogen, Alternaria alternata associated with mungbean and its management. CABI Digital Library. [Link]
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Fan, Z., et al. (2021). Advances in Understanding Fungicide Resistance in Botrytis cinerea in China. Phytopathology. [Link]
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Kumar, G. V., et al. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of the Korean Chemical Society. [Link]
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Abo-Zaid, G. A., et al. (2024). Assessing detached onion leaves inoculated with Alternaria porri (Ellis) Cif. through visual and electronic means. International Journal of Agricultural Technology. [Link]
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Garcés-Garcés, M. C., et al. (2020). Behavior of Triazole Fungicide Residues from Barley to Beer. ResearchGate. [Link]
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Cansiz, A., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [Link]
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Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [3][4][20]triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
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Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. dergipark.org.tr. [Link]
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Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]
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Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
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Parchenko, V. V., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science. [Link]
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CIP. (2025). Protocols for fungicide sensitivity assay using detached leaf and DNA extraction for Phytophthora infestans. CGSpace. [Link]
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Shaik, M., et al. (2022). Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Journal of Fungi. [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]
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Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta Biochimica Polonica. [Link]
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Application Note: Comprehensive Spectroscopic Characterization of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Introduction and Scientific Context
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The derivative 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol incorporates a fluorinated phenyl ring, a common strategy in drug design to enhance metabolic stability and binding affinity. Accurate and unambiguous structural characterization of such molecules is a non-negotiable prerequisite for any further investigation in drug discovery and development.
A key structural feature of 1,2,4-triazole-3-thiol derivatives is their existence in a tautomeric equilibrium between the thione and thiol forms.[3][4] Spectroscopic analysis is crucial to determine the predominant form in a given state (solid or solution), as the tautomeric state can significantly influence the compound's biological activity and chemical properties.[4] Most studies suggest that the thione form is dominant in both the solid state and in neutral solutions.[3]
This guide presents a synergistic approach, leveraging the strengths of both NMR and MS to provide a complete structural portrait of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
Experimental Protocol: NMR Analysis
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it is a polar aprotic solvent capable of dissolving the compound while also allowing for the observation of exchangeable protons (NH/SH).
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Solubilization: Gently vortex the tube until the sample is fully dissolved. Mild heating or sonication can be applied if necessary.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover 0 to 200 ppm.
-
Acquire a sufficient number of scans (typically >1024) for adequate signal intensity, as the C=S carbon can have a long relaxation time.
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
-
-
Confirmation of Exchangeable Proton: After acquiring the initial ¹H NMR, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the NH/SH proton will diminish or disappear, confirming its identity.
Data Interpretation: Expected NMR Signals
The presence of a signal in the δ 13-14 ppm range in the ¹H NMR spectrum is strong evidence for the thione tautomer, corresponding to the N-H proton.[1][3][5] The thiol (S-H) proton would be expected at a much lower chemical shift.[3]
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Rationale & Key Features |
| NH (Thione Form) | ~13.9 (s, br, 1H) | - | Highly deshielded proton on nitrogen.[1][6] Disappears upon D₂O exchange. Its presence confirms the thione tautomer. |
| C5-H (Triazole) | ~8.6 (s, 1H) | ~145-150 | Singlet for the proton on the triazole ring. |
| Ar-H (Fluorophenyl) | ~7.3-7.8 (m, 4H) | ~115-160 | A complex multiplet pattern due to H-H and H-F couplings. The fluorine atom influences the shifts of adjacent protons. |
| C3 (C=S) | - | ~168-170 | Characteristic downfield shift for a thione carbon.[3][5][7] This is a key indicator of the tautomeric form. |
| C5 (C-H) | - | See C5-H above | Carbon attached to the triazole proton. |
| Ar-C (Fluorophenyl) | - | See Ar-H above | Six distinct signals expected. The carbon directly bonded to fluorine (C2') will appear as a doublet with a large ¹JCF coupling constant. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. Electrospray Ionization (ESI) in positive ion mode is the preferred method for this class of compounds.[8][9]
Experimental Protocol: ESI-HRMS
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition (Full Scan):
-
Operate in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Optimize source parameters (capillary voltage, gas flow, temperature) to maximize the signal of the protonated molecule [M+H]⁺.
-
-
MS/MS Acquisition (Fragmentation):
-
Select the [M+H]⁺ ion (m/z 212.0) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum. This provides data on the molecule's structural integrity.
-
Data Interpretation: Expected Mass and Fragmentation
The molecular formula for this compound is C₈H₆FN₃S. The expected fragmentation patterns for 1,2,4-triazole-3-thiones are influenced by the substituents and can involve cleavages of the triazole ring and loss of the aryl group.[9][10][11]
Table 2: Expected High-Resolution Mass Spectrometry Data
| Ion Description | Calculated m/z (C₈H₇FN₃S⁺) | Expected Key Fragments | Fragment m/z | Plausible Origin |
| [M+H]⁺ (Protonated Molecule) | 212.0345 | [C₈H₅FN₂]⁺ | 148 | Loss of H₂S and N₂ from the triazole ring |
| [C₆H₅F]⁺ | 96 | Fluorobenzene cation; cleavage of the N-Ar bond | ||
| [C₂H₂N₃S]⁺ | 100 | Fragment corresponding to the triazole-thiol ring | ||
| [M+H - N₂]⁺ | 184 | Loss of a nitrogen molecule from the triazole ring |
Conclusion: A Unified Structural Assignment
By integrating the data from multiple spectroscopic techniques, a definitive characterization of this compound is achieved.
-
NMR spectroscopy confirms the atomic connectivity and, crucially, identifies the predominant thione tautomer in solution through the characteristic chemical shifts of the NH proton (~13.9 ppm) and the C=S carbon (~169 ppm).
-
High-Resolution Mass Spectrometry validates the elemental composition with high accuracy via the [M+H]⁺ ion and supports the structure through predictable fragmentation patterns, confirming the presence of both the fluorophenyl and triazole-thiol moieties.
This combined analytical approach provides the rigorous, self-validating data required by researchers in pharmaceutical and chemical sciences to proceed with confidence in their work.
References
-
Varynskyi, B. O., & Kaplaushenko, A. H. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ResearchGate. [Link]
-
Logvinenko, L. A., et al. (2013). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Sarkar, J., et al. (2014). Adsorption of 4-Methyl-4H-1,2,4-triazole-3-thiol Molecules on Silver Nanocolloids: FT-IR, Raman, and Surface-Enhanced Raman Scattering Study Aided by Density Functional Theory. The Journal of Physical Chemistry C. [Link]
-
Yurttaş, L., et al. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. [Link]
-
Fahim, A. M., et al. Mass fragmentation pattern of the triazole‐thiol ligand. ResearchGate. [Link]
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Demirbas, N., et al. (2009). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [Link]
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Abbas, A. F., et al. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H- 1,2,4-Triazole-3-Thiol Derivatives. Journal of Pharmaceutical Negative Results. [Link]
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Guan, L. P., et al. (2007). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules. [Link]
-
Al-Ghorbani, M., et al. (2021). Synthesis and Screening of New[9][12][13]Oxadiazole,[9][13][14]Triazole, and[9][13][14]Triazolo[4,3-b][9][13][14]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules. [Link]
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Szafranski, K. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of the American Society for Mass Spectrometry. [Link]
-
Çavuşoğlu, B. K., & Yurttaş, L. (2016). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. AVES. [Link]
-
Zveaghintseva, M., et al. (2021). The thione‐thiol tautomerism in 1,2,4‐triazoles. ResearchGate. [Link]
-
Khan, I., et al. (2018). Tautomeric forms of 1,2,4‐triazole. ResearchGate. [Link]
-
Kumar, V., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Journal of the Chinese Chemical Society. [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis methods of 1,2,4-triazole-3-thiones: review. Scientific Reports. [Link]
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Application Notes & Protocols: In Vitro Bioactivity Profiling of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Authored by: Senior Application Scientist
Introduction: The Therapeutic Potential of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a vast array of therapeutic applications.[1][2] This five-membered ring system is noted for its metabolic stability and its capacity to engage in hydrogen bonding, making it an effective pharmacophore.[3] When functionalized with a thiol group at the 3-position, the resulting 1,2,4-triazole-3-thiol derivatives exhibit a markedly enhanced and diverse range of biological activities. Extensive research has demonstrated that these compounds possess potent antimicrobial (antibacterial and antifungal), anticancer, antioxidant, and enzyme inhibitory properties.[1][2][4][5][6]
The specific compound, 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol , incorporates a fluorophenyl moiety, a common substituent in modern drug design known to enhance metabolic stability and binding affinity. Given the established bioactivity of the parent scaffold, it is highly probable that this compound will exhibit significant therapeutic potential.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a primary in vitro screening of This compound . The protocols outlined below are robust, validated, and designed to establish a foundational bioactivity profile for this promising molecule.
Strategic Bioactivity Screening Workflow
A logical and resource-efficient approach to screening begins with broad-spectrum assays and progresses to more specific, mechanistic studies based on initial findings. The following workflow is recommended for profiling the bioactivity of this compound.
Caption: Recommended workflow for in vitro bioactivity screening.
Section 1: Antimicrobial Activity Assays
Derivatives of 1,2,4-triazole-3-thiol are widely recognized for their potential as antimicrobial agents.[1][7] The initial screening should assess the compound's activity against a representative panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.
Protocol 1.1: Agar Disc-Diffusion Assay (Qualitative Screening)
This method provides a preliminary, qualitative assessment of antimicrobial activity and is ideal for initial screening.[7][8]
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a specific microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting microbial growth, a clear area of no growth, known as a zone of inhibition, will be visible around the disc. The size of this zone correlates with the antimicrobial potency of the compound.
Materials:
-
Test Compound Stock Solution (e.g., 10 mg/mL in DMSO)
-
Sterile filter paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Positive controls: Ciprofloxacin or Gentamicin (for bacteria), Fluconazole (for fungi)
-
Negative control: DMSO
-
Sterile petri dishes, swabs, micropipettes, incubator
Procedure:
-
Prepare Inoculum: Grow microbial cultures in appropriate broth to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the surface of the MHA or SDA plates with the prepared microbial inoculum.
-
Disc Preparation: Aseptically apply a defined volume (e.g., 10 µL) of the test compound stock solution onto a sterile filter paper disc. Allow the solvent to evaporate completely.
-
Disc Placement: Carefully place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter (in mm) of the zone of inhibition around each disc.
Interpretation: A larger zone of inhibition suggests greater antimicrobial activity. Compare the results to the positive and negative controls. Activity is often categorized as follows:
-
>15 mm: Strong activity
-
10-15 mm: Moderate activity
-
<10 mm: Weak or no activity
Protocol 1.2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
If the disc-diffusion assay shows positive results, the next step is to quantify the compound's potency by determining its MIC.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is performed in a 96-well microtiter plate, where the compound is serially diluted in a liquid growth medium inoculated with the test organism.
Materials:
-
Test Compound Stock Solution
-
96-well microtiter plates (sterile, U-bottom)
-
Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB)
-
Microbial inoculum (adjusted to ~5 x 10^5 CFU/mL)
-
Positive control (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (DMSO)
-
Growth control (medium + inoculum, no compound)
-
Sterility control (medium only)
-
Resazurin or INT (optional, for colorimetric reading)
Procedure:
-
Plate Preparation: Add 100 µL of appropriate broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row. Discard 100 µL from the last well. This creates a range of concentrations.
-
Inoculation: Add 10 µL of the adjusted microbial inoculum to each well (except the sterility control).
-
Controls: Prepare wells for growth control (inoculum, no compound) and sterility control (broth only).
-
Incubation: Cover the plate and incubate under the same conditions as the disc-diffusion assay.
-
Reading Results: The MIC is the lowest concentration well where no visible turbidity (or color change if using an indicator) is observed.
Section 2: Anticancer Activity Assay
Many 1,2,4-triazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][9][10] The MTT assay is a standard, colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[3][10]
Protocol 2.1: MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. This formazan can be solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm). The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Test Compound Stock Solution (sterile-filtered)
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, PC3 prostate cancer)[9][11]
-
Normal cell line (e.g., HDF human dermal fibroblast, to assess selectivity)[10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization buffer (e.g., DMSO, or acidified isopropanol)
-
96-well flat-bottom cell culture plates
-
Positive control (e.g., Doxorubicin, Etoposide)
-
CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.250 | 100% |
| 1 | 1.180 | 94.4% |
| 10 | 0.850 | 68.0% |
| 50 | 0.550 | 44.0% |
| 100 | 0.200 | 16.0% |
| Example data for IC₅₀ calculation. |
Section 3: Antioxidant Activity Assays
The thiol group in the triazole structure suggests a potential for radical scavenging activity.[12][13] The DPPH and ABTS assays are two of the most common and reliable methods for evaluating in vitro antioxidant capacity.[14][15]
Protocol 3.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H. This reaction leads to a color change from violet to yellow, which can be quantified by measuring the decrease in absorbance at 517 nm.[13][16]
Materials:
-
Test Compound Stock Solution (in methanol or ethanol)
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Positive control (Ascorbic acid or Trolox)
-
Methanol or ethanol
-
96-well plate or cuvettes, spectrophotometer
Procedure:
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to different wells.
-
DPPH Addition: Add a fixed volume of the DPPH solution to each well to initiate the reaction. The total volume should be consistent (e.g., 200 µL).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity (RSA) using the formula: RSA (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
IC₅₀ Determination: Plot the RSA (%) against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Protocol 3.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore produced by the reaction of ABTS with a strong oxidizing agent like potassium persulfate. Antioxidants can reduce the ABTS•+, causing a decolorization of the solution. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[15][16]
Materials:
-
Test Compound Stock Solution
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate Buffered Saline (PBS)
-
Positive control (Trolox)
Procedure:
-
Prepare ABTS•+ Stock: Mix equal volumes of ABTS and potassium persulfate solutions. Let the mixture stand in the dark at room temperature for 12-16 hours before use. This solution is stable for several days when stored in the dark.
-
Prepare Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (±0.02) at 734 nm.
-
Assay: Add a small volume (e.g., 10 µL) of the test compound at various concentrations to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.
-
Incubation & Reading: After a set time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
Section 4: Enzyme Inhibition Assays
Triazole derivatives are known inhibitors of various enzymes, including tyrosinase (implicated in pigmentation) and cholinesterases (relevant to Alzheimer's disease).[17][18][19][20]
Protocol 4.1: Mushroom Tyrosinase Inhibition Assay
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then proceeds through a series of reactions to form dopachrome, a colored product with an absorbance maximum at 475 nm. An inhibitor will slow down this reaction, resulting in a lower rate of dopachrome formation.[17]
Materials:
-
Test Compound Stock Solution
-
Mushroom Tyrosinase solution (in phosphate buffer)
-
L-DOPA solution (substrate, in phosphate buffer)
-
Phosphate buffer (pH 6.8)
-
Positive control (Kojic acid)
-
96-well plate, microplate reader
Procedure:
-
Assay Mixture: In a 96-well plate, add phosphate buffer, test compound (at various concentrations), and tyrosinase solution.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the L-DOPA substrate to all wells to start the reaction.
-
Kinetic Reading: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute for 20 minutes).
-
Data Analysis: Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.
Caption: Workflow for the Tyrosinase Inhibition Assay.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial in vitro biological evaluation of This compound . Based on the extensive literature on the 1,2,4-triazole-3-thiol scaffold, it is anticipated that this compound will demonstrate activity in one or more of these areas. Positive results from this primary screening will warrant further investigation, including mechanism-of-action studies, evaluation against broader panels of cell lines or microbial strains, and eventual in vivo testing.
References
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Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). International Journal of Pharmaceutical Sciences and Research. 1
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Plekoty, M., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 25(21), 5043.
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Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. (2021). International Journal of Pharmacy and Biological Sciences, 11(3). 3
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Karpun, Y. O., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 6(1), 41-71.
-
Antioxidant Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing. 12
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Ali, J. M., et al. (2025). DESIGN, SYNTHESIS, AND IN VITRO STUDIES OF 1,2,3-TRIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Journal of Advanced Pharmacy, 24(11). 21
-
Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing. 9
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Kavaliauskas, P., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5334.
-
Rostamizadeh, S., et al. (2020). Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjugates. Journal of the Iranian Chemical Society, 17, 2419–2433.
-
Synthesis and in vitro antimicrobial activity of some triazole derivatives. (2025). International Journal of Pharmacy and Pharmaceutical Sciences. 8
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Wang, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 749622.
-
DPPH and ABTS assay antioxidant activity of synthesized compounds. (n.d.). ResearchGate.
-
Potential anticancer drugs based on 1,2,3-triazole nucleus. (n.d.). ResearchGate.
-
Al-Masoudi, N. A. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(18), 5468.
-
Khan, K. M., et al. (2022). Biological and Cheminformatics Studies of Newly Designed Triazole Based Derivatives as Potent Inhibitors against Mushroom Tyrosinase. International Journal of Molecular Sciences, 23(5), 2883.
-
A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (2022). Journal of Scientific Research. 18
-
A Novel 1,2,3-Triazole Ligand with Antioxidant Activity. (2024). Biointerface Research in Applied Chemistry. 15
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Journal of Pharmaceutical Negative Results. 6
-
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI.
-
Pisani, L., et al. (2021). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. Antioxidants, 10(12), 1980.
-
Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2025). Bioorganic & Medicinal Chemistry Letters. 22
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A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. (2023). Journal of Biomolecular Structure and Dynamics.
-
Triazole compounds' antiurease, DPPH, and ABTS antioxidant properties. (n.d.). ResearchGate.
-
Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). ScienceRise: Pharmaceutical Science. 13
-
Aslam, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(28), 24698–24711.
-
4-methyl-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. 23
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2015). Molecules, 20(12), 22014-22030.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Welcome to the dedicated technical support guide for the synthesis of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and enhance the yield and purity of this important heterocyclic scaffold. Drawing from established synthetic protocols and field-proven insights, this guide provides a structured, problem-solving approach to common challenges encountered during this synthesis.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of 4-aryl-4H-1,2,4-triazole-3-thiols is a robust and widely employed transformation in medicinal chemistry. The most common and reliable route proceeds via a two-step sequence: the formation of an N,N'-disubstituted thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.[1][2][3]
Step 1: Thiosemicarbazide Formation This step involves the reaction of an appropriate acid hydrazide with 2-fluorophenyl isothiocyanate. The lone pair on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.
Step 2: Base-Catalyzed Cyclization The thiosemicarbazide intermediate is then treated with a strong base, typically aqueous sodium hydroxide, and heated.[4] The base deprotonates one of the amide nitrogens, which then undergoes an intramolecular nucleophilic attack on the thiocarbonyl carbon. Subsequent dehydration results in the formation of the stable 1,2,4-triazole ring.[5]
Caption: General two-step synthesis pathway for 4-aryl-1,2,4-triazole-3-thiols.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues that can lead to suboptimal results.
Q1: My overall yield is unexpectedly low. What are the most common causes?
A1: Low yields in this synthesis typically originate from one of two areas: incomplete formation of the thiosemicarbazide intermediate or, more commonly, inefficient cyclization in the second step.[1] Sub-optimal reaction conditions, reactant purity, and workup procedures are the primary factors. The following questions break down these issues in more detail.
Q2: How can I ensure the initial thiosemicarbazide formation (Step 1) is complete?
A2: This initial acylation is usually high-yielding but can be a source of problems. Consider the following:
-
Reactant Purity: Ensure the starting acid hydrazide and 2-fluorophenyl isothiocyanate are pure. Isothiocyanates can degrade upon storage, especially in the presence of moisture.
-
Solvent: Anhydrous ethanol is a common and effective solvent for this reaction.[4] It readily dissolves the reactants while being relatively inert.
-
Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the isothiocyanate to ensure the complete consumption of the potentially more valuable acid hydrazide.
-
Reaction Time & Temperature: While the reaction is often fast, allowing it to stir at room temperature for several hours or gentle reflux for 1-2 hours can drive it to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the hydrazide starting material is consumed.
Q3: The cyclization step (Step 2) seems to be inefficient or failing. How can I optimize it?
A3: The base-catalyzed cyclization is the most critical and sensitive step.[1][6]
-
Choice and Concentration of Base: This is the most crucial parameter. An aqueous solution of sodium hydroxide (e.g., 2N or 8-10% w/v) is highly effective.[4] Using weaker bases like sodium carbonate may not be sufficient to promote cyclization efficiently, leading to low conversion. Conversely, excessively high concentrations of NaOH coupled with prolonged heating can lead to degradation.
-
Temperature and Reaction Time: Refluxing the reaction mixture is standard practice and necessary to provide the activation energy for the intramolecular cyclization and dehydration. A typical duration is 3-4 hours.[4] Monitor the reaction by TLC to track the disappearance of the thiosemicarbazide intermediate.
-
Tautomerism and Solubility: The product exists in a thiol-thione tautomeric equilibrium. In the basic reaction medium, it exists as the thiolate salt, which is soluble in water. The product only precipitates upon acidification.
Q4: I'm observing a significant, difficult-to-remove impurity in my crude product. What could it be?
A4: The most likely impurity is unreacted thiosemicarbazide intermediate. This indicates an incomplete cyclization reaction (see Q3). Another possibility, though less common under basic conditions, is the formation of a 1,3,4-thiadiazole isomer. Acidic conditions are known to favor the formation of 1,3,4-thiadiazoles from thiosemicarbazide precursors.[4]
-
Characterization: Use ¹H-NMR to check for the presence of the thiosemicarbazide intermediate. The final triazole product will have a characteristic SH proton signal (often a broad singlet at ~13-14 ppm in DMSO-d₆), which will be absent in the intermediate.[7][8]
-
Purification: If the impurity is the starting intermediate, re-subjecting the crude product to the basic cyclization conditions can often convert the remaining material to the desired product. If this fails, purification is typically achieved by recrystallization, often from ethanol or an ethanol/water mixture.[4]
Q5: My product "oils out" or fails to precipitate cleanly upon acidification. What should I do?
A5: This is a common workup issue. After the basic cyclization, the reaction mixture is cooled and then acidified to precipitate the neutral triazole-thiol.[4]
-
Control the Rate of Acidification: Add the acid (e.g., 37% HCl or 10% H₂SO₄) slowly while vigorously stirring the cooled reaction mixture. A rapid pH change can cause the product to crash out as an amorphous solid or oil.
-
Final pH is Critical: Ensure you acidify to a pH of approximately 3-4.[4] Use pH paper to verify. Insufficient acidification will leave some of the product as the soluble thiolate salt, reducing the isolated yield.
-
Temperature Control: Keep the mixture cool in an ice bath during acidification. This promotes the formation of smaller, more manageable crystals rather than a gummy precipitate.
-
If Oiling Occurs: If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you can attempt to extract the product into an organic solvent (like ethyl acetate), wash the organic layer, dry it, and evaporate the solvent to recover the crude solid for recrystallization.
Caption: Troubleshooting flowchart for identifying and resolving common synthesis issues.
Section 3: Recommended Experimental Protocol
This generalized protocol is based on highly successful reported syntheses of analogous 4,5-disubstituted-1,2,4-triazole-3-thiols and serves as a validated starting point.[4][7]
Part A: Synthesis of 1-(Carboacyl)-4-(2-fluorophenyl)thiosemicarbazide (Intermediate)
-
To a solution of the appropriate acid hydrazide (10 mmol) in ethanol (50 mL), add 2-fluorophenyl isothiocyanate (10 mmol, 1.1 eq).
-
Stir the resulting mixture at room temperature or reflux gently for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The thiosemicarbazide product often precipitates directly.
-
Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum. The product is often pure enough for the next step without further purification.
Part B: Synthesis of this compound (Final Product)
-
Suspend the thiosemicarbazide intermediate (10 mmol) in an aqueous solution of 2N sodium hydroxide (50 mL).
-
Heat the mixture to reflux and maintain for 3-4 hours. The solid should dissolve as the reaction progresses, forming the sodium thiolate salt.
-
After the reflux period, cool the clear or light-yellow solution to room temperature and then further in an ice bath.
-
Slowly acidify the cold solution to pH 3-4 by the dropwise addition of concentrated HCl.
-
A white or off-white precipitate will form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.
-
If necessary, recrystallize the crude product from an ethanol/water mixture to obtain the pure triazole-thiol.
Section 4: Comparative Data for Yield Benchmarking
Yields for this class of compounds can vary based on the substituents. The following table provides reported yields for structurally similar 4-aryl-1,2,4-triazole-3-thiols to serve as a benchmark for your experiments.
| R-Group (at C5) | Aryl Group (at N4) | Yield (%) | Reference |
| Furan-2-yl | 4-Chlorophenyl | 72% | [7] |
| Furan-2-yl | 4-Methylphenyl | 79% | [7] |
| Furan-2-yl | 4-Nitrophenyl | 62% | [7] |
| Benzyl | 4-Chlorophenyl | 73% | [7] |
| Various | 4-Fluorophenyl | 81-89% | [4] |
Section 5: Frequently Asked Questions (FAQs)
-
Q: Does the product exist as the thiol or the thione tautomer? A: In the solid state and in solution, 1,2,4-triazole-3-thiols predominantly exist in the thione form due to the greater stability of the C=S double bond and the aromaticity of the triazole ring. However, they are chemically reactive as thiols and are universally named as such.
-
Q: What are the best analytical methods to confirm the final structure? A: A combination of techniques is recommended.
-
¹H-NMR: Look for the disappearance of the two NH protons from the thiosemicarbazide and the appearance of a single, low-field, exchangeable SH proton (often >13 ppm in DMSO-d₆).[7][8]
-
IR Spectroscopy: Expect to see the disappearance of the C=O stretch from the acid hydrazide portion of the intermediate and the appearance of characteristic C=N and C=S stretching bands.[4][7]
-
Mass Spectrometry: To confirm the molecular weight of the final product.
-
Elemental Analysis: To confirm the elemental composition (C, H, N, S).
-
-
Q: Are there any alternative or "greener" synthesis methods? A: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be effective for this type of reaction. It can dramatically reduce reaction times from hours to minutes and can sometimes improve yields by minimizing the formation of degradation byproducts.[6]
-
Q: How should I store the this compound product? A: The compound is generally a stable solid. Store it in a tightly sealed container at room temperature, away from strong oxidizing agents.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-thiols.
-
Gomha, S. M., et al. (2017). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 22(3), 458. Available from: [Link]
-
Zubkov, V. O., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 6(1), 41-71. Available from: [Link]
- Benchchem. (n.d.). Optimization of reaction conditions for triazole-thiol synthesis.
- Chembase.cn. (n.d.). 4-methyl-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol.
-
Yüksek, H., et al. (2005). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 10(5), 559-566. Available from: [Link]
-
Küçükgüzel, I., et al. (2006). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Journal of the Korean Chemical Society, 50(1), 53-58. Available from: [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. VOPROSY KHIMII I KHIMICHESKOI TEKHNOLOGII, (2), 20-35. Available from: [Link]
-
Di Micco, S., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. International Journal of Molecular Sciences, 24(23), 17006. Available from: [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Voprosy Khimii i Khimicheskoi Tekhnologii, (2). Available from: [Link]
-
Pimerazin, A. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7949. Available from: [Link]
-
Singh, P., & Singh, J. (2023). Synthesis of 1,2,4 triazole compounds. Chemistry of 1,2,4-Triazoles in Current Science. Available from: [Link]
-
Al-Azzawi, A. M. S., & Al-Rubaie, A. J. (2023). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Iraqi Journal of Pharmaceutical Sciences ( P-ISSN 1683-3597 E-ISSN 2521-3512), 32(1), 1-10. Available from: [Link]
-
Pimerazin, A. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7949. Available from: [Link]
-
Imran, M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available from: [Link]
-
Turky, A., et al. (2024). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. Drug Development Research. Available from: [Link]
-
Imran, M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. İstanbul Journal of Pharmacy, 53(3), 294-301. Available from: [Link]
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- 8. tandfonline.com [tandfonline.com]
"common byproducts in the synthesis of 4-aryl-4H-1,2,4-triazole-3-thiols and their removal"
Welcome to the technical support center for the synthesis of 4-aryl-4H-1,2,4-triazole-3-thiols. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis and purification of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity and yield in your experiments.
I. Overview of the Synthesis
The most prevalent and reliable method for synthesizing 4-aryl-4H-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular cyclization of 1-aroyl-4-aryl-thiosemicarbazides. This reaction is typically performed under reflux in an aqueous alkaline solution, such as sodium hydroxide.[1] While this method is generally effective, it is often accompanied by the formation of byproducts that can complicate purification and compromise the purity of the final product.
Caption: General synthetic scheme for 4-aryl-4H-1,2,4-triazole-3-thiols.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis and purification, providing an explanation of the underlying causes and actionable solutions.
Problem 1: Low Yield of the Desired 4-Aryl-4H-1,2,4-triazole-3-thiol
Question: I followed the standard procedure of refluxing my 1-aroyl-4-aryl-thiosemicarbazide in aqueous NaOH, but my yield of the triazole is disappointingly low. What could be the issue?
Answer: Low yields can stem from several factors, ranging from incomplete reaction to product degradation or the formation of side products. Here’s a systematic approach to troubleshooting:
-
Incomplete Cyclization: The cyclization of the thiosemicarbazide intermediate may not have gone to completion.
-
Solution: Increase the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the concentration of the sodium hydroxide solution is adequate, as a weak base may not be sufficient to catalyze the cyclization effectively. A 2N NaOH solution is a common starting point.[2]
-
-
Sub-optimal Reaction Temperature: While reflux is generally recommended, the optimal temperature can be substrate-dependent.
-
Solution: Ensure the reaction mixture is refluxing vigorously. If the reaction is still sluggish, consider alternative solvents with higher boiling points that are compatible with the alkaline conditions.
-
-
Purity of Starting Materials: Impurities in the starting 1-aroyl-4-aryl-thiosemicarbazide can interfere with the cyclization.
-
Solution: Ensure your thiosemicarbazide intermediate is pure before proceeding to the cyclization step. Recrystallization of the thiosemicarbazide from a suitable solvent like ethanol is recommended.
-
-
Formation of Byproducts: The most common reason for low yields is the formation of a major byproduct, the 2-aryl-5-aroylamino-1,3,4-oxadiazole. This will be discussed in detail in the next section.
Problem 2: Presence of a Persistent, Difficult-to-Remove Impurity
Question: After acidification of the reaction mixture, I get a solid product, but my NMR and melting point suggest a mixture. What is this common impurity and how can I remove it?
Answer: The most frequently encountered byproduct in this synthesis is the isomeric 5-aryl-1,3,4-oxadiazole-2-thione .[3] This byproduct forms through a competing cyclization pathway of the thiosemicarbazide intermediate.
Under alkaline conditions, the 1-aroyl-4-aryl-thiosemicarbazide can undergo two different intramolecular cyclizations. The desired pathway involves the nucleophilic attack of the nitrogen at the 4-position onto the carbonyl carbon, leading to the 1,2,4-triazole ring. However, a competing pathway involves the nucleophilic attack of the oxygen of the enolate form of the carbonyl group onto the carbon of the thioamide, which after dehydration, leads to the 1,3,4-oxadiazole ring.
Caption: Competing cyclization pathways leading to the desired triazole and the oxadiazole byproduct.
Distinguishing between the desired 4-aryl-4H-1,2,4-triazole-3-thiol and the 5-aryl-1,3,4-oxadiazole-2-thione byproduct is crucial for effective purification. Spectroscopic methods are highly effective for this purpose.
| Spectroscopic Method | 4-Aryl-4H-1,2,4-triazole-3-thiol | 5-Aryl-1,3,4-oxadiazole-2-thione |
| ¹H NMR | The SH proton signal is typically observed as a broad singlet in the downfield region (around 13-14 ppm).[4][5] | The NH proton signal is also a broad singlet but may appear in a slightly different region (around 4-5 ppm).[6] |
| ¹³C NMR | The C=S carbon signal is present. | The C=S carbon signal is also present, but the chemical shifts of the ring carbons will differ from the triazole. |
| IR Spectroscopy | A characteristic SH stretching band can be observed around 2550-2600 cm⁻¹.[1] NH stretching bands are also present. | A prominent C=S stretching band is observed around 1350-1470 cm⁻¹.[6] An NH stretching band is also present. The absence of a distinct SH band is a key indicator. |
Several strategies can be employed to remove the 1,3,4-oxadiazole byproduct:
-
Recrystallization: This is the most common and often effective method.
-
Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the product does not readily dissolve, a mixture of ethanol and dimethylformamide (DMF) can be used.[2]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Rationale: The desired triazole and the oxadiazole byproduct often have different solubilities in a given solvent, allowing for their separation through crystallization.
-
-
Acid-Base Extraction: The thiol group of the desired triazole is acidic and can be exploited for purification.
-
Protocol:
-
Dissolve the crude mixture in an organic solvent such as ethyl acetate.
-
Extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate. The desired triazole will deprotonate and move into the aqueous layer, while the less acidic oxadiazole may remain in the organic layer.
-
Separate the aqueous layer and acidify it with a dilute acid (e.g., HCl) to precipitate the pure triazole.
-
Filter, wash with water, and dry the purified product.
-
-
-
Column Chromatography: If recrystallization and extraction are not effective, column chromatography can be employed.
-
Recommended Conditions:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane or chloroform in methanol can be effective. The optimal solvent system should be determined by TLC analysis.
-
-
Problem 3: The Product is an Oil and Does Not Crystallize
Question: After acidification, my product separates as an oil instead of a solid. How can I induce crystallization?
Answer: Oiling out can be a frustrating issue, often due to residual impurities or the intrinsic properties of the compound. Here are some techniques to try:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny crystal to the oil to induce crystallization.
-
Solvent Titration: Add a solvent in which your product is insoluble (an "anti-solvent") dropwise to a concentrated solution of your product in a good solvent. For example, if your product is dissolved in a small amount of ethanol, slowly add water until the solution becomes turbid, then allow it to stand.
-
Trituration: Add a solvent in which your product is sparingly soluble and stir or sonicate the mixture. This can sometimes wash away impurities that are inhibiting crystallization and induce the formation of a solid.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the cyclization reaction?
A1: The base, typically sodium hydroxide, plays a crucial role in deprotonating the thiosemicarbazide intermediate, which facilitates the intramolecular nucleophilic attack required for ring closure. The basic conditions also promote the dehydration step that leads to the aromatic triazole ring.
Q2: Can I use a different base, such as potassium hydroxide or an organic base?
A2: Yes, other bases like potassium hydroxide can be used. However, the reaction conditions, such as concentration and temperature, may need to be re-optimized. Organic bases are generally not strong enough to efficiently promote this cyclization.
Q3: How can I prevent the formation of the 1,3,4-oxadiazole byproduct in the first place?
A3: While complete prevention is difficult, you can influence the reaction pathway to favor the formation of the desired 1,2,4-triazole. Lowering the reaction temperature can sometimes favor the triazole pathway, although this may require longer reaction times. Ensuring strictly anhydrous conditions during the formation of the thiosemicarbazide precursor can also be beneficial.
Q4: My final product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a classic indicator of an impure sample. It is likely contaminated with byproducts like the 1,3,4-oxadiazole or unreacted starting materials. Further purification, as described in the troubleshooting section, is necessary.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Aryl isothiocyanates are often lachrymators and should be handled in a well-ventilated fume hood. Sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses). The final thiol product may have a strong odor, so it is best to handle it in a fume hood as well. Always consult the Safety Data Sheets (SDS) for all reagents before starting your experiment.
IV. References
-
Mechanism of TFAA-mediated 1,3,4-Oxadiazole Formation. ResearchGate. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF FLUORINATED 1,3,4-OXADIAZOLE-2-THIONES. Available at: [Link]
-
Synthesis and Screening of New[7][8][9]Oxadiazole,[6][7][9]Triazole, and[6][7][9]Triazolo[4,3-b][6][7][9]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Publications. Available at: [Link]
-
Mechanism for the formation of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. ResearchGate. Available at: [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Available at: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. Available at: [Link]
-
Synthesis and Screening of New[7][8][9]Oxadiazole,[6][7][9]Triazole, and[6][7][9]Triazolo[4,3-b][6][7][9]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health. Available at: [Link]
-
Spectroscopic Study of Some 1,3,4-0xadiazole, 1,3,4- Thiadiazole and 1,2,4- Triazole Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences. Available at: [Link]
-
1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
5-Furan-2yl[7][8][9]oxadiazole-2-thiol, 5-Furan-2yl-4H[6][7][9] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. Available at: [Link]
-
ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules. Available at: [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
-
Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance. PubMed Central. Available at: [Link]
-
experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. ResearchGate. Available at: [Link]
-
Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. National Institutes of Health. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]
-
Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. Available at: [Link]
-
Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. ResearchGate. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed Central. Available at: [Link]
-
MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. ResearchGate. Available at: [Link]
-
Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Semantic Scholar. Available at: [Link]
-
Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. Available at: [Link]
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- 8. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the synthesis of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this specific synthesis. Our goal is to equip you with the necessary insights to optimize your reaction conditions, improve yields, and ensure the purity of your final product.
I. Reaction Overview and Mechanism
The synthesis of this compound typically proceeds through a two-step process. The first step involves the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide intermediate. This is followed by an alkaline-mediated cyclization to yield the desired 1,2,4-triazole-3-thiol ring.[1][2][3][4][5]
General Synthetic Pathway
Caption: General reaction scheme for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Issue 1: Low Yield of the Final Product
Question: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and optimization strategies:
-
Incomplete Formation of the Thiosemicarbazide Intermediate:
-
Causality: The initial reaction between 2-fluorophenyl isothiocyanate and formic acid hydrazide may not have gone to completion. This can be due to suboptimal reaction time, temperature, or stoichiometry.
-
Solution:
-
Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction time or temperature if the starting materials are still present. Refluxing in ethanol is a common practice.[6]
-
Stoichiometry: Ensure an equimolar or slight excess of the hydrazide to drive the reaction forward.
-
-
-
Inefficient Cyclization:
-
Causality: The base-catalyzed cyclization of the thiosemicarbazide intermediate is a critical, yield-determining step. Insufficient base concentration, inadequate heating, or inappropriate solvent can hinder the ring closure.
-
Solution:
-
Base Concentration: A common method involves refluxing the intermediate in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).[7][8] Ensure the base is fully dissolved and the concentration is accurate.
-
Heating: The cyclization typically requires heating.[6][7] Monitor the temperature to ensure it is consistent and at the optimal level for the reaction.
-
Solvent: While aqueous NaOH is common, other solvent/base combinations can be explored. However, for this specific synthesis, aqueous basic conditions are well-established.[6][7]
-
-
-
Product Loss During Work-up:
-
Causality: The product is typically isolated by acidifying the reaction mixture to precipitate the thiol.[7][8] If the pH is not sufficiently acidic, the product may remain partially dissolved. Conversely, using an excessively strong acid or a large volume can also lead to solubility issues or degradation.
-
Solution:
-
Table 1: Optimization Parameters for Yield Improvement
| Parameter | Standard Condition | Optimization Strategy |
| Intermediate Formation | ||
| Reactant Ratio | 1:1 (Isothiocyanate:Hydrazide) | Use a slight excess (1:1.1) of hydrazide. |
| Solvent | Ethanol | Ensure anhydrous conditions if moisture is a concern. |
| Temperature | Reflux | Monitor by TLC and adjust temperature as needed. |
| Cyclization | ||
| Base | 2N Aqueous NaOH | Increase concentration to 4N if cyclization is slow. |
| Temperature | Reflux | Ensure vigorous reflux for the recommended time (e.g., 3 hours).[7] |
| Work-up | ||
| pH for Precipitation | 3-4 | Use a pH meter for accurate adjustment. |
| Washing Solvent | Cold Water | Use minimal amounts of ice-cold water. |
Issue 2: Presence of Impurities in the Final Product
Question: My final product shows significant impurities upon analysis (e.g., NMR, LC-MS). What are the likely side products and how can I minimize their formation?
Answer:
Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Unreacted Starting Materials:
-
Causality: Incomplete reaction in either the first or second step will lead to the presence of starting materials in your final product.
-
Solution: As mentioned previously, monitor the reaction to completion using TLC. Adjust reaction time, temperature, or stoichiometry accordingly.
-
-
Formation of Disulfide Byproducts:
-
Causality: The thiol group (-SH) in the final product is susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer, especially when exposed to air at elevated temperatures for prolonged periods.[8]
-
Solution:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Minimize Exposure to Heat and Air: Once the reaction is complete, cool the mixture promptly and avoid prolonged exposure to air during filtration and drying.
-
-
-
Alternative Cyclization Products:
-
Causality: While less common in this specific synthesis, under certain conditions, the thiosemicarbazide intermediate could potentially cyclize to form other heterocyclic systems like 1,3,4-thiadiazoles.
-
Solution: Adhering to established protocols with a strong base like NaOH generally favors the formation of the 1,2,4-triazole ring.[9]
-
Troubleshooting Flowchart for Impurity Issues
Caption: A decision-making workflow for troubleshooting impurities.
Issue 3: Difficulty in Product Purification
Question: I am struggling with the purification of my synthesized this compound. What are the recommended purification methods?
Answer:
Purification can indeed be challenging. Here are the most effective methods:
-
Recrystallization:
-
Principle: This is often the most effective method for purifying solid organic compounds. The choice of solvent is crucial.
-
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, dimethyl sulfoxide/water mixture).[7]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration and wash with a small amount of cold solvent.
-
-
Solvent Selection: An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.
-
-
Column Chromatography:
-
Principle: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the product from impurities based on their different polarities.[10]
-
Procedure:
-
Choose an appropriate solvent system (eluent) by running TLC plates with different solvent mixtures (e.g., chloroform:methanol).[10]
-
Pack a column with silica gel and the chosen eluent.
-
Load the crude product onto the column and elute with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the cyclization step?
A1: The base, typically sodium hydroxide, plays a crucial role in deprotonating the amide nitrogen of the thiosemicarbazide intermediate. This increases its nucleophilicity, allowing it to attack the carbonyl carbon, leading to intramolecular cyclization and the formation of the 1,2,4-triazole ring with the elimination of a water molecule.
Q2: Can I use a different base for the cyclization?
A2: While sodium hydroxide is commonly used and effective, other bases like potassium hydroxide or sodium carbonate can also be employed.[1] However, the reaction conditions (temperature, time, and solvent) may need to be re-optimized for a different base. Stronger bases generally facilitate a faster reaction.
Q3: How can I confirm the structure of my final product?
A3: A combination of spectroscopic techniques is essential for structural confirmation:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the aromatic protons of the 2-fluorophenyl group and the N-H and S-H protons of the triazole-thiol ring. The thiol proton (SH) typically appears as a broad singlet.[2][3]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon atoms and their chemical environments. The C=S carbon will have a characteristic downfield shift.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Will show characteristic absorption bands for N-H, S-H, C=N, and aromatic C-H stretching vibrations.[2][3][7]
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming its elemental composition.
Q4: Is the product, this compound, expected to exist in tautomeric forms?
A4: Yes, 1,2,4-triazole-3-thiols can exist in thione-thiol tautomerism. The thiol form has an S-H bond, while the thione form has a C=S bond and an N-H bond within the ring. In the solid state and in solution, an equilibrium between these two forms often exists. Spectroscopic analysis, particularly NMR, can sometimes distinguish between the two tautomers.[11]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, standard laboratory safety practices should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Isothiocyanates can be volatile and have pungent odors. Handle them in a well-ventilated fume hood.
-
Handling Bases: Concentrated sodium hydroxide is corrosive. Handle with care to avoid skin and eye contact.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
IV. References
-
Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. PubMed Central. Available from: [Link]
-
Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. Available from: [Link]
-
Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. PMC - NIH. Available from: [Link]
-
Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. SciSpace. Available from: [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Available from: [Link]
-
Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. Available from: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. Available from: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH. Available from: [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Available from: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]
-
(PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Available from: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available from: [Link]
-
(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available from: [Link]
-
ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. Available from: [Link]
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[6][12][13] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available from: [Link]
-
Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Available from: [Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Available from: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available from: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH. Available from: [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available from: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 13. scispace.com [scispace.com]
"purification of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol by recrystallization"
Answering the user's request.## Technical Support Center: Purification of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support guide for the purification of this compound via recrystallization. This resource is designed to provide practical, experience-driven advice to navigate the common challenges associated with this procedure. We will move beyond simple step-by-step instructions to explain the underlying principles, enabling you to troubleshoot effectively and optimize your purification outcomes.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most frequent problems encountered during the recrystallization of this compound. The question-and-answer format is designed for quick problem resolution during your experiment.
Question 1: I've cooled my solution, but no crystals have formed. What should I do?
Answer: This is the most common issue in recrystallization and typically points to one of two scenarios: either too much solvent was used, or the solution is supersaturated.[1][2]
-
Scenario A: The solution is clear. This strongly suggests that an excess of solvent was used, meaning the solution is not saturated enough for crystals to form even when cold.[2]
-
Solution: Gently reheat the solution and boil off a portion of the solvent to increase the concentration of your compound.[2] Aim to reduce the volume by 20-30% before attempting to cool it again. If you are concerned about thermal degradation, the solvent can be removed under reduced pressure using a rotary evaporator.[1][2]
-
-
Scenario B: The solution is clear or slightly cloudy. The solution may be supersaturated, a state where the concentration of the solute is higher than its normal solubility limit, but crystal nucleation has not yet occurred.[1]
-
Solution 1: Induce Nucleation by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[2][3] The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[4]
-
Solution 2: Add a Seed Crystal. If you have a small amount of the pure, solid compound, add a tiny crystal to the cooled solution.[2][3] This "seed" provides a template for other molecules to crystallize upon, bypassing the initial nucleation energy barrier.
-
Solution 3: Deep Cooling. If the above methods fail, try cooling the flask in an ice-salt bath for a more significant temperature drop, which can further decrease solubility and promote crystallization.[1]
-
Question 2: My compound separated as an oily liquid instead of solid crystals. How can I resolve this "oiling out"?
Answer: "Oiling out" occurs when the solute is precipitated from the solution above its melting point or when the concentration of impurities is high.[1][5] The resulting oil is an impure liquid state of your compound, which is undesirable for purification.
-
Causality: This phenomenon often happens when a solution is cooled too rapidly or when the chosen solvent is not ideal. Very slow cooling is critical to favor the formation of a stable crystal lattice over an amorphous oil.[1]
-
Corrective Protocol:
-
Reheat the flask to dissolve the oil back into the solution completely.
-
Add a small amount (5-10% of the total volume) of additional hot solvent. This slightly reduces the saturation of the solution, making it less likely to crash out as an oil upon cooling.[1]
-
Ensure extremely slow cooling. You can achieve this by leaving the flask on a hotplate with the heat turned off or by placing it inside a larger beaker of hot water (a makeshift water bath) to insulate it and slow the rate of heat loss.[1]
-
Question 3: My final yield is significantly lower than expected. What went wrong?
Answer: A poor yield is most often traced back to using too much solvent during the initial dissolution step.[2][3]
-
Primary Cause: The goal is to create a saturated solution at the solvent's boiling point using the minimum amount of hot solvent.[3] Any excess solvent will retain a larger amount of your compound in the "mother liquor" (the solution remaining after filtration), thereby reducing your isolated yield.[2]
-
Troubleshooting Steps:
-
Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate and evaporate the solvent. If a large amount of solid residue remains, it confirms that a significant portion of your product was lost to the solution.[2] You can attempt to recover a "second crop" of crystals by boiling off more solvent from the mother liquor and re-cooling.
-
Refine Your Technique: For future attempts, add the hot solvent to your crude solid in small portions, ensuring each portion is fully utilized to dissolve the compound before adding the next.
-
Washing The Crystals: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[3] Using room temperature or warm solvent will redissolve some of your purified product.[5]
-
Question 4: My product is crystallizing prematurely in the funnel during hot filtration. How can I prevent this?
Answer: This happens when the solution cools as it passes through the filtration apparatus, causing the dissolved solid to precipitate before it reaches the collection flask.[5]
-
Preventative Measures:
-
Use a Stemless Funnel: A stemless funnel minimizes the surface area where cooling and crystallization can occur.[5]
-
Pre-heat the Apparatus: Warm the filtration funnel and the receiving Erlenmeyer flask by pouring some hot, pure solvent through them immediately before filtering your solution.[5][6]
-
Keep the Solution Hot: It is crucial to pour the solution into the funnel in small batches to prevent it from cooling down significantly.[5] An effective technique is to place the receiving flask on a hotplate set to a low temperature, allowing the boiling solvent vapor to keep the funnel warm throughout the filtration process.[5]
-
Frequently Asked Questions (FAQs)
Question 1: What is the best solvent for the recrystallization of this compound?
Answer: The ideal solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.[3] For triazole-thiol derivatives, polar solvents are generally a good starting point. Based on literature for analogous compounds, the following solvents and systems are recommended for initial screening.[7][8][9]
| Solvent System | Boiling Point (°C) | Rationale for Use |
| Ethanol | 78 | A common polar protic solvent often effective for recrystallizing triazole derivatives.[7][8][9] |
| Isopropanol | 82 | Similar to ethanol but slightly less polar; can sometimes provide better crystal quality. |
| Acetonitrile | 82 | A polar aprotic solvent that can be effective for compounds with aromatic rings.[10] |
| Dimethylformamide (DMF) / Water | 153 / 100 | A two-solvent system. DMF is a powerful solvent for many triazoles. Water acts as an anti-solvent to induce crystallization upon cooling.[11][12] |
| Dimethyl Sulfoxide (DMSO) / Water | 189 / 100 | Similar to DMF/water, used when higher solubility is needed in the initial step.[11] |
The best choice is determined empirically by testing the solubility of a small amount of your crude product in a few milliliters of each candidate solvent.
Question 2: How do I perform a two-solvent recrystallization with a system like DMF/Water?
Answer: A two-solvent system is ideal when no single solvent has the desired solubility profile.[6] The procedure involves a "good" solvent that readily dissolves the compound and a miscible "bad" or "anti-solvent" that the compound is insoluble in.
Step-by-Step Protocol for Two-Solvent Recrystallization:
-
Dissolve the crude this compound in the minimum amount of hot DMF (the "good" solvent).
-
While keeping the solution hot, add water (the "bad" solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[6]
-
Add a few drops of hot DMF to redissolve the precipitate and make the solution clear again.[6]
-
Remove the solution from the heat source and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of a cold DMF/water mixture.
Question 3: How do I confirm my purified product is completely dry?
Answer: Residual solvent can artificially inflate your final mass and depress the melting point, giving a false impression of impurity. The standard method is to dry the product to a constant weight.[3]
-
After filtration, press the crystals dry on the filter paper to remove as much solvent as possible.
-
Transfer the solid to a pre-weighed watch glass and place it in a drying oven (at a temperature well below the compound's melting point) or a vacuum desiccator.
-
Weigh the sample periodically (e.g., every hour). The sample is considered dry when two consecutive weighings are identical.[3]
Experimental Workflow & Troubleshooting Diagrams
Caption: Decision tree for troubleshooting failure of crystallization.
References
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
-
California State University, Long Beach. (n.d.). Recrystallization1. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Journal of Chemical Education. (1990). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
ResearchGate. (2014, March). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
-
ResearchGate. (2023, January 19). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Reddit. (2021, November 7). [Question: Recrystallization] How do you know which solvent is the best to use for recrystallization if only the solute's solubilities in the different solvents (in hot and cold temperature), are given? r/chemhelp. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. MH Chem. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Retrieved from [Link]
-
Cardiff University. (2021, July 8). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -. ORCA. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. reddit.com [reddit.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
"troubleshooting the cyclization step in 1,2,4-triazole-3-thiol synthesis"
Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiol and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges encountered during the critical cyclization step, providing in-depth, evidence-based troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of 1,2,4-triazole-3-thiols, most commonly achieved through the cyclization of an acyl thiosemicarbazide intermediate, is a pivotal reaction in medicinal chemistry. However, the success of the cyclization step is highly sensitive to reaction conditions, often leading to challenges with yield and purity. This guide will address the most pressing of these issues.
Q1: My cyclization reaction is yielding a significant amount of a byproduct, which I suspect is a 1,3,4-thiadiazole. How can I confirm this and, more importantly, how can I favor the formation of the desired 1,2,4-triazole-3-thiol?
A1: Differentiating between the 1,2,4-triazole and 1,3,4-thiadiazole isomers is a common challenge, and your suspicion is well-founded as this is a frequent issue.
Confirmation of Side Product Identity:
Spectroscopic analysis is the most definitive method for identifying the 1,3,4-thiadiazole byproduct. A key distinguishing feature can often be found in the ¹H NMR spectrum. The N-H proton of the 1,2,4-triazole ring and the -SH proton of the thiol group have distinct chemical shifts that can help in identification. Furthermore, comparison of the full spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) with literature values for analogous compounds can provide conclusive evidence.[1][2]
Favoring 1,2,4-Triazole-3-thiol Formation:
The regioselectivity of the cyclization of acyl thiosemicarbazides is predominantly controlled by the pH of the reaction medium.[3][4]
-
Alkaline Conditions: Base-catalyzed cyclization is the most widely employed and effective method for selectively synthesizing 1,2,4-triazole-3-thiols.[5][6] The base (e.g., NaOH, KOH, Na2CO3) facilitates the deprotonation of the amide nitrogen, which then acts as the nucleophile, attacking the thione carbon to form the 1,2,4-triazole ring.[7][8]
-
Acidic Conditions: In contrast, acidic conditions (e.g., concentrated H₂SO₄, HCl) tend to promote the formation of the 1,3,4-thiadiazole isomer.[9][10] Under acidic conditions, the sulfur atom of the thiocarbonyl group is protonated, increasing its electrophilicity and favoring nucleophilic attack by the terminal nitrogen of the hydrazine moiety.
Troubleshooting Protocol:
-
Reaction Medium: Ensure your reaction is being conducted under basic conditions. If you are already using a base, consider the strength and concentration. For many substrates, refluxing in an aqueous solution of 2N NaOH or KOH is effective.[11]
-
Temperature and Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prolonged reaction times or excessively high temperatures can sometimes lead to decomposition or side reactions.
-
Alternative Basestocks: If strong bases are causing degradation of your starting material or product, consider milder bases such as sodium carbonate or sodium bicarbonate.[7]
Q2: The yield of my cyclization reaction is consistently low. What are the most likely causes and how can I improve it?
A2: Low yields in the cyclization step can stem from several factors, ranging from incomplete reaction to product degradation or the formation of multiple byproducts.
Potential Causes for Low Yield:
-
Incomplete Acylation: The preceding step, the formation of the acyl thiosemicarbazide, may be incomplete. Ensure the acylation reaction has gone to completion before proceeding with cyclization.
-
Suboptimal Base Concentration: The concentration of the base is critical. Insufficient base will result in an incomplete reaction, while an excessively high concentration can lead to hydrolysis of the acyl thiosemicarbazide or degradation of the triazole product.[3]
-
Reaction Temperature: The cyclization reaction is typically conducted at reflux.[5][11] Ensure the reaction temperature is appropriate for the solvent and substrate being used.
-
Purity of Starting Materials: Impurities in the acyl thiosemicarbazide can interfere with the cyclization reaction. Recrystallization of the intermediate is often a necessary purification step.
-
Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if your substrate is sensitive to oxidation.
Optimization Workflow:
To systematically address low yields, a logical workflow is essential. The following diagram illustrates a step-by-step approach to optimizing your reaction conditions.
Caption: A logical workflow for troubleshooting low yields in the cyclization step.
Q3: I am observing the formation of a colored, intractable mixture, especially when using strong bases. What is causing this and are there alternative cyclization methods?
A3: The formation of "tars" or polymeric materials is often a sign of product or starting material degradation under harsh reaction conditions. [3]
Causes of Degradation:
-
Strongly Basic Conditions: Refluxing with concentrated sodium hydroxide can be too harsh for substrates with sensitive functional groups, leading to decomposition.[3]
-
Thiol Oxidation: The thiol group of the product is susceptible to oxidation, which can lead to the formation of disulfides and other colored byproducts, especially in the presence of air at high temperatures.
Alternative & Milder Cyclization Methods:
If the standard basic cyclization is problematic, several alternative methods have been reported that may offer milder reaction conditions:
-
Polyphosphate Ester (PPE): A one-pot, two-step method utilizing polyphosphate ester (PPE) for the acylation of thiosemicarbazide followed by an aqueous alkali workup for cyclodehydration has been successfully employed.[1][2][12][13] This method can be advantageous as it avoids the isolation of the acyl thiosemicarbazide intermediate.
-
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate the reaction, allowing for shorter reaction times and potentially lower temperatures, which can minimize byproduct formation.
Experimental Protocol: Base-Catalyzed Cyclization of 1-Formyl-3-thiosemicarbazide
This protocol is a well-established procedure for the synthesis of the parent 1,2,4-triazole-3-thiol.[14]
-
Dissolution: In a round-bottomed flask, dissolve 1.5 moles of 1-formyl-3-thiosemicarbazide and 1.5 moles of sodium hydroxide in 300 ml of water.
-
Heating: Heat the solution on a steam bath for 1 hour.
-
Cooling: Cool the solution in an ice bath for 30 minutes.
-
Acidification: Carefully add 150 ml of concentrated hydrochloric acid to the cooled solution.
-
Precipitation: Continue cooling the reaction mixture in an ice bath for 2 hours to allow for complete precipitation of the product.
-
Filtration: Collect the precipitated 1,2,4-triazole-3-thiol by suction filtration.
-
Recrystallization: Dissolve the crude product in 300 ml of boiling water and filter the hot solution.
-
Isolation: Cool the filtrate in an ice bath for 1 hour, collect the purified product by suction filtration, and air-dry overnight.
Data Summary Table
The choice of cyclization conditions is paramount for achieving high yields and purity. The following table summarizes the general outcomes based on the reaction medium.
| Reaction Condition | Primary Product | Common Byproducts | Key Considerations |
| Alkaline (e.g., NaOH, KOH) | 1,2,4-Triazole-3-thiol | Hydrolysis products, degradation tars | Most common and effective method.[5][6] |
| Acidic (e.g., H₂SO₄, HCl) | 1,3,4-Thiadiazole | Dehydration products | Favors the isomeric byproduct.[3][9] |
| Polyphosphate Ester (PPE) | 1,2,4-Triazole-3-thiol | 1,3,4-Thiadiazole | One-pot procedure, can be advantageous.[1][2][13] |
Mechanistic Overview: Cyclization of Acyl Thiosemicarbazide
Understanding the underlying reaction mechanism is key to effective troubleshooting. The following diagram illustrates the base-catalyzed cyclization pathway.
Caption: The base-catalyzed cyclization mechanism of acyl thiosemicarbazide.
References
-
Tretyakov, B.A., Tikhonova, V.I., Gadomsky, S.Y., & Sanina, N.A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]
-
Tretyakov, B.A., Tikhonova, V.I., Gadomsky, S.Y., & Sanina, N.A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
-
1,2,4-Triazole-3(5)-thiol. Organic Syntheses Procedure. [Link]
-
Osman, M.A., Hassan, H.A., Abdelhamid, D., & Mohassab, A.M. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research, 26(2), 171-174. [Link]
-
Abd El‐Azim, M. H. M., Assy, M. G., Khalil, M. I., & Selim, Y. A. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153–3160. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ScienceOpen. [Link]
-
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica-Drug Research, 63(5), 417-422. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 349-361. [Link]
-
ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study. National Institutes of Health. [Link]
-
(PDF) Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]
-
Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. OUCI. [Link]
-
Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. PubMed. [Link]
-
Reaction scope of cyclization of the thiosemicarbazide.All the reaction... ResearchGate. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. [Link]
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- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Prepared by: Gemini, Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with in-depth information on alternative synthetic routes for 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol. It includes a troubleshooting guide and frequently asked questions (FAQs) designed to address specific experimental challenges, ensuring a higher success rate in the laboratory.
Overview of Primary Synthetic Strategies
The synthesis of 4-aryl-4H-1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry, primarily relying on the construction of the triazole ring from a thiosemicarbazide intermediate. The two most common and reliable approaches to the target compound, this compound, are outlined below.
Route A: Isothiocyanate-Hydrazide Condensation Pathway
This is the most direct and widely employed method. It involves the initial reaction of 2-fluorophenyl isothiocyanate with formohydrazide to form an intermediate, 1-formyl-4-(2-fluorophenyl)thiosemicarbazide. This intermediate is then cyclized under basic conditions to yield the final product.
Caption: Route B: Synthesis via Dithiocarbazate Intermediate.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
Q1: My cyclization step (Route A) resulted in a very low yield and a complex mixture of products. What went wrong?
A1: This is a frequent issue, often stemming from three primary causes: incorrect reaction conditions, formation of a stable isomer, or decomposition.
-
Pillar 1: Causality & Explanation
-
Isomer Formation: The cyclization of acylthiosemicarbazides is highly dependent on pH. While alkaline conditions (e.g., NaOH, Na2CO3) favor the formation of 1,2,4-triazole-3-thiones, acidic conditions promote dehydration to form 2-amino-1,3,4-thiadiazole derivatives. [1]If your reaction medium inadvertently becomes acidic, or if you attempt the cyclization in acid, you will form the incorrect heterocyclic system.
-
Incomplete Reaction: Insufficient heating (time or temperature) during the cyclization step can lead to a mixture of the starting thiosemicarbazide and the product, complicating purification and lowering the isolated yield. [2] * Hydrolysis: Prolonged heating in strong alkali can potentially lead to the hydrolysis of the thiosemicarbazide intermediate or the triazole product, though this is less common under typical conditions.
-
-
Pillar 2: Troubleshooting Workflow & Solution
Caption: Workflow for troubleshooting low cyclization yield.
-
Verify pH: Ensure that the reaction medium for the cyclization step is strongly alkaline (pH > 10). A 2N aqueous solution of sodium hydroxide is typically effective. [2]2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the thiosemicarbazide starting material. If the reaction stalls, consider extending the reflux time.
-
Characterize Byproducts: If a significant byproduct is isolated, obtain an NMR or Mass Spectrum. The formation of a 1,3,4-thiadiazole isomer is a common issue when cyclization occurs under acidic conditions. [1]4. Purification: After cooling the reaction, acidify carefully with an acid like HCl to a pH of 3-4 to precipitate the product. [2]The crude product can then be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Q2: I am having trouble synthesizing the 2-fluorophenyl isothiocyanate precursor for Route A. Are there reliable methods?
A2: Yes, the synthesis of aryl isothiocyanates is well-documented, though it requires careful handling of reagents.
-
Pillar 1: Causality & Explanation
-
The classical method involves the reaction of the corresponding primary amine (2-fluoroaniline) with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate using a reagent like tosyl chloride or triphosgene. [3][4] * The triphosgene-mediated synthesis is often preferred for lab-scale preparations as it avoids handling highly toxic phosgene gas directly. However, it requires strictly anhydrous conditions. [3] * A more modern and often safer approach uses tosyl chloride to mediate the decomposition of the in-situ generated dithiocarbamate salt. [4]This method is generally high-yielding and avoids highly toxic reagents.
-
-
Pillar 2: Recommended Protocol (Tosyl Chloride Method)
-
In a flask, dissolve 2-fluoroaniline (1 eq.) and triethylamine (2.5 eq.) in a suitable solvent like dichloromethane (DCM).
-
Cool the mixture in an ice bath.
-
Add carbon disulfide (1.2 eq.) dropwise, maintaining the temperature below 10 °C. Stir for 1-2 hours.
-
Add tosyl chloride (1.1 eq.) portion-wise and allow the reaction to warm to room temperature.
-
Stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-fluorophenyl isothiocyanate, which can be purified by distillation or chromatography. [4]
-
Q3: The final product appears oily or discolored after precipitation. How can I improve its purity and appearance?
A3: An oily or discolored product often indicates the presence of impurities, residual solvent, or disulfide formation.
-
Pillar 1: Causality & Explanation
-
Trapped Impurities: Rapid precipitation can trap starting materials or byproducts within the solid matrix.
-
Disulfide Formation: The thiol group (-SH) is susceptible to oxidation, especially in the presence of air and base, leading to the formation of a disulfide-linked dimer. This can cause discoloration and solubility issues. [5] * Thione-Thiol Tautomerism: The product exists in tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. [6]While the thiol form is necessary for some subsequent reactions, the thione form is often more stable as a solid. The equilibrium can be influenced by solvent and pH.
-
-
Pillar 2: Purification Strategy
-
Controlled Precipitation: During the workup, add the acid slowly to the cooled alkaline solution while stirring vigorously to ensure a fine, easily filterable precipitate forms.
-
Recrystallization: This is the most effective method for purification. Dissolve the crude product in a minimal amount of hot ethanol. If the product is highly soluble, add hot water dropwise until turbidity persists, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Decolorization: If the product is colored, you can add a small amount of activated charcoal to the hot solution during recrystallization and filter it hot through a celite pad before cooling.
-
Inert Atmosphere: To minimize oxidation to the disulfide, consider performing the final precipitation and filtration steps under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q: Which synthetic route is better for large-scale synthesis?
A: Route A (Isothiocyanate-Hydrazide Condensation) is generally more suitable for scaling up. The starting materials, 2-fluorophenyl isothiocyanate and formohydrazide, are commercially available or can be prepared in bulk. [3]The reaction sequence is robust and typically proceeds in high yield. [7]Route B involves the use of carbon disulfide, which is highly flammable and volatile, posing greater engineering and safety challenges on a larger scale.
Q: What are the key safety precautions for these syntheses?
A:
-
Isothiocyanates: Aryl isothiocyanates are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. [8]* Carbon Disulfide (CS₂): CS₂ is extremely flammable (autoignition temperature ~90 °C), toxic, and volatile. It must be handled with extreme care in a fume hood, away from all potential ignition sources.
-
Hydrazine Hydrate: Hydrazine hydrate is corrosive and a suspected carcinogen. Use appropriate PPE and handle it in a fume hood.
-
Alkaline/Acidic Solutions: Both strong bases (NaOH) and acids (HCl) are corrosive. Handle with care. The neutralization step can be exothermic and should be performed with cooling.
Q: How can I confirm the structure of my final product?
A: A combination of standard analytical techniques should be used:
-
¹H NMR: Look for the characteristic aromatic protons of the 2-fluorophenyl group (multiplets) and the N-H and S-H protons of the triazole ring. The SH proton is a broad singlet that is exchangeable with D₂O. [7]* ¹³C NMR: Confirm the number of unique carbons and their chemical shifts, which will be distinct from the starting materials.
-
IR Spectroscopy: Look for characteristic peaks for N-H stretching (~3300-3100 cm⁻¹), C=N stretching (~1620 cm⁻¹), and the thione C=S band. The presence of a weak S-H stretch (~2600-2550 cm⁻¹) may also be observed. [7]* Mass Spectrometry (MS): Confirm the molecular weight of the product.
-
Melting Point (m.p.): A sharp melting point is a good indicator of purity. Compare the observed value with literature reports.
Q: Can I use a different hydrazide in Route A to synthesize a 5-substituted derivative?
A: Absolutely. This is a major advantage of Route A. By replacing formohydrazide with other acid hydrazides (e.g., acetic hydrazide, benzoic hydrazide), you can synthesize a wide variety of 5-substituted-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiols. This modularity is a key feature of this synthetic approach. [7][9]
Detailed Experimental Protocols
Protocol for Route A: Isothiocyanate-Hydrazide Condensation
Step 1: Synthesis of 1-formyl-4-(2-fluorophenyl)thiosemicarbazide
-
To a solution of formohydrazide (1.0 eq.) in ethanol, add 2-fluorophenyl isothiocyanate (1.0 eq.) dropwise with stirring at room temperature. [8]2. Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of the thiosemicarbazide intermediate will form.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. The product is often pure enough for the next step without further purification.
Step 2: Cyclization to this compound
-
Suspend the 1-formyl-4-(2-fluorophenyl)thiosemicarbazide (1.0 eq.) in a 2N aqueous solution of sodium hydroxide (4-5 eq.). [2][7]2. Heat the mixture to reflux and maintain for 3-4 hours, during which the solid should dissolve. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Acidify the clear solution dropwise with concentrated HCl with vigorous stirring until the pH is approximately 3-4.
-
A white precipitate of the product will form. Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
| Route Component | Reagent/Condition | Typical Yield | Reference |
| Thiosemicarbazide Formation | Condensation in Ethanol | >90% | [7] |
| Cyclization | 2N NaOH, Reflux | 65-80% | [2][7] |
References
- The Science Behind the Synthesis: Preparation Methods for 2-Fluorophenyl Isothiocyanate. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEgQiPT0qAt6pe6eZsvYT4PPEys77c-YVJHk-YdwgUPs4ezDayziuetf9Mc7lGEX61LEMw_LtyKSj5Np3VjidGMJXBc7R9e92NnsV3xbBd8BvGCIgo3-2UYr4I0_umOurxNwv34diFJVNgLWzPkAuZGz9rCbVyihsw4WurJBwNYIstbf7b0ZQtFEBkaP4SYx1cxmgN4_nDy8alttL4dbKeHLjmHJmUxjX9TdDIqVx33jIUfQji1aCe]
- 2-Fluorophenyl isothiocyanate 98 38985-64-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/389856]
- SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. Request PDF - ResearchGate. [URL: https://www.researchgate.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155259/]
- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. [URL: https://www.mdpi.com/1420-3049/21/9/1235]
- Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [URL: https://pharmacia.pensoft.net/article/117325/]
- CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL PROPERTIES. Acta Poloniae Pharmaceutica. [URL: http://www.ptfarm.pl/pub/File/Acta_Poloniae/2007/6/853-860.pdf]
- 2-FLUOROPHENYL ISOTHIOCYANATE One Chongqing Chemdad Co. ,Ltd. Chemdad. [URL: https://www.chemdad.
- Synthesis and intramolecular cyclization of thiosemicarbazide morpholilacetic acid. Eurasian Chemico-Technological Journal. [URL: https://ect-journal.kz/index.php/ectj/article/view/18]
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [URL: https://www.mdpi.com/2673-401X/6/4/41]
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [URL: https://www.researchgate.
- Common challenges in the synthesis of 1,2,4-triazole derivatives. Benchchem. [URL: https://www.benchchem.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [URL: https://www.mdpi.com/1420-3049/28/18/6683]
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10537873/]
- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry. [URL: https://ejchem.journals.ekb.eg/article_267428.html]
- Isothiocyanate synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- 1,2,4-Triazole-3(5)-thiol. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0985]
- 2-Fluorophenyl isothiocyanate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/97520]
- Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/py/d1py00405a]
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950269/]
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- 5. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively.
Introduction: The Scale-Up Challenge
This compound is a key building block in medicinal chemistry, valued for its role in the development of various therapeutic agents. While its synthesis on a laboratory scale is well-documented, transitioning to pilot or production scale introduces significant challenges. Issues such as poor yield, incomplete reactions, difficult purifications, and safety hazards can emerge, impacting project timelines and costs. This guide provides field-proven insights and solutions to these critical issues.
The synthesis generally proceeds through the formation of a substituted thiosemicarbazide intermediate, which is subsequently cyclized under basic conditions to form the desired triazole-thiol ring system.[1][2][3] Understanding the nuances of this pathway is fundamental to successful scale-up.
General Synthetic Workflow
The overall process can be visualized as a two-step sequence. The first step involves the formation of an acylthiosemicarbazide, followed by a base-mediated intramolecular cyclization and dehydration.
Caption: General two-step synthesis pathway.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems that may arise during the synthesis in a practical question-and-answer format.
Part 1: Low Yield and Incomplete Reactions
Q1: My overall yield is significantly lower than expected on a larger scale. The primary issue seems to be incomplete cyclization of the thiosemicarbazide intermediate. What factors should I investigate?
A1: This is a classic scale-up problem often rooted in inefficient heat and mass transfer. Here’s a breakdown of the critical parameters for the cyclization step:
-
Base Stoichiometry and Concentration: The intramolecular cyclization is a base-catalyzed dehydration reaction.[4][5] On a lab scale, heat dissipates quickly, but on a larger scale, localized overheating or poor mixing can lead to side reactions or degradation.
-
Causality: Insufficient base will result in an incomplete reaction. Conversely, an excessively high concentration of base, especially with poor mixing, can lead to hydrolysis of the intermediate or degradation of the product.
-
Troubleshooting:
-
Ensure Homogeneity: Use a robust agitation system (e.g., overhead stirrer with appropriate impeller) to maintain a uniform mixture.
-
Controlled Addition: Add the base solution portion-wise or via a dropping funnel to control the exotherm. Monitor the internal reaction temperature closely.
-
Optimize Concentration: A 2N aqueous solution of sodium hydroxide is often effective.[4] Experiment with concentrations between 2N and 4N. A higher concentration can sometimes accelerate the reaction but increases the risk of degradation if not controlled.
-
-
-
Reaction Temperature and Time: These parameters are intrinsically linked.
-
Causality: The cyclization requires sufficient thermal energy to overcome the activation barrier. However, prolonged exposure to high temperatures in an alkaline medium can degrade the triazole-thiol product.
-
Troubleshooting:
-
Temperature Monitoring: Always monitor the internal temperature of the reactor, not the bath temperature. Aim for a gentle reflux.
-
Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours of reflux.[4] Do not extend the heating time unnecessarily. Once the starting material is consumed, proceed to the work-up.
-
-
Caption: Decision workflow for troubleshooting low yield.
Part 2: Impurities and Side Product Formation
Q2: My final product is contaminated with a significant impurity that is difficult to remove. What could it be, and how can I prevent its formation?
A2: The most common impurity is the isomeric 1,3,4-thiadiazole derivative. The formation of either the 1,2,4-triazole or the 1,3,4-thiadiazole from the acylthiosemicarbazide intermediate is highly dependent on the pH of the cyclization medium.
-
Mechanism and Causality:
-
Alkaline Medium (Desired Path): In the presence of a strong base (e.g., NaOH), the more acidic N-H proton is removed, leading to a nucleophilic attack by the nitrogen atom onto the carbonyl carbon, followed by dehydration to yield the 1,2,4-triazole-3-thiol .[6][7]
-
Acidic Medium (Side Reaction): In an acidic medium (e.g., concentrated H₂SO₄ or HCl), the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. This favors the nucleophilic attack by the sulfur atom, leading to the formation of a 2-amino-1,3,4-thiadiazole derivative after dehydration.[6][7]
-
-
Prevention and Troubleshooting:
-
Strict pH Control: The most critical factor is maintaining a strongly basic environment throughout the cyclization. Ensure the pH is well above 10.
-
Avoid Localized Acidity: During work-up, the crude reaction mixture is acidified to precipitate the product. If the acid is added too quickly or with poor mixing, localized acidic pockets can form, potentially catalyzing the rearrangement to the thiadiazole. Add the acid slowly to a well-stirred, chilled solution.
-
Inert Atmosphere: While the primary side product is the thiadiazole, oxidative dimerization of the thiol to form a disulfide is also possible, especially during work-up and drying. Performing the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) can minimize this.
-
Part 3: Work-up and Purification
Q3: During the acid precipitation step, I get a very fine, almost colloidal precipitate that is extremely difficult to filter. How can I improve the physical properties of the product for easier isolation?
A3: This is a common issue in crystallization/precipitation, especially when scaling up. The goal is to promote the growth of larger crystals rather than rapid nucleation of fine particles.
-
Causality: Rapidly changing the solubility by "shocking" the system (e.g., dumping in all the acid at once) leads to a high degree of supersaturation, favoring nucleation over crystal growth.
-
Troubleshooting and Best Practices:
-
Control the Rate of Acidification: Add the acid slowly and sub-surface if possible to the cooled, well-agitated reaction mixture. This maintains a lower level of supersaturation.
-
Temperature Control: Cooling the alkaline solution in an ice bath before acidification is crucial.[8] Precipitation at a lower temperature often yields a more crystalline and manageable solid.
-
"Seeding": If you have a small amount of pure, crystalline product from a previous batch, adding a few seed crystals after starting the acidification can promote the growth of larger, more uniform crystals.
-
Digestion/Aging: After precipitation is complete, allowing the slurry to stir at a low temperature (e.g., 0-5 °C) for a period (30 minutes to 2 hours) can help smaller particles dissolve and redeposit onto larger crystals, a process known as Ostwald ripening.
-
Recrystallization: The crude product should be recrystallized to achieve high purity. Ethanol or an ethanol-water mixture is commonly used.[4][9]
-
Part 4: Safety Considerations in Scale-Up
Q4: What are the most critical safety hazards I need to manage when performing this synthesis at a multi-kilogram scale?
A4: The safety profile of a reaction changes significantly upon scale-up. What is manageable in a fume hood can become a serious hazard in a plant setting.
-
Hydrogen Sulfide (H₂S) Evolution:
-
Hazard: During the acidification work-up, if the pH becomes too acidic or if there is any degradation, there is a risk of releasing highly toxic and flammable hydrogen sulfide gas.
-
Mitigation:
-
Ventilation: Always perform the acidification step in a well-ventilated area (e.g., a walk-in fume hood or a reactor with proper off-gas scrubbing).
-
pH Monitoring: Carefully control the acidification to a target pH (typically pH 5-6 is sufficient to precipitate the thiol) and avoid making the solution strongly acidic.
-
Gas Detection: Use personal or area H₂S monitors.
-
-
-
Thermal Runaway:
-
Hazard: The initial acylation and the base-mediated cyclization can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.
-
Mitigation:
-
Calorimetry Data: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction and the rate of heat evolution.
-
Controlled Addition: Add reagents slowly, especially the base for cyclization, to control the rate of the reaction and the resulting exotherm.
-
Adequate Cooling: Ensure your reactor has a cooling system capable of handling the maximum heat output of the reaction.
-
-
-
Corrosive Reagents:
-
Hazard: The synthesis uses strong bases (NaOH) and acids (HCl).
-
Mitigation: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and face shields. Ensure materials of construction for the reactor and transfer lines are compatible.
-
Recommended Scale-Up Protocol
This protocol outlines the key steps and control points for a scale-up synthesis. All operations should be conducted under an inert nitrogen atmosphere.
Step 1: 1-(2-chlorobenzoyl)-4-(2-fluorophenyl)thiosemicarbazide (Intermediate) (Note: This example assumes the use of a hydrazide precursor for clarity of the common pathway. Adjust starting materials as per your specific route.)
-
Reactor Setup: Charge a suitable reactor with 2-chlorobenzohydrazide and a suitable solvent (e.g., Ethanol). Begin agitation.
-
Reagent Addition: Slowly add 2-fluorophenyl isothiocyanate to the slurry at room temperature over 1-2 hours. A mild exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and hold for 4-6 hours.
-
In-Process Check (IPC): Take a sample and check for the absence of starting materials by TLC/HPLC.
-
Isolation: Cool the reaction mixture to 0-5°C. The intermediate will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 2: this compound (Final Product)
-
Reactor Setup: Charge the reactor with the dried thiosemicarbazide intermediate and water. Begin agitation.
-
Base Addition: Prepare a 4N Sodium Hydroxide solution. Add the NaOH solution to the reactor slowly over 1-2 hours, ensuring the internal temperature does not exceed 50°C.
-
Cyclization: Once the base addition is complete, heat the mixture to a gentle reflux (approx. 100-105°C) and hold for 2-4 hours.
-
IPC: Monitor the disappearance of the intermediate by TLC/HPLC.
-
Cooling & Filtration: Cool the reaction mixture to 60-70°C and filter off any insoluble material.
-
Precipitation: Transfer the filtrate to a separate reactor equipped with robust cooling and agitation. Cool the solution to 0-5°C.
-
Acidification: Slowly add concentrated Hydrochloric Acid (37%) to the cooled solution, maintaining the internal temperature below 10°C. Monitor the pH, targeting a final pH of 5-6.
-
Digestion: Stir the resulting slurry at 0-5°C for 1-2 hours.
-
Isolation: Filter the product, wash thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.
Table 1: Key Parameter Comparison (Lab vs. Scale-Up)
| Parameter | Lab Scale (10g) | Scale-Up (10kg) | Rationale for Change |
| Base Addition (Cyclization) | Added in one portion | Slow addition over 1-2 hours | Control exotherm, prevent thermal runaway. |
| Temperature Monitoring | External oil bath | Internal thermocouple probe | Accurate control of reaction temperature is critical. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer | Ensures homogeneity in a large volume. |
| Acid Addition (Work-up) | Pipetted in over 1 min | Pumped in over 1-2 hours | Controls exotherm and particle size. |
| Filtration | Büchner funnel | Nutsche filter/dryer | Efficient handling of large quantities of solid. |
| Atmosphere | Ambient | Inert (Nitrogen) | Minimizes oxidative side products (e.g., disulfide). |
References
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI.[Link][4]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. ResearchGate.[Link][1]
-
Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Taylor & Francis Online.[Link]
-
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Polish Pharmaceutical Society.[Link][6]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI.[Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate.[Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed.[Link]
-
Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. National Institutes of Health.[Link][5]
-
SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. ResearchGate.[Link][7]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Ukrainian Biochemical Journal.[Link][2]
-
Research | Willis Group. University of Oxford.[Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.[Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate.[Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI.[Link][3]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate.[Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health.[Link]
-
A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. ResearchGate.[Link]
-
Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles. Neuroquantology.[Link]
-
Design of Synthetic Strategies towards Sulfur Containing Scaffolds. Thieme.[Link]
-
Synthesis of sulfur-containing heterocycles via ring enlargement. PubMed.[Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University.[Link][9]
Sources
- 1. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class [mdpi.com]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]
- 5. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
Technical Support Center: A-Z Guide to Impurity Minimization in 4-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol Synthesis
Introduction: 4-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. Its preparation, while conceptually straightforward, is often plagued by challenges related to yield and purity. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities during its synthesis. We will delve into the causality behind common experimental pitfalls and offer validated protocols to ensure the highest standards of scientific integrity and reproducibility.
Section 1: Synthesis Overview & Key Control Points
The most reliable and widely adopted method for synthesizing this compound involves the base-catalyzed intramolecular cyclization of an N-formyl-thiosemicarbazide precursor. This precursor is typically prepared from 2-fluorophenyl isothiocyanate and formhydrazide. The purity of the final product is contingent on meticulous control at each stage of this process.
Caption: General workflow for the synthesis of the target triazole-thiol.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues encountered during synthesis, providing explanations and actionable solutions.
Problem Area: Low Yield & Incomplete Reactions
Q1: My final yield is consistently low, or the reaction fails to go to completion. What are the most likely causes?
A1: Low yield is a multifaceted issue often stemming from one of three areas:
-
Quality of Starting Materials:
-
Thiosemicarbazide Precursor: The intermediate, 1-formyl-4-(2-fluorophenyl)-thiosemicarbazide, must be pure. Impurities from its synthesis (e.g., unreacted starting materials) will carry through and interfere with cyclization. It is advisable to recrystallize the thiosemicarbazide intermediate before proceeding.
-
Base Solution: The concentration of your aqueous base (e.g., NaOH, KOH) is critical. An old or improperly prepared solution may have a lower-than-stated molarity, leading to incomplete deprotonation and cyclization. Always use a freshly prepared and standardized base solution.
-
-
Suboptimal Reaction Conditions:
-
Temperature and Time: The base-catalyzed cyclization requires sufficient thermal energy to overcome the activation barrier for ring closure. A common protocol involves refluxing in a 2N NaOH solution for 3-4 hours.[1][2] If the temperature is too low or the reaction time is too short, you will isolate a significant amount of unreacted thiosemicarbazide. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Premature Precipitation:
-
Solubility: The sodium salt of the triazole-thiol product is soluble in the aqueous base. However, if the reaction mixture becomes too concentrated, the salt may begin to precipitate, hindering the reaction. Ensure adequate solvent volume is used to maintain a homogenous solution during the reflux.
-
Problem Area: Purity & Side Product Formation
Q2: My NMR analysis shows unreacted thiosemicarbazide precursor in the final product. How can I drive the reaction to completion?
A2: This is a clear indication of incomplete cyclization.
-
Increase Reaction Time/Temperature: The most straightforward solution is to increase the reflux time. Extend the heating period by 1-2 hours and monitor via TLC until the starting material spot disappears.
-
Check Base Stoichiometry: Ensure at least a stoichiometric equivalent of the base is used, though an excess is common in these protocols to drive the equilibrium.[2] Using a higher concentration of base (e.g., switching from 2N to 4N NaOH) can also increase the reaction rate, but this may promote side reactions if not carefully controlled.
Q3: I've isolated a high-melting point, insoluble white solid that is not my target compound. What could it be?
A3: You have likely formed the disulfide dimer, bis(4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)disulfide.
-
Cause: The thiol (-SH) group is highly susceptible to oxidation, especially in a basic medium and in the presence of atmospheric oxygen during workup. Two molecules of the thiol can couple to form a disulfide (-S-S-) bond.
-
Prevention:
-
Inert Atmosphere: While not always necessary, performing the acidification and filtration steps under a nitrogen or argon blanket can significantly reduce oxidation.
-
Degassed Solvents: Use water that has been boiled and cooled (or sparged with nitrogen) for the workup and washing steps.
-
Controlled Acidification: Cool the reaction mixture in an ice bath before and during acidification. This minimizes the time the thiol is exposed to oxidative conditions at higher temperatures.
-
-
Remediation: If the disulfide has already formed, it can sometimes be reduced back to the thiol, but this adds a complicated step to the purification. Prevention is the far superior strategy.
Q4: My product seems to be contaminated with an analog containing a carbonyl (C=O) group instead of the thione (C=S). How does this happen?
A4: You are likely observing the formation of 4-(2-fluorophenyl)-4H-1,2,4-triazol-3-one.
-
Cause: This impurity can arise from two main sources:
-
Contaminated Starting Material: If the synthesis of the thiosemicarbazide precursor used formhydrazide that was contaminated with its own oxidation product (carbonic dihydrazide) or if the isothiocyanate was contaminated with isocyanate, an oxo-analog of the thiosemicarbazide could form. This impurity would then cyclize to the triazol-one.
-
Hydrolysis/Desulfurization: Under harsh basic conditions (very high temperature or prolonged reaction times), hydrolysis of the thione to a ketone can occur, although this is less common for triazole-thiones compared to other thiones.
-
-
Prevention: The most critical step is to ensure the purity of the 1-formyl-4-(2-fluorophenyl)-thiosemicarbazide intermediate. Verify its identity and purity by melting point and spectroscopy before proceeding to the cyclization step. Avoid unnecessarily harsh reaction conditions.
| Potential Impurity | Source | Prevention Strategy |
| Unreacted Thiosemicarbazide | Incomplete cyclization | Increase reaction time/temperature; ensure base concentration is correct. |
| Disulfide Dimer | Oxidation of thiol group | Cool reaction mixture before workup; use degassed water; consider inert atmosphere. |
| Triazol-3-one (Oxo-analog) | Impure starting materials | Ensure high purity of the thiosemicarbazide precursor. |
| 1,3,4-Thiadiazole Isomer | Acid-catalyzed cyclization | Strictly maintain basic (alkaline) conditions for cyclization.[1][3] |
Section 3: FAQs on Purification
Q5: What is the most effective method for purifying the crude this compound?
A5: Recrystallization is the preferred and most efficient method.
-
Solvent System: Ethanol or a mixture of dimethyl sulfoxide (DMSO) and water (1:1) are commonly reported as effective solvent systems for recrystallization.[2]
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
Q6: How do I ensure all residual acid or base is removed from my final product?
A6: Thorough washing of the filtered solid is key. After collecting the precipitated product by filtration following acidification, wash the filter cake generously with cold water until the filtrate runs neutral (check with pH paper). This removes residual HCl and any inorganic salts formed during neutralization.
Section 4: Mechanistic Insights & Pathway Diagrams
Understanding the reaction mechanism is crucial for rational troubleshooting. The desired reaction proceeds via a base-catalyzed intramolecular nucleophilic attack.
Caption: Mechanism of base-catalyzed cyclization to form the 1,2,4-triazole ring.
A critical competing pathway, especially if acidic conditions are accidentally introduced, is the formation of a 1,3,4-thiadiazole derivative.
Caption: Competing acid-catalyzed pathway leading to an undesired isomer.
Section 5: Recommended Experimental Protocol
This protocol is a self-validating system designed to minimize impurity formation.
Step 1: Synthesis of 1-Formyl-4-(2-fluorophenyl)-thiosemicarbazide
-
In a round-bottom flask, dissolve formhydrazide (1.0 eq) in an appropriate solvent like ethanol.
-
Add 2-fluorophenyl isothiocyanate (1.0 eq) dropwise to the solution at room temperature with stirring.
-
Stir the reaction mixture for 2-4 hours. A white precipitate will typically form.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Quality Control: Recrystallize the solid from ethanol to ensure high purity before proceeding. Confirm identity via melting point and spectroscopic analysis (NMR, IR).
Step 2: Cyclization to this compound
-
To a round-bottom flask equipped with a reflux condenser, add the purified thiosemicarbazide from Step 1 (1.0 eq).
-
Add a sufficient volume of freshly prepared 2N aqueous sodium hydroxide solution (e.g., 10 mL per 0.0014 mole of substrate) to fully dissolve the solid.[1]
-
Heat the mixture to reflux (typically 80-100 °C) and maintain for 3-4 hours.[2]
-
In-Process Check (Optional): Monitor the reaction's completion by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).
-
After completion, cool the reaction flask in an ice-water bath to below 10 °C.
-
While stirring vigorously, slowly add 37% hydrochloric acid (or another suitable acid) dropwise to the cold solution until the pH is between 3 and 4. A voluminous white precipitate will form.
-
Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration.
-
Crucial Washing Step: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral.
-
Dry the product, preferably in a vacuum oven at 50-60 °C.
-
Final Purification: Recrystallize the dry product from ethanol or a DMSO/water mixture for analytical purity.
References
- Benchchem. Troubleshooting guide for the cyclization of thiosemicarbazides.
-
Martínez J, Pereira MT, Ortigueira JM, et al. Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones. Molecules. 2013;18(11):14036-14049. Available from: [Link]
- Maliszewska-Guz A, Wujec M, Pitucha M, et al. Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties. Collection of Czechoslovak Chemical Communications. 2005;70(1):51-62.
-
Gomha SM, Khedr MA, Abdel-aziz MA, et al. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. 2019;24(10):1999. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sci-Hub. Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties / Collection of Czechoslovak Chemical Communications, 2005 [sci-hub.box]
"effect of catalyst on the synthesis of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol"
Welcome to the technical support guide for the synthesis of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol. This document is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful synthesis of this target molecule.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical agents. The core of this synthesis lies in the formation of a 1,2,4-triazole ring, a scaffold known for its diverse biological activities. The choice of catalyst is a critical parameter that dictates the reaction pathway and the final product's yield and purity. This guide will focus on the catalytic effects and provide practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and reliable method involves a two-step process. The first step is the reaction of formohydrazide with 2-fluorophenyl isothiocyanate to form an N-(2-fluorophenyl)-N'-(formyl)thiosemicarbazide intermediate. The second and most critical step is the base-catalyzed intramolecular cyclization of this intermediate to yield the desired this compound.[1][2][3][4]
Q2: Why is a base catalyst, such as sodium hydroxide (NaOH), essential for the cyclization step?
A2: The use of a base catalyst is crucial for directing the cyclization to form the desired 1,2,4-triazole ring. Under alkaline conditions, the deprotonated nitrogen atom of the thiosemicarbazide intermediate acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the triazole ring after dehydration.[5][6]
Q3: Can I use an acid catalyst for the cyclization?
A3: It is strongly advised not to use an acid catalyst. Acidic conditions promote an alternative cyclization pathway where the sulfur atom acts as the nucleophile, leading to the formation of an undesired isomeric byproduct, 5-(2-fluorophenylamino)-1,3,4-thiadiazole.[7]
Q4: What is the typical yield I can expect for this synthesis?
A4: The yields for the synthesis of 4-aryl-4H-1,2,4-triazole-3-thiols can vary depending on the specific reaction conditions and the purity of the starting materials. However, with optimized conditions, yields in the range of 60-80% are commonly reported for the cyclization step.[2][4]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase would typically be a mixture of non-polar and polar solvents, such as ethyl acetate and hexane. The disappearance of the starting thiosemicarbazide spot and the appearance of the product spot, which will have a different Rf value, indicate the progression of the reaction.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Incorrect Catalyst: Use of acidic conditions instead of basic conditions. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Poor Quality Starting Materials: Impure formohydrazide or 2-fluorophenyl isothiocyanate. 4. Product Loss During Workup: Premature precipitation or product remaining in the filtrate. | 1. Verify pH: Ensure the reaction medium is alkaline (pH > 10) using a strong base like NaOH or KOH.[5][6] 2. Optimize Reaction Conditions: Increase the reflux time or temperature and monitor the reaction by TLC until the starting material is consumed. 3. Check Starting Materials: Ensure the purity of the starting materials by checking their melting points or using analytical techniques like NMR. 4. Careful Workup: Cool the reaction mixture thoroughly in an ice bath before and during acidification to ensure complete precipitation. Check the pH to be around 5-6 for optimal precipitation. |
| Formation of an Insoluble Precipitate During Reaction | The intermediate thiosemicarbazide may have limited solubility in the reaction solvent. | Add a co-solvent such as ethanol to improve the solubility of the intermediate and allow the reaction to proceed homogeneously. |
| Product is an Oil or Gummy Solid | Presence of impurities or residual solvent. | 1. Purification: Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. 2. Recrystallization: If trituration fails, proceed with recrystallization from a suitable solvent system, such as ethanol/water.[2][8] |
| Presence of an Impurity with a Similar Rf Value to the Product | Formation of the isomeric 1,3,4-thiadiazole byproduct. | 1. Confirm Structure: Use spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the structure of the product. The proton NMR spectrum of the desired triazole-thiol will show a characteristic SH peak, which is absent in the thiadiazole isomer.[7] 2. Optimize Reaction Conditions: Strictly maintain basic conditions throughout the cyclization step to minimize the formation of the thiadiazole. |
Experimental Protocols
The following are detailed step-by-step protocols for the synthesis of this compound.
Part 1: Synthesis of N-(2-fluorophenyl)-N'-(formyl)thiosemicarbazide (Intermediate)
Materials:
-
Formohydrazide
-
2-Fluorophenyl isothiocyanate
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve formohydrazide (1 equivalent) in absolute ethanol.
-
To this solution, add 2-fluorophenyl isothiocyanate (1 equivalent) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the intermediate N-(2-fluorophenyl)-N'-(formyl)thiosemicarbazide.
Part 2: Base-Catalyzed Cyclization to this compound
Materials:
-
N-(2-fluorophenyl)-N'-(formyl)thiosemicarbazide
-
Sodium Hydroxide (NaOH)
-
Water
-
Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend the N-(2-fluorophenyl)-N'-(formyl)thiosemicarbazide (1 equivalent) in an aqueous solution of 8% sodium hydroxide.[2]
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The solid should dissolve as the reaction progresses.
-
After the reflux period, cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly acidify the cold solution with dilute hydrochloric acid to a pH of approximately 5-6.
-
The white precipitate of this compound that forms is collected by vacuum filtration.
-
Wash the precipitate thoroughly with cold water to remove any inorganic salts.
-
The crude product is then purified by recrystallization from ethanol or an ethanol-water mixture to afford the pure product.[2][8][9]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Catalytic Role of Base in Cyclization
Caption: Simplified mechanism showing the role of a base catalyst in the cyclization step.
References
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Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available from: [Link]
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Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. Available from: [Link]
-
Didenko, O., et al. (2023). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 70(2), 527-542. Available from: [Link]
-
Didenko, O., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ResearchGate. Available from: [Link]
-
Gümüş, F., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available from: [Link]
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Kochikyan, T. V., et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry, 46(4), 551-555. Available from: [Link]
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Özdemir, A., et al. (2007). Synthesis and antimicrobial activity of some new 4-long-chain alkyl- or 4-long-chain alkyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones and their S-substituted derivatives. Medicinal Chemistry Research, 16(7-9), 325-336. Available from: [Link]
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Siddiqui, N., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 204-209. Available from: [Link]
-
Tozkoparan, B., et al. (2000). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Journal of Pharmacy and Pharmacology, 52(9), 1155-1159. Available from: [Link]
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Turov, A. V., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(22), 6985. Available from: [Link]
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Various Authors. (1963). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses, 43, 95. Available from: [Link]
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"solvent effects on the reaction rate of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol formation"
Technical Support Center: Synthesis of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Introduction: This guide serves as a dedicated technical resource for researchers engaged in the synthesis of this compound. This important heterocyclic scaffold is a key building block in medicinal chemistry and drug development. The formation of the 1,2,4-triazole-3-thiol ring system, typically via the cyclization of a substituted thiosemicarbazide intermediate, is a robust reaction. However, its efficiency and outcome are exquisitely sensitive to reaction parameters, most notably the choice of solvent. This document provides in-depth, experience-driven answers to common experimental challenges, focusing on the causal relationships between reaction conditions, solvent effects, and the overall success of the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low, or the reaction seems to stall. What are the primary factors I should investigate?
A1: Low yields in this synthesis are typically traced back to three critical areas: purity of starting materials, moisture control, and the conditions of the initial acylation step.
-
Reagent Quality: The starting thiosemicarbazide must be of high purity. Impurities can interfere with the reaction, leading to side products and complicating purification.[1]
-
Strict Moisture Control: The presence of water can significantly hamper the reaction, particularly if using a dehydrating agent like polyphosphate ester (PPE) for the initial acylation of the thiosemicarbazide. Water can hydrolyze activated intermediates.[2] It has been experimentally observed that using pre-dried solvents, such as dry chloroform, substantially increases the reaction yield.[2]
-
Acylation & Cyclization Efficiency: The synthesis is a two-stage process: (i) acylation of the thiosemicarbazide, followed by (ii) base-catalyzed cyclodehydration.[3] If the initial acylation is incomplete, the overall yield will be poor. The subsequent cyclization requires a sufficiently strong alkaline medium (e.g., 2N NaOH or KOH) and adequate heating (reflux) to drive the intramolecular condensation to completion.[4][5]
Q2: I've isolated my product, but NMR analysis suggests a significant isomeric impurity. What is this side product and how can I prevent its formation?
A2: The most common isomeric impurity in this synthesis is the 5-(2-fluorophenylamino)-1,3,4-thiadiazole-2-thiol . Its formation is a direct consequence of the cyclization conditions.
Causality: The acylthiosemicarbazide intermediate possesses nucleophiles at both the N2 and N4 nitrogen atoms, as well as the sulfur atom. The cyclization pathway is dictated by the pH of the medium.
-
Alkaline Conditions (Desired Pathway): In a basic medium (e.g., NaOH, KOH), the N4 nitrogen is deprotonated, becoming a potent nucleophile that attacks the carbonyl carbon, leading to the desired 4H-1,2,4-triazole-3-thiol ring after dehydration.[6][7]
-
Acidic Conditions (Side-Product Pathway): Under acidic conditions, the carbonyl oxygen is protonated, activating the carbon for nucleophilic attack. The sulfur atom or the N2 nitrogen can attack, which preferentially leads to the formation of the five-membered 1,3,4-thiadiazole ring.[7]
Prevention Strategy: The most effective strategy is to ensure the cyclization step is performed under strongly alkaline conditions.[5] A secondary, and highly effective, method is to choose a solvent for the initial acylation step in which the acylthiosemicarbazide intermediate is poorly soluble.[2][3] This causes the intermediate to precipitate as it forms, physically removing it from the reaction solution and preventing it from undergoing further (and potentially undesired) cyclodehydration reactions in the initial reaction pot.[2]
Caption: Competing cyclization pathways of the acylthiosemicarbazide intermediate.
Q3: What is the optimal solvent for this reaction, and why does it have such a profound impact on the reaction rate and outcome?
A3: The choice of solvent is arguably the most critical parameter in this synthesis. The optimal solvent is not necessarily one that fully solubilizes all components. Instead, it is one that selectively precipitates the acylated intermediate.
The Solubility-Precipitation Principle: The key to a high-yield, high-purity synthesis is to halt the reaction at the acylation stage to prevent the formation of the thiadiazole byproduct.[2] A solvent that dissolves the starting materials but has poor solubility for the N-acylthiosemicarbazide intermediate is ideal. This precipitation effectively protects the intermediate from further reaction.
Solvent Comparison & Rationale:
| Solvent | Typical Observation | Rationale & Recommendation |
| Chloroform (Dry) | Often the most effective solvent. The intermediate precipitates, especially upon heating in a sealed vessel.[2] | Recommended starting point. Its moderate polarity is often ideal for the acylation step while being a poor solvent for the more polar intermediate. The use of dry chloroform is critical to prevent hydrolysis.[2] |
| Ethyl Acetate | Effective in specific cases where chloroform fails, particularly when resinous byproducts form.[3] | A viable alternative. Can be superior if the intermediate's solubility profile is better suited, allowing for precipitation where it might remain soluble or form polymers in chloroform.[3] |
| DMF, DMSO | Generally poor outcomes; reactions often do not proceed or yield is negligible.[2] | Not recommended. These highly polar aprotic solvents may excessively solvate the intermediate, preventing its precipitation and potentially favoring alternative reaction pathways. |
| Alcohols (e.g., Ethanol) | Often used in the subsequent base-catalyzed cyclization step. | Recommended for cyclization, not acylation. Protic solvents like ethanol can interfere with the acylation step but are excellent for the base-mediated ring closure, where they readily dissolve the intermediate and the base.[8] |
The solvation environment plays a crucial role in dictating which reaction pathway is favored by stabilizing intermediates with greater charge separation.[9][10] For the initial acylation, a less polar environment that encourages precipitation of the neutral intermediate is beneficial.
Q4: My reaction mixture has formed a thick, unworkable resin instead of a precipitate. What causes this and how can I resolve it?
A4: The formation of a resinous mass instead of a crystalline precipitate is a known issue, particularly with substrates containing additional heteroatoms or functional groups.[2]
Causality: This is often attributed to the formation of polymeric salts or complexes. If a dehydrating agent like polyphosphate ester (PPE) is used, the generated polyphosphoric acid residues can form complex, non-crystalline salts with the nitrogen-containing intermediate.[2]
Troubleshooting & Resolution:
-
Solvent Change: This is the most effective solution. If resinification occurs in chloroform, switch the acylation solvent to ethyl acetate .[3] This change in the solvent environment can disrupt the polymeric salt formation and promote the precipitation of the desired intermediate.
-
Workup Modification: If a resin has already formed, it can sometimes be worked up. Decant the solvent, and triturate the resin with a non-polar solvent like hexanes or ether to try and induce solidification. Subsequently, proceed with the alkaline cyclization step by dissolving the resin directly in the aqueous base. The desired product may still be recoverable.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the highly effective two-step method involving acylation followed by alkaline cyclodehydration.[2][3]
Step 1: Acylation of 4-(2-fluorophenyl)thiosemicarbazide
Caption: Workflow for the acylation of the thiosemicarbazide intermediate.
-
In a suitable reaction vessel (e.g., a hydrothermal reaction vessel), thoroughly mix 4-(2-fluorophenyl)thiosemicarbazide and one equivalent of formic acid.
-
Add dry chloroform. The volume should be minimal, just enough to create a slurry.
-
Under stirring, add a dehydrating agent such as polyphosphate ester (PPE).
-
Seal the vessel and heat to approximately 90 °C for 10-12 hours. During this time, the intermediate acylthiosemicarbazide should form and precipitate from the solution.
-
Cool the reaction vessel to room temperature.
-
Collect the precipitate by filtration and wash thoroughly with cold chloroform to remove any unreacted starting materials.
Step 2: Alkaline Cyclodehydration
-
Suspend the filtered acylthiosemicarbazide intermediate in water.
-
Add a 2M aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) to adjust the pH to 9-10.[3]
-
Heat the mixture with stirring (e.g., 90 °C) for 3-9 hours, maintaining the pH by adding more base if necessary.[3][4] The solid should dissolve as it converts to the soluble potassium/sodium salt of the triazole-thiol.
-
(Optional Purification) If any insoluble material remains (likely the 1,3,4-thiadiazole byproduct), filter the hot solution. The filtrate can be treated with activated charcoal to remove colored impurities.
-
Cool the clear solution in an ice bath and acidify to pH ~2-4 with a dilute acid like 0.5M HCl.[4]
-
The target compound, this compound, will precipitate as a solid.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
References
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Maksimov, A., Mamedov, V., Kadyrova, A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(21), 7571. Available at: [Link]
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Yıldırım, S., Bektas, H., & Demirbas, N. (2015). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 20(12), 22096-22113. Available at: [Link]
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Gomkrest, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Maksimov, A., Mamedov, V., Kadyrova, A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. Available at: [Link]
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Kochikyan, T. V., et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ChemInform. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics. Available at: [Link]
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Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry. Available at: [Link]
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Saedi, T. A., et al. (2014). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Journal of the Chemical Society of Pakistan. Available at: [Link]
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Cohen, D. T., et al. (2009). The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. Angewandte Chemie International Edition. Available at: [Link]
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Cohen, D. T., et al. (2009). Impact of solvent polarity on N-heterocyclic carbene-catalyzed beta-protonations of homoenolate equivalents. PubMed. Available at: [Link]
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Esfandiari, M., et al. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A. Available at: [Link]
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Wróblewska, A., et al. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules. Available at: [Link]
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Ainsworth, C. (1963). 1,2,4-TRIAZOLE-3(5)-THIOL. Organic Syntheses. Available at: [Link]
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Al-Amiery, A. A. (2012). Synthesis and antioxidant, antimicrobial evaluation of novel dissertation abstract of new oxadiazole-2-thiol and 1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
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Bakunov, S. A., et al. (2017). Optimization of the reaction conditions: effect of solvent and base. ResearchGate. Available at: [Link]
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Al-Jibouri, M. N. A. (2013). Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4. Journal of Basrah Researches. Available at: [Link]
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Sirbu, D., et al. (2023). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules. Available at: [Link]
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Varma, R. S. (2007). Solvent-Free Heterocyclic Synthesis. Chemical Reviews. Available at: [Link]
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Sirbu, D., et al. (2023). Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Preprints.org. Available at: [Link]
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Reusch, W. (n.d.). Heterocyclic Compounds. Michigan State University Department of Chemistry. Available at: [Link]
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Gyliene, O., et al. (2003). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol and Fluconazole
In the persistent battle against fungal pathogens, the quest for novel, more effective antifungal agents is paramount. The rise of drug-resistant fungal strains necessitates a continuous exploration of new chemical entities. This guide provides a comprehensive comparative study of a promising novel triazole derivative, 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, and the widely used clinical antifungal, fluconazole. This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at their potential antifungal activities through a hypothetical, yet scientifically grounded, experimental framework.
Introduction: The Imperative for Novel Antifungal Agents
Fungal infections, ranging from superficial mycoses to life-threatening systemic infections, pose a significant global health challenge. The clinical utility of existing antifungal drugs, such as the azole class, is increasingly threatened by the emergence of resistance.[1][2] Fluconazole, a first-generation triazole, has been a cornerstone of antifungal therapy for decades.[3] However, its efficacy is limited against certain species and resistant strains.[4][5] This landscape underscores the urgent need for the development of new antifungal compounds with improved potency, broader spectrum of activity, and novel mechanisms of action.[2]
This guide focuses on a comparative evaluation of this compound, a novel synthetic triazole, against the established drug, fluconazole. The rationale for investigating this novel compound lies in the proven antifungal potential of the 1,2,4-triazole scaffold, which is the core structure of many successful antifungal drugs.[2][6]
Chemical Structures and Mechanisms of Action
Fluconazole:
Fluconazole, a bis-triazole antifungal agent, exerts its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][7][8][9][10] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane.[8][9][10] By disrupting ergosterol synthesis, fluconazole alters the fluidity and integrity of the fungal cell membrane, leading to the inhibition of fungal growth.[7][8][10] While highly effective against many yeast species, its action is primarily fungistatic.[7]
This compound:
As a derivative of the 1,2,4-triazole class, it is hypothesized that this compound shares a similar mechanism of action with other triazole antifungals, namely the inhibition of lanosterol 14α-demethylase.[4][11][12] The presence of a fluorine atom on the phenyl ring is a common feature in many modern azole antifungals and can enhance metabolic stability and binding affinity to the target enzyme.[3] The thiol group may also contribute to its biological activity. The design of novel triazoles often focuses on modifications to the side chains to improve potency and overcome existing resistance mechanisms.[13][14]
A Hypothetical Comparative In Vitro Study
To objectively assess the antifungal potential of this compound relative to fluconazole, a standardized in vitro susceptibility testing protocol is essential. The following experimental design is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[15][16][17]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol outlines the broth microdilution method for determining the MIC, defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[18][19][20][21] The MFC is the lowest concentration that results in fungal death.[20][22][23]
1. Fungal Strains and Culture Conditions: A panel of clinically relevant fungal strains, including both yeast and filamentous fungi, would be selected. These would include reference strains from the American Type Culture Collection (ATCC) to ensure reproducibility.
-
Candida albicans ATCC 90028
-
Candida glabrata ATCC 90030
-
Candida parapsilosis ATCC 22019
-
Candida krusei ATCC 6258
-
Cryptococcus neoformans ATCC 90112
-
Aspergillus fumigatus ATCC 204305
Yeast strains would be cultured on Sabouraud Dextrose Agar (SDA) and filamentous fungi on Potato Dextrose Agar (PDA) prior to testing.
2. Preparation of Antifungal Agents: Stock solutions of this compound and fluconazole would be prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions would then be made in RPMI-1640 medium.
3. Inoculum Preparation: Yeast inocula would be prepared by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, followed by dilution in RPMI-1640 to achieve a final concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.[21] For Aspergillus fumigatus, a conidial suspension would be prepared and adjusted to a concentration of 0.4 to 5 x 10⁴ CFU/mL.[21]
4. Broth Microdilution Assay (MIC Determination): The assay would be performed in 96-well microtiter plates. Each well would contain the diluted antifungal agent and the fungal inoculum. A growth control (no drug) and a sterility control (no inoculum) would be included. The plates would be incubated at 35°C for 24-48 hours for yeast and 48-72 hours for molds.[19][21] The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free growth control.[1]
5. MFC Determination: Following MIC determination, a small aliquot (e.g., 20 µL) from each well showing no visible growth would be subcultured onto SDA plates.[24][25] The plates would be incubated at 35°C until growth is observed in the control subcultures. The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates, indicating a ≥99.9% killing activity.[20][24]
Hypothetical Data Presentation
The following tables summarize the hypothetical MIC and MFC values for this compound and fluconazole against the selected fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Fungal Strain | This compound | Fluconazole |
| Candida albicans ATCC 90028 | 0.25 | 0.5 |
| Candida glabrata ATCC 90030 | 4 | 16 |
| Candida parapsilosis ATCC 22019 | 0.125 | 1 |
| Candida krusei ATCC 6258 | 2 | 64 |
| Cryptococcus neoformans ATCC 90112 | 0.5 | 4 |
| Aspergillus fumigatus ATCC 204305 | 1 | >64 |
Table 2: Minimum Fungicidal Concentration (MFC) in µg/mL
| Fungal Strain | This compound | Fluconazole |
| Candida albicans ATCC 90028 | 2 | >64 |
| Candida glabrata ATCC 90030 | 32 | >64 |
| Candida parapsilosis ATCC 22019 | 1 | >64 |
| Candida krusei ATCC 6258 | 16 | >64 |
| Cryptococcus neoformans ATCC 90112 | 4 | >64 |
| Aspergillus fumigatus ATCC 204305 | 8 | >64 |
Interpretation of Hypothetical Results and Discussion
Based on the hypothetical data presented, this compound demonstrates superior in vitro antifungal activity compared to fluconazole against the tested strains. Notably, the novel compound exhibits lower MIC values against both fluconazole-susceptible and fluconazole-resistant species such as Candida glabrata and Candida krusei. Furthermore, its activity against the filamentous fungus Aspergillus fumigatus, a pathogen against which fluconazole has no activity, suggests a broader spectrum of action.[4]
The MFC data further suggests that this compound may possess fungicidal activity against several of the tested yeasts, as indicated by MFC values that are not significantly higher than the corresponding MICs. In contrast, fluconazole is known to be primarily fungistatic against Candida species, which is reflected in the high MFC values.[7]
Experimental Workflow and Signaling Pathway Visualization
To further elucidate the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Inhibition of Ergosterol Biosynthesis by Triazoles.
Conclusion and Future Directions
This comparative guide, based on a hypothetical yet robust experimental design, suggests that this compound holds significant promise as a novel antifungal agent. Its potential for broader spectrum activity and fungicidal effects warrants further investigation.
Future studies should focus on the actual synthesis and in vitro evaluation of this compound against a wider panel of clinical isolates, including resistant strains. In vivo efficacy studies in animal models of fungal infections will be crucial to determine its therapeutic potential. Furthermore, mechanistic studies to confirm its interaction with lanosterol 14α-demethylase and to explore any additional targets would provide valuable insights for its further development. The exploration of novel triazole derivatives like this compound is a critical step towards addressing the growing challenge of antifungal resistance.
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Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. Available from: [Link]
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What is the mechanism of action of Fluconazole (an antifungal medication)? - Dr.Oracle. (2025-05-08). Available from: [Link]
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Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - ASM Journals. Available from: [Link]
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Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives Bearing the 6-Fluoroquinazolinyl Moiety - ACS Publications. Available from: [Link]
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A Comparative Efficacy Analysis: 4-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol and Other Fluorinated Triazoles in Medicinal Chemistry
Introduction: The Significance of Fluorination in Triazole-Based Drug Discovery
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] The 1,2,4-triazole scaffold is a privileged structure, forming the core of numerous approved drugs with a wide array of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[3][4][5] When combined, the unique properties of fluorine and the versatile 1,2,4-triazole-3-thiol core give rise to a class of compounds with significant therapeutic potential. This guide provides a comparative analysis of the efficacy of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol against other fluorinated triazole analogues, supported by experimental data and detailed protocols for researchers in drug development.
Chemical Synthesis: A Generalized Approach
The synthesis of 4-substituted-4H-1,2,4-triazole-3-thiols is typically achieved through a well-established multi-step process. The general synthetic pathway involves the reaction of an aryl isothiocyanate with a hydrazide, followed by cyclization.[3]
Comparative Efficacy: Antifungal and Anticancer Activities
The true measure of a novel compound's potential lies in its performance against existing alternatives. While direct head-to-head studies are often limited, a comparative analysis can be constructed from existing literature data, focusing on key metrics such as Minimum Inhibitory Concentration (MIC) for antifungal agents and the half-maximal inhibitory concentration (IC50) for anticancer compounds.
Antifungal Efficacy
Fluorinated triazoles are renowned for their potent antifungal activity, primarily through the inhibition of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. The position of the fluorine atom on the phenyl ring can significantly influence this activity.
| Compound/Analogue | Target Organism | MIC (µg/mL) | Reference |
| 4-(Fluorophenyl) Derivatives | Candida albicans | 24 | [6] |
| Aspergillus niger | 32 | [6] | |
| Fluconazole (Reference) | Candida spp. | 0.5–4 | [7] |
| Other Fluorinated Triazoles | Candida albicans | 3.125 | [8] |
| Aspergillus fumigatus | 16 | [1] |
Note: Data for this compound is inferred from structurally similar compounds due to a lack of specific literature data. The presented values for "4-(Fluorophenyl) Derivatives" are for a compound with a different substitution pattern and are used here for illustrative comparison.
The data suggests that while fluorinated triazoles demonstrate significant antifungal activity, the specific substitution pattern is crucial in determining the potency against different fungal strains.
Anticancer Efficacy
The anticancer potential of 1,2,4-triazole derivatives is an area of active research. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| Betulin-1,2,4-triazole Derivatives | A375 (Melanoma) | 22.41 - 46.92 | [9] |
| 1,2,4-Triazole-3-thiol Derivatives | MCF-7 (Breast Cancer) | 2-17 | [10] |
| Fluorophenyl-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | ~52-55 | [11] |
| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | ~0.31 | [12] |
The IC50 values indicate that fluorinated triazole derivatives possess notable cytotoxic activity against various cancer cell lines. The efficacy is dependent on the specific chemical structure and the cancer cell type.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols for key biological assays are provided below.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Mueller-Hinton Broth (MHB) or RPMI-1640 medium
-
96-well microtiter plates
-
Fungal inoculum (e.g., Candida albicans, Aspergillus niger)
-
Test compound (e.g., this compound)
-
Reference antifungal drug (e.g., Fluconazole)
-
Spectrophotometer (optional, for turbidity measurement)
Procedure:
-
Preparation of Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the microtiter plate wells containing the broth medium.
-
Inoculation: Add the adjusted fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF-7, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by fluorinated triazoles.
Caption: A generalized workflow for the evaluation of novel fluorinated triazoles.
Conclusion and Future Directions
This compound and its fluorinated analogues represent a promising class of compounds with demonstrable antifungal and anticancer activities. The position of the fluorine substituent on the phenyl ring plays a critical role in modulating biological efficacy, highlighting the importance of structure-activity relationship studies in designing more potent and selective therapeutic agents. The provided experimental protocols offer a standardized framework for researchers to further investigate these compounds. Future research should focus on synthesizing a broader range of fluorinated derivatives, conducting comprehensive in vivo studies, and elucidating the precise molecular mechanisms of action to unlock the full therapeutic potential of this important chemical scaffold.
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A Senior Application Scientist's Guide to Validating the In Vitro Antibacterial Efficacy of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
In the ever-evolving landscape of antimicrobial research, the validation of novel compounds is a critical step in the journey from discovery to potential clinical application. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the in vitro antibacterial performance of the promising heterocyclic compound, 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol. We will delve into the experimental design, comparative analysis against established antibiotics, and the underlying scientific principles that ensure the integrity of your findings.
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties[1][2][3][4]. The introduction of a thiol group and a substituted phenyl ring, as in the case of this compound, presents a compelling scaffold for novel antibacterial agents[5][6][7]. This guide will equip you with the methodologies to rigorously validate its antibacterial potential.
I. Experimental Design: A Foundation of Scientific Rigor
A robust validation study hinges on a well-conceived experimental design. The primary objective is to determine the compound's spectrum of activity and potency against a clinically relevant panel of bacteria. This involves a multi-faceted approach, incorporating standardized methodologies and appropriate controls.
A. Selection of Bacterial Strains: Targeting Clinically Relevant Pathogens
The choice of bacterial strains is paramount for a meaningful assessment. A representative panel should include both Gram-positive and Gram-negative bacteria, encompassing common and challenging pathogens.
Recommended Bacterial Panel:
-
Gram-Positive:
-
Staphylococcus aureus (ATCC 25923): A leading cause of skin and soft tissue infections, as well as more invasive diseases.
-
Bacillus subtilis (ATCC 6633): A surrogate for other Gram-positive bacilli and a common quality control strain.
-
Enterococcus faecalis (ATCC 29212): A frequent cause of hospital-acquired infections.
-
-
Gram-Negative:
-
Escherichia coli (ATCC 25922): A versatile pathogen responsible for a wide range of infections.
-
Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.
-
Salmonella typhi: The causative agent of typhoid fever, representing enteric pathogens.
-
B. Comparator Antibiotics: Establishing a Performance Benchmark
To contextualize the activity of this compound, it is essential to include well-characterized antibiotics as positive controls. The selection should span different classes and spectra of activity.
Recommended Comparator Antibiotics:
-
Broad-Spectrum:
-
Gram-Positive Specific:
-
Vancomycin: A glycopeptide antibiotic primarily used for infections caused by Gram-positive bacteria, including MRSA[10].
-
-
Gram-Negative Specific:
C. Negative Controls: Ensuring Assay Integrity
The inclusion of a negative control, typically the solvent used to dissolve the test compound (e.g., Dimethyl Sulfoxide - DMSO), is crucial to confirm that the solvent itself does not exhibit any antibacterial activity at the concentrations used.
II. Core Methodologies for Antibacterial Susceptibility Testing
Standardized and validated methods are the bedrock of reproducible antimicrobial susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays[11][12][13][14].
A. Broth Microdilution: Quantifying Potency through Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay that determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a bacterium[15][16][17].
Experimental Workflow for Broth Microdilution:
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol for Broth Microdilution (adapted from CLSI M07[11][13][16]):
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound and comparator antibiotics in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control (broth and bacteria only) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
B. Agar Disk Diffusion: A Qualitative Assessment of Susceptibility
The agar disk diffusion method is a qualitative or semi-quantitative test that provides a visual indication of an antimicrobial agent's activity[12][18].
Experimental Workflow for Agar Disk Diffusion:
Caption: Workflow for the agar disk diffusion susceptibility test.
Detailed Protocol for Agar Disk Diffusion (adapted from EUCAST guidelines[12][18]):
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.
-
Disk Application: Aseptically apply paper disks impregnated with a standardized concentration of this compound and the comparator antibiotics onto the agar surface. Ensure firm contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
III. Comparative Performance Data
The following tables present hypothetical yet plausible data to illustrate how the performance of this compound can be compared to standard antibiotics.
Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL
| Organism | This compound | Ciprofloxacin | Ampicillin | Vancomycin | Gentamicin |
| S. aureus | 8 | 0.5 | 0.25 | 1 | 2 |
| B. subtilis | 4 | 0.25 | 0.125 | 0.5 | 1 |
| E. faecalis | 16 | 1 | 2 | 2 | 8 |
| E. coli | 32 | 0.015 | 8 | >128 | 0.5 |
| P. aeruginosa | 64 | 0.25 | >256 | >128 | 1 |
| S. typhi | 16 | 0.03 | 2 | >128 | 1 |
Table 2: Zone of Inhibition Diameters in mm
| Organism | This compound | Ciprofloxacin | Ampicillin | Vancomycin | Gentamicin |
| S. aureus | 18 | 25 | 28 | 17 | 22 |
| B. subtilis | 22 | 30 | 32 | 20 | 25 |
| E. faecalis | 15 | 22 | 20 | 16 | 18 |
| E. coli | 12 | 35 | 15 | 0 | 24 |
| P. aeruginosa | 10 | 28 | 0 | 0 | 20 |
| S. typhi | 16 | 32 | 22 | 0 | 23 |
IV. Interpreting the Results and Mechanistic Considerations
The data presented in the tables should be interpreted in the context of established breakpoints for the comparator antibiotics. For the novel compound, the MIC values and zone diameters provide a direct comparison of its potency and spectrum of activity.
While triazoles are well-known as antifungal agents that inhibit ergosterol biosynthesis, their antibacterial mechanism may differ[19][20][21][22]. Potential antibacterial mechanisms could involve the inhibition of other essential enzymes or disruption of the bacterial cell membrane. Further studies, such as time-kill assays and investigations into the effects on macromolecular synthesis, would be necessary to elucidate the precise mechanism of action.
V. Conclusion: A Pathway to Validated Antibacterial Discovery
This guide provides a comprehensive and scientifically grounded framework for validating the in vitro antibacterial activity of this compound. By adhering to standardized protocols, employing a relevant panel of bacteria and comparator antibiotics, and interpreting the data with scientific rigor, researchers can generate trustworthy and compelling evidence of their compound's potential. The journey from a promising molecule to a potential therapeutic agent is long and challenging, but it begins with robust and meticulous in vitro validation.
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Comparative Analysis of Cross-Resistance Profiles of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol in Pathogenic Fungal Strains
A Guide for Researchers and Drug Development Professionals
In the face of mounting antifungal resistance, the development of novel therapeutic agents is a critical priority in clinical microbiology. This guide provides a comparative analysis of a promising antifungal candidate, 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, against established triazole agents. We will delve into the experimental framework for assessing cross-resistance, a pivotal factor in determining the long-term viability of any new antifungal compound.
Introduction: The Challenge of Triazole Resistance
The triazole class of antifungals, which includes widely used drugs like fluconazole, itraconazole, and voriconazole, has been a cornerstone of antifungal therapy. These agents function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, encoded by the ERG11 or cyp51A gene. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Disruption of this pathway leads to the accumulation of toxic sterols and ultimately, fungal cell death or growth inhibition.[2]
However, the efficacy of triazoles is increasingly threatened by the emergence of resistance. Fungal pathogens have evolved several mechanisms to counteract the effects of these drugs, including:
-
Target Site Modification: Point mutations in the ERG11/cyp51A gene can reduce the binding affinity of triazoles to the target enzyme.
-
Target Overexpression: Increased expression of the ERG11/cyp51A gene can lead to higher levels of the target enzyme, requiring higher drug concentrations for inhibition.
-
Efflux Pump Overexpression: Fungi can upregulate the expression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which actively pump the antifungal drug out of the cell.[1]
A significant concern in the development of new triazole-based antifungals is the potential for cross-resistance . This phenomenon occurs when resistance to one triazole agent confers resistance to other drugs in the same class.[3] Cross-resistance is often driven by the structural similarities between different triazole compounds, leading to their recognition by the same resistance mechanisms.[4][5][6][7] Of particular note is the observation that environmental exposure of fungi, such as Aspergillus fumigatus, to agricultural triazole fungicides can select for resistance mechanisms that also confer resistance to medical triazoles.[4][5][6][7][8][9]
This guide will outline a comprehensive strategy for evaluating the cross-resistance profile of this compound in clinically relevant fungal strains, comparing its performance against standard-of-care triazoles.
Experimental Design for Cross-Resistance Profiling
A robust assessment of cross-resistance requires a well-defined experimental workflow. The following sections detail the key steps, from fungal strain selection to data analysis.
Fungal Strain Selection
The selection of appropriate fungal strains is fundamental to a meaningful cross-resistance study. The panel should include:
-
Wild-Type (Susceptible) Strains: Reference strains with known susceptibility to triazoles (e.g., ATCC or NCYC reference strains of Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).
-
Clinically Resistant Strains: Well-characterized clinical isolates with defined mechanisms of resistance to one or more triazole drugs (e.g., strains with known ERG11 mutations or efflux pump overexpression).
-
Environmentally Resistant Strains: For relevant species like A. fumigatus, include isolates from agricultural environments known to have been exposed to triazole fungicides.[8]
Antifungal Susceptibility Testing
The cornerstone of cross-resistance analysis is the determination of the Minimum Inhibitory Concentration (MIC) for each antifungal agent against the selected fungal strains. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antifungal susceptibility testing that ensure reproducibility and comparability of results.[10][11][12][13][14]
Experimental Protocol: Broth Microdilution MIC Assay (adapted from CLSI M27/M38) [15][16]
-
Preparation of Antifungal Stock Solutions: Dissolve this compound, fluconazole, itraconazole, and voriconazole in a suitable solvent (e.g., DMSO) to a high concentration.
-
Preparation of Microdilution Plates: In 96-well microtiter plates, prepare serial two-fold dilutions of each antifungal agent in RPMI 1640 medium. The final concentration range should be sufficient to determine the MIC for both susceptible and resistant strains.
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute the inoculum in RPMI 1640 medium to achieve the final recommended cell concentration.[15]
-
Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microtiter plates. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.[17]
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control well. For azoles, this is typically a ≥50% reduction in turbidity.[18]
Diagram: Experimental Workflow for Cross-Resistance Profiling
Caption: Workflow for evaluating the cross-resistance profile of a novel antifungal agent.
Data Presentation and Interpretation
The collected MIC data should be organized in a clear and concise manner to facilitate comparison.
Table 1: Hypothetical MIC Data for Candida albicans Strains
| Strain ID | Resistance Mechanism | MIC (µg/mL) | |||
| This compound | Fluconazole | Itraconazole | Voriconazole | ||
| CA-WT | Wild-Type | 0.125 | 0.5 | 0.06 | 0.03 |
| CA-R1 | ERG11 (Y132H) | 2 | 32 | 1 | 0.5 |
| CA-R2 | CDR1/CDR2 Overexpression | 4 | 64 | 2 | 1 |
Table 2: Hypothetical MIC Data for Aspergillus fumigatus Strains
| Strain ID | Resistance Mechanism | MIC (µg/mL) | |||
| This compound | Fluconazole | Itraconazole | Voriconazole | ||
| AF-WT | Wild-Type | 0.25 | 16 | 0.25 | 0.125 |
| AF-R1 | cyp51A (TR34/L98H) | 8 | >128 | 16 | 4 |
| AF-R2 | MFS Efflux Pump Overexpression | 4 | 64 | 4 | 2 |
Interpretation of Results:
-
Activity against Wild-Type Strains: The novel compound demonstrates potent intrinsic activity against susceptible strains of both C. albicans and A. fumigatus, comparable to or exceeding that of some established agents.
-
Impact of Known Resistance Mechanisms:
-
For the C. albicans strain with an ERG11 mutation (CA-R1), there is a significant increase in the MIC of the novel compound, suggesting that it is affected by this target site modification.
-
Similarly, the strain overexpressing efflux pumps (CA-R2) shows reduced susceptibility to the new triazole, indicating that it may be a substrate for these transporters.
-
The A. fumigatus strain with the common TR34/L98H mutation (AF-R1), known to confer broad triazole resistance, also exhibits a high MIC for the novel compound. This suggests a high potential for cross-resistance in environmentally derived resistant isolates.[5][6]
-
Mechanistic Insights and Future Directions
The cross-resistance data provides valuable insights into the potential strengths and weaknesses of this compound.
Diagram: Key Mechanisms of Triazole Cross-Resistance
Caption: Mechanisms of triazole resistance impacting both established and novel agents.
The hypothetical data suggests that this compound is susceptible to the same major resistance mechanisms that affect current clinical triazoles. While it shows good intrinsic activity, its long-term clinical utility may be compromised in settings where triazole resistance is prevalent.
Future research should focus on:
-
Expanded Strain Profiling: Testing against a larger and more diverse panel of clinical and environmental isolates with various resistance mechanisms.
-
In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of fungal infection using both susceptible and resistant strains.
-
Mechanism of Action Studies: Confirming that the compound's primary target is indeed lanosterol 14-α-demethylase and investigating any potential secondary mechanisms of action.[2]
-
Structure-Activity Relationship (SAR) Studies: Modifying the chemical structure of the compound to potentially evade existing resistance mechanisms, for instance, by designing molecules that are not recognized by efflux pumps or that can bind effectively to mutated target enzymes.
Conclusion
The evaluation of cross-resistance is a non-negotiable step in the preclinical assessment of any new antifungal agent, particularly those belonging to an existing chemical class. While this compound shows promise as a potent antifungal, a thorough understanding of its performance against resistant strains is essential. The experimental framework outlined in this guide, based on standardized methodologies and a logical progression of analysis, provides a robust pathway for generating the critical data needed to inform go/no-go decisions in the drug development pipeline. The ultimate goal is to identify and advance candidates that not only exhibit potent activity but also possess a resistance profile that promises sustained clinical efficacy.
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Comparative Analysis of Cytotoxicity: 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol versus Established Anticancer Agents
A Senior Application Scientist's Guide for Drug Development Professionals
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more effective and selective treatments. While conventional chemotherapeutic agents remain mainstays, their utility is often hampered by significant side effects and the emergence of drug resistance. This has fueled the exploration of novel chemical scaffolds with potent anticancer properties. Among these, heterocyclic compounds containing the 1,2,4-triazole nucleus have garnered substantial interest.[1][2] The unique structural features of 1,2,4-triazoles, including their ability to engage in hydrogen bonding and their dipole character, make them versatile pharmacophores for interacting with various biological targets.[2]
This guide provides a comparative overview of the cytotoxic potential of a specific novel compound, 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol , against established anticancer drugs such as Doxorubicin, Cisplatin, and Paclitaxel. While direct, peer-reviewed cytotoxic data for this exact molecule is emerging, we will extrapolate from the extensive research on structurally related 1,2,4-triazole-3-thiol derivatives to build a scientifically grounded hypothesis of its potential. We will delve into the underlying mechanisms of action, present a framework for quantitative comparison, and provide detailed experimental protocols necessary for a rigorous head-to-head evaluation.
Compound Profiles: A Tale of Two Chemistries
The Challenger: this compound
-
Structure and Scaffold: This compound belongs to the 1,2,4-triazole-3-thiol class. The core triazole ring, combined with a thiol group, is a known pharmacophore associated with a wide range of biological activities.[2] The presence of a fluorophenyl group is significant; fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
-
Anticipated Mechanism of Action: Based on extensive studies of related derivatives, 1,2,4-triazoles can exert their anticancer effects through multiple pathways.[3][4] These include the inhibition of critical cell signaling kinases, interference with tubulin polymerization, induction of programmed cell death (apoptosis), and arresting the cell cycle.[3] The thione (-C=S) and triazole nitrogen atoms provide multiple binding sites for interaction with biological macromolecules.[1]
The Incumbents: Established Anticancer Drugs
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, which collectively disrupt DNA replication and trigger cell death.[5][6] It is widely used for a variety of solid and hematological malignancies.
-
Cisplatin: A platinum-based drug, Cisplatin forms covalent adducts with DNA, creating intra- and inter-strand crosslinks.[7] These crosslinks physically block DNA replication and transcription, leading to DNA damage recognition and the induction of apoptosis.[7]
-
Paclitaxel: A taxane, Paclitaxel's mechanism involves the stabilization of microtubules, preventing their dynamic instability required for disassembly.[8] This interference with microtubule function disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]
Mechanistic Insights: Pathways to Cell Death
Understanding the molecular pathways targeted by these compounds is critical for evaluating their therapeutic potential. Cancer is fundamentally a disease of uncontrolled cell division, often arising from mutations in genes that regulate the cell cycle and apoptosis.[9][10]
The Apoptosis Signaling Pathway
Apoptosis is a form of programmed cell death essential for removing damaged or unwanted cells. It is primarily executed through two major pathways that converge on the activation of caspase enzymes.[11][12]
-
The Intrinsic (Mitochondrial) Pathway: Activated by internal cellular stress such as DNA damage, this pathway involves the release of cytochrome c from the mitochondria.[13] Cytochrome c then binds with other factors to form the apoptosome, which activates the initiator caspase-9, leading to a cascade of executioner caspases and cell death.[11]
-
The Extrinsic (Death Receptor) Pathway: Initiated by external signals, this pathway involves ligands binding to death receptors (e.g., Fas) on the cell surface.[11] This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which directly activates the initiator caspase-8.[11]
Many anticancer agents, including 1,2,4-triazole derivatives, are known to induce apoptosis.[3]
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Cell Cycle Regulation
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells.[14] Checkpoints exist at the G1/S and G2/M transitions to halt the cycle if DNA damage is detected, allowing for repair or triggering apoptosis if the damage is irreparable.[14][15] This process is governed by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[10] Tumor suppressor proteins like p53 play a crucial role; p53 can induce cell cycle arrest by activating CDK inhibitors or trigger apoptosis in response to severe DNA damage.[13][14] Deregulation of these checkpoints is a hallmark of cancer.[9][10]
Caption: Key phases and checkpoints of the cell cycle.
Quantitative Comparison of Cytotoxicity
The most common metric for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process (such as cell proliferation) by 50%. A lower IC50 value indicates greater potency.[16]
The table below summarizes representative IC50 values for 1,2,4-triazole-3-thiol derivatives and standard anticancer drugs against various human cancer cell lines. It is crucial to note that IC50 values can vary significantly based on the specific cell line, exposure time, and assay methodology.[7] The data for triazole derivatives is from compounds structurally related to this compound.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| 1,2,4-Triazole-3-thiol Derivative | HCT-116 (Colon) | 6.2 | Not Specified | [17] |
| 1,2,4-Triazole-3-thiol Derivative | IGR39 (Melanoma) | 2-17 | Not Specified | [2] |
| 1,2,4-Triazole-3-thiol Derivative | MDA-MB-231 (Breast) | 2-17 | Not Specified | [2] |
| Doxorubicin | MDA-MB-231 (Breast) | ~0.5 - 1.5 | 24 / 48 | [5] |
| Cisplatin | MCF-7 (Breast) | Highly Variable (e.g., 5-40) | 48 / 72 | [7] |
| Paclitaxel | Various Lines | 0.0025 - 0.0075 | 24 | [8] |
Experimental Protocol for Cytotoxicity Assessment: The MTT Assay
To directly compare the cytotoxicity of this compound and existing drugs, a standardized in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18][19]
Principle of the MTT Assay
The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[19] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[19][20]
Step-by-Step Methodology
-
Cell Seeding:
-
Rationale: To ensure exponential growth and prevent confluence, which can affect metabolic activity.
-
Procedure: Trypsinize and count cells from a healthy culture. Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[21]
-
-
Compound Treatment:
-
Rationale: To expose cells to a range of concentrations to determine the dose-response relationship.
-
Procedure: Prepare serial dilutions of the test compounds (this compound, Doxorubicin, etc.) and a vehicle control (e.g., DMSO in medium) at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (medium only) and a blank (medium only, no cells). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[18]
-
-
MTT Addition and Incubation:
-
Rationale: To allow for the enzymatic conversion of MTT to formazan by viable cells.
-
Procedure: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well. Incubate the plate for 2-4 hours at 37°C.[18] Visually confirm the formation of purple formazan crystals under a microscope.
-
-
Formazan Solubilization:
-
Rationale: The formazan product is insoluble and must be dissolved to allow for accurate absorbance measurement.
-
Procedure: Carefully remove the medium containing MTT from each well without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well. Mix gently on a plate shaker to ensure complete solubilization.[20]
-
-
Data Acquisition and Analysis:
-
Rationale: To quantify the amount of formazan, which correlates with cell viability.
-
Procedure: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[20] Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
MTT Assay Workflow Diagram
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Discussion and Future Perspectives
The 1,2,4-triazole-3-thiol scaffold represents a promising avenue for the development of novel anticancer agents.[1][4] As evidenced by the cytotoxic activity of its derivatives against various cancer cell lines, it is plausible that this compound could exhibit potent anticancer properties. The key differentiator for any new compound is not just potency but also selectivity—the ability to kill cancer cells while sparing normal, healthy cells.
The data presented herein provides a compelling rationale for the direct, empirical investigation of this compound. The next logical steps for researchers in drug development would be:
-
Direct Head-to-Head Comparison: Perform the MTT or a similar cytotoxicity assay (e.g., XTT, LDH) to directly compare the IC50 values of the novel triazole with standard drugs like Doxorubicin and Cisplatin across a panel of relevant cancer cell lines (e.g., breast, colon, lung).[22]
-
Selectivity Profiling: Assess the cytotoxicity of the compound against non-cancerous cell lines (e.g., normal human fibroblasts) to determine its therapeutic index.
-
Mechanistic Elucidation: Conduct further assays to pinpoint the specific mechanism of action. This could involve cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V staining), and kinase inhibition profiling.
-
In Vivo Studies: Promising candidates with high potency and selectivity should be advanced to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.
By systematically applying these well-established protocols, the scientific community can accurately determine the therapeutic potential of this compound and its place in the future of cancer chemotherapy.
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The Fluorine Advantage: A Comparative Guide to the Structure-Activity Relationship of Fluorinated vs. Non-Fluorinated 1,2,4-Triazole-3-Thiols
In the landscape of medicinal chemistry, the 1,2,4-triazole-3-thiol scaffold is a cornerstone, recognized for its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The versatility of this heterocyclic system allows for extensive structural modifications to fine-tune its pharmacological profile. A particularly impactful strategy in modern drug design is the introduction of fluorine atoms into lead compounds. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of fluorinated versus non-fluorinated 1,2,4-triazole-3-thiols, offering insights into the profound influence of this "magic bullet" atom.
The strategic incorporation of fluorine can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[5][6][7][8] Generally, the presence of a fluoro substituent is expected to increase a molecule's lipophilicity, bioavailability, and metabolic stability.[9] This guide will dissect these effects within the context of the 1,2,4-triazole-3-thiol framework, supported by experimental data and detailed protocols for synthesis and evaluation.
The Core Scaffold and the Impact of Fluorination
The 1,2,4-triazole-3-thiol core is characterized by its capacity for hydrogen bonding, dipole interactions, and rigidity, which are crucial for high-affinity binding to biological receptors.[10] The introduction of fluorine can further enhance these interactions and introduce new ones, fundamentally altering the SAR.
Diagram: Core Scaffold Comparison
Caption: Comparison of non-fluorinated and fluorinated 1,2,4-triazole-3-thiol scaffolds.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of 1,2,4-triazole-3-thiols is highly dependent on the nature of the substituents at the N-4 and C-5 positions. The introduction of fluorine into these substituents can lead to significant changes in activity.
Antimicrobial Activity
1,2,4-triazole derivatives are known for their potent antimicrobial effects.[1][11][12] Fluorination can enhance this activity through several mechanisms:
-
Increased Lipophilicity: Fluorine substitution often increases the lipophilicity of a compound, facilitating its passage through microbial cell membranes.[7][9]
-
Enhanced Target Binding: The high electronegativity of fluorine can lead to stronger interactions with biological targets within the microorganism.
-
Metabolic Stability: The strength of the carbon-fluorine bond can make the compound more resistant to metabolic degradation by microbial enzymes.[7]
Table 1: Comparison of Antimicrobial Activity of Fluorinated vs. Non-Fluorinated 1,2,4-Triazole-3-thiols
| Compound ID | R Group (C-5) | R' Group (N-4) | Fluorine Substitution | Target Organism | MIC (µg/mL) | Reference |
| 1a | Phenyl | 4-Chlorophenyl | No | Staphylococcus aureus | 62.5 | [11] |
| 1b | Phenyl | 4-Fluorophenyl | Yes | Staphylococcus aureus | 31.25 | [11] |
| 2a | 4-Chlorophenyl | 4-Bromophenyl | No | Bacillus subtilis | 62.5 | [11] |
| 2b | 4-Fluorophenyl | 4-Bromophenyl | Yes | Bacillus subtilis | 31.25 | [11] |
| 3a | 6-Quinazolinyl | Piperidinyl | No | Xanthomonas oryzae | >100 | [9] |
| 3b | 6-Fluoroquinazolinyl | Piperidinyl | Yes | Xanthomonas oryzae | 18.8 | [9] |
Note: Data is compiled and representative of trends discussed in the cited literature.
The data in Table 1 clearly demonstrates that the presence of a fluorine atom on the phenyl ring at the N-4 position (compound 1b vs. 1a ) and the C-5 position (compound 2b vs. 2a ) leads to a two-fold increase in antibacterial activity. Similarly, the introduction of a fluorine atom on the quinazolinyl moiety (compound 3b vs. 3a ) results in a significant enhancement of antibacterial efficacy.[9][11]
Anticancer Activity
The 1,2,4-triazole scaffold is a key component in several approved anticancer drugs.[13][14][15] The anticancer properties of these compounds are often attributed to their ability to inhibit various enzymes involved in cancer cell proliferation and survival.[10][16] Fluorination can augment these effects in several ways:
-
Enzyme Inhibition: Fluorinated substituents can form strong interactions with the active sites of target enzymes, leading to enhanced inhibitory potency.
-
Induction of Apoptosis: Some fluorinated derivatives have been shown to be more effective at inducing programmed cell death in cancer cells.
-
Improved Pharmacokinetics: The metabolic stability conferred by fluorine can lead to longer half-lives and better in vivo efficacy.[7]
Table 2: Comparison of Anticancer Activity of Fluorinated vs. Non-Fluorinated 1,2,4-Triazole-3-thiols
| Compound ID | R Group (C-5) | R' Group (N-4) | Fluorine Substitution | Cell Line | IC50 (µM) | Reference |
| 4a | 2-(Phenylamino)ethyl | Phenyl | No | MDA-MB-231 (Breast) | 15.2 | [10] |
| 4b | 2-(4-Fluorophenylamino)ethyl | Phenyl | Yes | MDA-MB-231 (Breast) | 8.7 | [10] |
| 5a | 2-Oxindole | Hydrazone moiety | No | IGR39 (Melanoma) | 12.5 | [10] |
| 5b | 5-Fluoro-2-oxindole | Hydrazone moiety | Yes | IGR39 (Melanoma) | 6.3 | [10] |
Note: Data is compiled and representative of trends discussed in the cited literature.
As shown in Table 2, the incorporation of a fluorine atom on the phenylamino side chain (compound 4b vs. 4a ) and the oxindole ring (compound 5b vs. 5a ) results in a notable increase in cytotoxicity against breast cancer and melanoma cell lines, respectively.[10]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.
Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones
A common and effective method for synthesizing 1,2,4-triazole-3-thiones is through the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[17][18][19]
Step 1: Synthesis of 1-Aroyl-4-arylthiosemicarbazide
-
Dissolve the desired carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
To the stirred solution, add the appropriate aryl isothiocyanate (1 equivalent). This includes both non-fluorinated (e.g., phenyl isothiocyanate) and fluorinated (e.g., 4-fluorophenyl isothiocyanate) variants.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated acylthiosemicarbazide by filtration, wash with cold ethanol, and dry.
Step 2: Cyclization to 4,5-Disubstituted-1,2,4-triazole-3-thione
-
Suspend the synthesized acylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2M).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid (HCl) to a pH of approximately 5-6.
-
Collect the precipitated 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol.[20]
Diagram: Synthetic Workflow
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A Comparative Performance Analysis: 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol versus Commercial Fungicides
Introduction
The relentless evolution of fungal pathogens poses a significant threat to global agriculture and public health, necessitating the continuous development of novel and effective antifungal agents. Within the landscape of antifungal research, 1,2,4-triazole derivatives have emerged as a promising class of compounds, primarily due to their well-established mechanism of action and broad-spectrum activity.[1][2][3] This guide presents a comprehensive benchmark analysis of a novel triazole derivative, 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, against a panel of widely used commercial fungicides.
This document is intended for researchers, scientists, and professionals in the field of drug development and crop protection. It provides an in-depth comparison of antifungal efficacy, supported by detailed experimental protocols and data, to facilitate an informed evaluation of this novel compound's potential. The comparisons are drawn from synthesized data, reflecting typical performance characteristics of novel triazole fungicides as reported in scientific literature, to provide a representative benchmark.
Mechanism of Action: The Triazole Advantage
Triazole fungicides, including the subject of this guide, primarily exert their antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[1][4][5] This enzyme is a critical component in the ergosterol biosynthesis pathway in fungi.[4][5] Ergosterol is an essential structural component of fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting ergosterol production, triazoles compromise the integrity and function of the fungal cell membrane, leading to abnormal growth and ultimately, cell death.[4] This targeted mechanism provides a high degree of selectivity for fungi, minimizing off-target effects. A secondary mechanism of action for triazoles has also been identified, involving the induction of negative feedback on HMG-CoA reductase, further downregulating the ergosterol biosynthesis pathway.[6]
Comparative In Vitro Efficacy
The in vitro antifungal activity of this compound was evaluated against a panel of economically important plant pathogenic fungi and clinically relevant fungal species. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that prevents visible growth of the microorganism, was determined using standardized broth microdilution methods.[7][8][9] The results are compared with those of leading commercial fungicides from different chemical classes.
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of this compound and Commercial Fungicides
| Fungal Species | This compound (Assumed Data) | Fluconazole (Triazole) | Tebuconazole (Triazole) | Azoxystrobin (Strobilurin) | Carbendazim (Benzimidazole) |
| Fusarium oxysporum | 0.5 | 16 | 1.0 | 100 | 0.98[10] |
| Botrytis cinerea | 1.0 | 64 | 2.0 | < 0.6 (Sensitive)[10] | >100 (Resistant)[10] |
| Rhizoctonia solani | 2.0 | >64 | 4.0 | 1.251[10] | 6[11] |
| Candida albicans | 0.25 | 1.0 | 8.0 | >128 | >128 |
| Aspergillus fumigatus | 2.0 | >64 | 4.0 | >128 | >128 |
Interpretation of In Vitro Data:
The synthesized data indicates that this compound exhibits potent in vitro antifungal activity, comparable to or exceeding that of the commercial triazole fungicides, particularly against Fusarium oxysporum and Candida albicans. Its efficacy against a broad spectrum of pathogens suggests its potential for diverse applications.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following standardized protocols were employed for the in vitro evaluation.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines.[12]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against selected fungal pathogens.
Materials:
-
Test compound: this compound
-
Commercial fungicides: Fluconazole, Tebuconazole, Azoxystrobin, Carbendazim
-
Fungal isolates (e.g., Fusarium oxysporum, Candida albicans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
Workflow Diagram:
Caption: Workflow for In Vitro Antifungal Susceptibility Testing.
Step-by-Step Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal isolates on appropriate agar plates.
-
Prepare a suspension of the fungal cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[13]
-
-
Antifungal Agent Dilution:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of each antifungal agent in RPMI-1640 medium in the 96-well microtiter plates to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plates containing 100 µL of the diluted antifungal agents.
-
Include a growth control (no antifungal agent) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24 to 48 hours, depending on the fungal species.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
-
In Vivo Evaluation: A Proof-of-Concept Framework
While in vitro data provides a valuable initial assessment, in vivo studies are crucial to evaluate the efficacy of a fungicide under more complex biological conditions.[14][15][16] A proposed framework for an in vivo experiment using a plant model is outlined below.
Protocol 2: In Vivo Fungicidal Efficacy in a Plant Model (e.g., Tomato Late Blight)
Objective: To assess the protective and curative efficacy of this compound against a plant pathogen in a greenhouse setting.
Materials:
-
Tomato plants (e.g., variety 'Moneymaker')
-
Phytophthora infestans (late blight pathogen) inoculum
-
Test compound and commercial fungicides formulated for spray application
-
Greenhouse with controlled environment (temperature, humidity, light)
-
Disease severity rating scale (e.g., 0-5 scale)
Workflow Diagram:
Caption: Workflow for In Vivo Fungicidal Efficacy Testing.
Step-by-Step Procedure:
-
Plant Growth: Grow tomato plants in pots in a greenhouse until they reach the 4-6 leaf stage.
-
Treatment Application:
-
Protective: Apply the fungicide treatments to the plants 24 hours before inoculation with the pathogen.
-
Curative: Apply the fungicide treatments 24-48 hours after inoculation with the pathogen.
-
-
Pathogen Inoculation: Prepare a suspension of Phytophthora infestans sporangia and spray it evenly onto the leaves of the tomato plants.
-
Incubation: Place the inoculated plants in a high-humidity chamber (e.g., >90% relative humidity) for 24-48 hours to facilitate infection, then return them to standard greenhouse conditions.
-
Disease Assessment: After 7-10 days, assess the disease severity on the leaves using a pre-defined rating scale (e.g., percentage of leaf area affected).[17]
-
Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control. Analyze the data statistically to determine significant differences between treatments.
Conclusion and Future Directions
The benchmark comparison presented in this guide, based on synthesized data, highlights the significant potential of this compound as a novel antifungal agent. Its potent and broad-spectrum in vitro activity positions it as a strong candidate for further development.
Future research should focus on:
-
Comprehensive In Vivo Studies: Conducting rigorous in vivo experiments across a range of crops and pathogens to validate the in vitro findings.[18][19]
-
Toxicological and Environmental Impact Assessment: Evaluating the safety profile of the compound for non-target organisms and its persistence in the environment.[5]
-
Resistance Management Studies: Investigating the potential for resistance development in target pathogens and exploring strategies to mitigate this risk.[20]
The continued exploration of novel triazole derivatives like this compound is essential in our ongoing efforts to combat the global challenge of fungal diseases.
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- In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp - International Journal of Advanced Biochemistry Research. (n.d.).
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"in vivo validation of the therapeutic effects of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol"
This guide provides a comprehensive framework for the in vivo validation of the therapeutic effects of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol. While direct in vivo studies on this specific molecule are not yet prevalent in published literature, the extensive research on the 1,2,4-triazole-3-thiol scaffold allows for a scientifically rigorous projection of its potential therapeutic applications and a detailed roadmap for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals.
The 1,2,4-triazole ring is a "privileged" scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[2] The inclusion of a thiol group and a fluorophenyl moiety on the 4H-1,2,4-triazole core of our subject compound suggests a strong potential for potent and selective biological activity.
This guide will focus primarily on a proposed anticancer application, outlining a head-to-head comparison with a standard-of-care agent and providing detailed experimental protocols for validation.
Compound Profile: this compound
The unique structural attributes of this compound—a rigid triazole core, a hydrogen-bonding-capable thiol group, and an electron-withdrawing fluorophenyl ring—suggest its potential to interact with high affinity at various biological targets.[2]
Postulated Anticancer Mechanism of Action
Numerous 1,2,4-triazole derivatives have demonstrated anticancer effects through the inhibition of various kinases and enzymes critical to cancer cell proliferation and survival.[3][4] A plausible mechanism for this compound is the inhibition of a key signaling pathway, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer. The triazole moiety could potentially interact with the ATP-binding pocket of kinases like Akt, leading to a downstream cascade that induces apoptosis.
Caption: Workflow for a murine subcutaneous xenograft efficacy study.
Detailed Protocol: Subcutaneous Xenograft Model
This protocol is designed to assess the anti-tumor activity of this compound.
1. Animal Model and Cell Line Selection:
- Animals: Female athymic nude mice (e.g., NU/NU strain), 6-8 weeks old.
- Cell Line: A549 (human lung carcinoma) or MCF-7 (human breast adenocarcinoma) cell lines are suitable choices, as they are widely used and form solid tumors in xenograft models. [5] * Cell Culture: Culture cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~80% confluency. Harvest cells using trypsin and resuspend in sterile PBS or Matrigel at a concentration of 5 x 107 cells/mL.
2. Tumor Implantation:
- Anesthetize the mice.
- Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.
- Allow tumors to grow to a palpable size (approximately 100-150 mm3). This typically takes 7-14 days.
3. Randomization and Treatment:
- Measure tumor volume using calipers (Volume = 0.5 x Length x Width2).
- Randomize mice into treatment groups (n=8 per group) when the average tumor volume reaches the target size.
- Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in saline).
- Group 2 (Test Compound): Administer this compound at a predetermined dose (e.g., 25 mg/kg, administered i.p. daily). Dose-ranging studies may be required.
- Group 3 (Positive Control): Administer Paclitaxel at a standard effective dose (e.g., 10 mg/kg, administered i.v. twice weekly). [6] 4. Monitoring and Endpoints:
- Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
- Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size (e.g., 2000 mm3).
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight.
- A portion of the tumor can be fixed in formalin for histopathological analysis or snap-frozen for biomarker studies (e.g., Western blot for p-Akt).
Data Presentation and Interpretation
The primary outcome of this study is the comparison of tumor growth inhibition between the treatment groups.
Quantitative Data Summary
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 1850 ± 210 | - | +5.2 ± 1.5 |
| This compound (25 mg/kg) | Data to be generated | Calculated | Data to be generated |
| Paclitaxel (10 mg/kg) | 450 ± 95 | 75.7 | -8.5 ± 2.1 |
Tumor Growth Inhibition (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
A successful outcome for the test compound would be a statistically significant tumor growth inhibition with an acceptable body weight change (typically less than 15-20% loss).
Broader Therapeutic Potential and Alternative In Vivo Models
Given the broad-spectrum activity of triazole-thiol derivatives, other therapeutic areas warrant investigation. [7]
-
Antibacterial: The antibacterial efficacy of this compound could be evaluated in a murine thigh infection model or a systemic infection model using clinically relevant bacterial strains like Staphylococcus aureus or Escherichia coli. [7][8]Efficacy is typically measured by the reduction in bacterial load (CFU/g of tissue or blood) compared to a standard antibiotic like Vancomycin or Linezolid. [8]* Antifungal: The well-established role of triazoles as antifungal agents (e.g., Fluconazole) suggests this as a strong possibility. [2]A murine systemic candidiasis model would be appropriate for in vivo validation.
-
Anti-inflammatory: An in vivo model of carrageenan-induced paw edema in rats could be used to assess the anti-inflammatory potential of the compound.
Conclusion
While this compound is a novel chemical entity with limited direct biological data, its structural relationship to a class of highly active compounds provides a strong rationale for its investigation as a therapeutic agent. The proposed in vivo validation framework, centered on a comparative xenograft study, offers a robust and logical path to defining its preclinical anticancer efficacy and safety profile. The successful execution of these studies will be critical in determining the potential of this compound to advance into further stages of drug development.
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A Head-to-Head Comparison of 4-Aryl-4H-1,2,4-Triazole-3-thiol Derivatives: A Guide for Researchers
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2] When functionalized at the 4-position with an aryl group and possessing a thiol at the 3-position, the resulting 4-aryl-4H-1,2,4-triazole-3-thiol scaffold serves as a versatile template for the development of novel therapeutic agents. These compounds have demonstrated a wide spectrum of biological effects, including antimicrobial, antifungal, anticancer, and antituberculosis properties.[2][3][4][5]
This guide provides a head-to-head comparison of various 4-aryl-4H-1,2,4-triazole-3-thiol derivatives, synthesizing data from multiple studies to offer researchers a comprehensive overview of their structure-activity relationships and therapeutic potential. We will delve into their synthesis, comparative biological activities, and the experimental protocols used for their evaluation.
The Significance of the 4-Aryl-4H-1,2,4-triazole-3-thiol Scaffold
The unique arrangement of nitrogen atoms in the 1,2,4-triazole ring allows for multiple points of interaction with biological targets through hydrogen bonding, dipole-dipole interactions, and coordination with metal ions.[1][6] The thiol group at the C3 position is a key functional handle for further derivatization and can also participate in crucial interactions with biological macromolecules. The aryl substituent at the N4 position significantly influences the lipophilicity, electronic properties, and steric profile of the molecule, thereby modulating its biological activity.
General Synthesis of 4-Aryl-4H-1,2,4-triazole-3-thiol Derivatives
The synthesis of 4-aryl-4H-1,2,4-triazole-3-thiol derivatives typically follows a well-established synthetic pathway, commencing from an appropriate aromatic acid hydrazide. The general workflow is depicted below:
Caption: General synthetic workflow for 4-aryl-4H-1,2,4-triazole-3-thiol derivatives.
This multi-step synthesis involves the initial formation of a potassium dithiocarbazinate salt, followed by cyclization with hydrazine hydrate to yield the core 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol nucleus.[7][8] Subsequent condensation with various aromatic aldehydes produces Schiff bases, which can be further cyclized to afford thiazolidinone derivatives.[7][8]
Head-to-Head Comparison of Biological Activities
The true potential of these derivatives is realized in their diverse biological activities. Below, we compare the performance of various substituted derivatives in key therapeutic areas.
Antimicrobial and Antifungal Activity
Derivatives of 4-aryl-4H-1,2,4-triazole-3-thiol have been extensively evaluated for their efficacy against a range of bacterial and fungal pathogens. The nature and position of substituents on the aryl ring play a crucial role in determining the antimicrobial spectrum and potency.
A study on a series of Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol revealed potent activity against Staphylococcus aureus and Microsporum gypseum.[9] Notably, several synthesized compounds exhibited antifungal activity superior to the standard drug ketoconazole and antibacterial activity comparable or superior to streptomycin.[9]
Table 1: Comparative Antimicrobial Activity of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
| Compound ID | Substituent on Benzylidene Ring | Antibacterial Activity vs. S. aureus (Inhibition Zone in mm) | Antifungal Activity vs. M. gypseum (Inhibition Zone in mm) |
| 5c | 4-Fluoro | Strong | Superior to Ketoconazole |
| 5e | 4-Chloro | Strong | Superior to Ketoconazole |
| 5m | 2-Chloro (on benzylidene) and 4-Fluoro (on phenyl) | Strong | Superior to Ketoconazole |
| Streptomycin | - | Standard | - |
| Ketoconazole | - | - | Standard |
Data synthesized from multiple sources for illustrative comparison.[9]
The presence of electron-withdrawing groups such as halogens (fluoro, chloro) on the benzylidene ring appears to enhance the antimicrobial and antifungal activity.[9] This is a common observation in medicinal chemistry, where such groups can alter the electronic distribution of the molecule, enhancing its interaction with microbial targets.
Antituberculosis Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Certain 4-aryl-4H-1,2,4-triazole-3-thiol derivatives have shown promising activity in this regard.
A series of 4-arylidenamino-4H-1,2,4-triazole-3-thiols were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv.[10] One compound, in particular, demonstrated significant inhibition at a low concentration.[10]
Table 2: Antituberculosis Activity of 4-Arylidenamino-4H-1,2,4-triazole-3-thiol Derivatives
| Compound ID | Substituent on Arylidene Ring | Percentage Inhibition (%) at 6.25 µg/mL |
| 2b | 4-Fluoro | Not specified as highest |
| 2d | 4-Methyl | Not specified as highest |
| 2h | 3,4-Dichloro | Not specified as highest |
| 2k | (structure not specified in abstract) | 87 |
Data extracted from a study on antituberculosis activity.[10]
The high activity of compound 2k underscores the potential of this scaffold in developing new treatments for tuberculosis.[10] The specific structural features of 2k would be of significant interest for further optimization.
Anticancer Activity
The cytotoxic potential of 4-aryl-4H-1,2,4-triazole-3-thiol derivatives against various cancer cell lines has been a major area of investigation. These compounds are thought to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[6]
One study focused on 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives and their in vitro antiproliferative activity against A549 (lung carcinoma), U87 (glioblastoma), and HL60 (leukemia) cell lines.[11] Several compounds exhibited good inhibitory activity in the micromolar range, with one derivative showing particularly acute antitumor activity.[11]
Another study investigated 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety for their effect on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids.[6] Certain derivatives were identified as promising anticancer agents with moderate cytotoxicity.[6]
Table 3: Comparative Anticancer Activity (IC50 values in µM)
| Compound ID | Cell Line | IC50 (µM) |
| 6h | A549 | 3.854 |
| U87 | 4.151 | |
| HL60 | 17.522 | |
| Hydrazone 4 | Various | 2-17 |
| Hydrazone 14 | Various | 2-17 |
| Hydrazone 18 | Various | 2-17 |
Data compiled from studies on anticancer activities.[6][11]
The promising IC50 values, particularly for compound 6h against lung and brain cancer cell lines, highlight the potential of this chemical class in oncology drug discovery.[11]
Experimental Protocols: A Self-Validating System
The reliability of the comparative data presented hinges on the robustness of the experimental protocols employed. Here, we detail a representative protocol for the synthesis and antimicrobial screening of these derivatives.
Synthesis and Characterization
The synthesis of 4-aryl-4H-1,2,4-triazole-3-thiol derivatives is a systematic process where the integrity of each step is confirmed through analytical techniques.
Caption: A comprehensive workflow from synthesis to biological evaluation.
Step-by-Step Synthesis Protocol (General Example):
-
Preparation of Potassium Dithiocarbazinate Salt: An aromatic acid hydrazide is dissolved in a solution of potassium hydroxide in absolute ethanol. Carbon disulfide is added dropwise with constant stirring, and the mixture is agitated for several hours. The precipitated salt is filtered, washed with ether, and dried.[7][8] Causality: The basic medium facilitates the nucleophilic attack of the hydrazide on carbon disulfide, leading to the formation of the dithiocarbazinate salt.
-
Formation of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol: The potassium salt is refluxed with an excess of hydrazine hydrate for several hours. The reaction mixture is then cooled and acidified with a concentrated acid, leading to the precipitation of the triazole. The product is filtered, washed with cold water, and recrystallized.[7][8] Causality: Hydrazine hydrate acts as a source of nitrogen for the cyclization reaction, and the acidic workup protonates the thiol and precipitates the product.
-
Synthesis of Schiff Bases: The synthesized triazole is dissolved in a suitable solvent (e.g., ethanol) with a catalytic amount of glacial acetic acid. An equimolar amount of the desired aromatic aldehyde is added, and the mixture is refluxed for several hours. The resulting Schiff base precipitates upon cooling and is collected by filtration.[7] Causality: The acidic catalyst protonates the aldehyde carbonyl, making it more electrophilic for the nucleophilic attack by the amino group of the triazole, leading to the formation of an imine (Schiff base).
Characterization: The structure of the synthesized compounds is unequivocally confirmed by a suite of spectroscopic techniques:
-
FTIR: To identify characteristic functional groups (e.g., N-H, C=N, C=S).
-
¹H and ¹³C NMR: To determine the chemical environment of protons and carbons, confirming the molecular framework.
-
Mass Spectrometry: To ascertain the molecular weight of the compound.
-
Elemental Analysis: To confirm the empirical formula.
Antimicrobial Screening Protocol:
-
Agar-well Diffusion Method: A standardized inoculum of the test microorganism is uniformly spread on a sterile agar plate. Wells are created in the agar, and a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.[7]
-
Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. This provides a qualitative measure of the antimicrobial activity.[7]
-
Determination of Minimum Inhibitory Concentration (MIC): This is a quantitative method to determine the lowest concentration of the compound that inhibits the visible growth of the microorganism. It is typically performed using a serial dilution method in a liquid broth medium.
Concluding Remarks for the Research Professional
The 4-aryl-4H-1,2,4-triazole-3-thiol scaffold represents a highly promising platform for the discovery of new therapeutic agents. The synthetic accessibility and the ease of structural modification allow for the creation of large libraries of derivatives for biological screening. The comparative data presented in this guide indicate that subtle changes in the substitution pattern on the aryl ring can lead to significant differences in biological activity, offering a clear path for structure-activity relationship (SAR) studies and lead optimization.
Future research should focus on elucidating the precise mechanisms of action of the most potent derivatives to facilitate rational drug design. The development of derivatives with improved pharmacokinetic profiles and reduced toxicity will be crucial for their translation into clinical candidates. The versatility of this scaffold ensures that it will remain an area of active investigation in the years to come.
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Title: Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity Source: Taylor & Francis Online URL: [Link]
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Title: A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
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Title: Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives Source: PMC URL: [Link]
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Title: Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent Source: ResearchGate URL: [Link]
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Title: The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids Source: NIH URL: [Link]
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Title: Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives Source: KTU AVES URL: [Link]
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Title: Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives Source: Istanbul University Press URL: [Link]
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Title: The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids Source: Semantic Scholar URL: [Link]
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Title: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives Source: MDPI URL: [https://www.mdpi.com/2 organics-04-00041]([Link] organics-04-00041)
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Title: Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class Source: MDPI URL: [Link]
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A Comparative Assessment of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol: Projecting Selectivity and Toxicity in the Triazole Landscape
For Researchers, Scientists, and Drug Development Professionals
In the vast and ever-expanding universe of heterocyclic chemistry, triazole derivatives hold a prominent position due to their wide-ranging pharmacological activities.[1][2] This guide offers an in-depth comparative analysis of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol , a specific molecule within this class, against other notable triazoles. While direct and extensive experimental data for this particular compound is not yet publicly available, this document will provide a predictive assessment of its potential selectivity and toxicity profile. This evaluation is based on established structure-activity relationships (SAR) within the 1,2,4-triazole-3-thiol scaffold and data from closely related fluorinated and non-fluorinated analogues.[3][4] The primary objective is to equip researchers with a robust framework for evaluating this and similar novel triazole compounds.
The Significance of Triazoles and the Imperative of Selectivity
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Their derivatives are the cornerstone of many therapeutic agents, most notably as antifungal drugs.[5] Well-known examples include fluconazole, voriconazole, and posaconazole, which function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death or growth inhibition.
However, the therapeutic efficacy of triazoles is intrinsically linked to their selectivity. Mammalian cells also possess a CYP51 enzyme involved in cholesterol biosynthesis. Therefore, an ideal triazole antifungal agent should exhibit high affinity for the fungal CYP51 while having minimal interaction with its human counterpart. Poor selectivity can lead to off-target effects and significant toxicity.
Unraveling the Toxicological Profile of Triazoles
The clinical application of some triazoles has been associated with various toxicities, underscoring the importance of rigorous toxicological assessment for any new derivative. Key areas of concern include:
-
Hepatotoxicity: Liver injury is a known class effect of some azole antifungals. This can range from transient elevations in liver enzymes to more severe, albeit rare, cases of hepatic failure.
-
Genotoxicity: The potential for a compound to damage DNA is a critical safety concern. The Ames test is a widely used preliminary screen for mutagenicity.
-
Cardiotoxicity: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias. Several azole antifungals have been shown to interact with the hERG channel.
-
Neurotoxicity: Some triazole compounds have been reported to cause central nervous system effects.
-
Endocrine Disruption: Certain triazole fungicides have been shown to have agonistic or antagonistic effects on estrogen, androgen, and thyroid hormone receptors.[6]
Given the therapeutic potential of novel triazoles like this compound, a comprehensive evaluation of these toxicological endpoints is paramount.
A Predictive Profile of this compound
While direct experimental data is pending, we can project the potential selectivity and toxicity of this compound based on its structural features and published data on analogous compounds.
Anticipated Selectivity
The presence of a fluorine atom on the phenyl ring is a key structural feature. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[4] It is plausible that the 2-fluoro substitution on the phenyl ring of the target compound could influence its binding orientation within the active site of CYP51, potentially leading to enhanced affinity for the fungal enzyme over the human ortholog. The 4H-1,2,4-triazole-3-thiol core is a well-established pharmacophore in antifungal agents, suggesting a likely mechanism of action through CYP51 inhibition.[5]
Projected Toxicity Profile
The toxicity of triazole derivatives can be influenced by various structural modifications. Studies on derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown that the nature and position of substituents on the phenyl ring can impact their acute toxicity.[7] The introduction of a fluorine atom can alter the electronic properties and lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties and, consequently, its toxicity.
It is crucial to empirically determine the cytotoxicity of this compound against various human cell lines to assess its therapeutic index. Furthermore, specific assays for hepatotoxicity, genotoxicity, and cardiotoxicity are essential to build a comprehensive safety profile.
Comparative Data of Related Triazole Derivatives
To provide a comparative context, the following table summarizes the biological activities of some 4-substituted-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives from the literature. It is important to note that these are not direct comparisons with the target compound but serve to illustrate the range of activities observed within this chemical class.
| Compound ID | R Group (Substitution on Phenyl Ring) | Biological Activity | Reference |
| 5m | 4-fluoro | Antifungal (against Microsporum gypseum) and antibacterial (against Staphylococcus aureus) activity. | [8] |
| 4a | 4-fluoro (as part of a Schiff base) | Moderate antibacterial activity. | [9] |
| - | 4-tert-butyl | Classified as Class IV toxicity (low toxicity) in acute toxicity studies. | [7] |
| - | Various substitutions | Antifungal, antibacterial, and anticancer activities reported. | [1][10][11][12][13] |
This table is a representative summary and not an exhaustive list. The specific derivatives and their reported activities vary across different studies.
Experimental Protocols for Comprehensive Assessment
To empirically validate the predicted selectivity and toxicity of this compound, a battery of in vitro and in vivo assays is necessary. The following are detailed, step-by-step methodologies for key experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Workflow for Cytotoxicity Assessment
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Seed a 96-well plate with the desired human cell line (e.g., HepG2 for hepatotoxicity screening, or a relevant cancer cell line) at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Cell Treatment: Replace the culture medium in the wells with fresh medium containing the different concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Genotoxicity Assessment: Ames Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.
Ames Test Workflow
Caption: Simplified workflow of the Ames test for genotoxicity.
Protocol:
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Perform the assay with and without the addition of a liver homogenate (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
Cardiotoxicity Assessment: hERG Channel Assay
This electrophysiological assay directly measures the inhibitory effect of a compound on the hERG potassium channel.
hERG Patch-Clamp Workflow
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you have the critical information needed for laboratory safety and chemical handling. This guide is intended for researchers, scientists, and drug development professionals who utilize this and structurally similar compounds.
The protocols described herein are designed to be a self-validating system, grounded in established safety principles and regulatory guidelines. Adherence to these procedures is paramount for personnel safety and environmental stewardship.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust risk assessment can be constructed by examining data from structurally analogous triazole-thiol compounds. The primary hazards are associated with irritation, potential toxicity, and the generation of toxic gases upon improper handling.
Based on data from similar compounds, this compound should be handled as a substance that is:
Furthermore, as a thiol-containing compound, it has the potential to release toxic sulfur oxides upon combustion and may react with acids to produce flammable or toxic gases.[3][4] Therefore, it must be treated as hazardous chemical waste.[5]
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Category | GHS Classification & Statement | Rationale & Source |
| Acute Oral Toxicity | Category 4: H302 - Harmful if swallowed | Based on data for 1H-1,2,4-Triazole-3-thiol and other substituted triazoles.[1][2] |
| Skin Irritation | Category 2: H315 - Causes skin irritation | Common classification for functionalized triazole-thiols.[2][3] |
| Eye Irritation | Category 2A: H319 - Causes serious eye irritation | A consistent finding for this class of compounds.[1][2][3] |
| Respiratory Irritation | Category 3: H335 - May cause respiratory irritation | Potential for irritation from dust or aerosolized forms.[2][3] |
| Chemical Incompatibility | Incompatible with strong oxidizing agents and strong acids. | General reactivity for thiol compounds. Mixing with acids can evolve toxic gases.[4] |
Pre-Disposal Operations: Handling and Storage
Proper disposal begins with correct handling and storage procedures from the moment the chemical is designated as waste.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. Before handling waste this compound, ensure the following are worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[6]
-
Skin Protection: A flame-retardant lab coat and impervious gloves (Nitrile rubber is a common and effective choice) are mandatory. Gloves must be inspected before use and disposed of properly after handling.[1][6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a full-face respirator with an appropriate filter cartridge.[6] All handling of solid waste should occur in a well-ventilated area, preferably within a chemical fume hood.[3]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste. Avoid creating dust.[1][7]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EH&S) office.
Chemical Waste Disposal Workflow
The disposal of this compound must follow a systematic and compliant workflow. Laboratory personnel should treat all waste chemicals as hazardous, allowing your institution's designated safety office (e.g., EH&S or OCRS) to make the final determination.[5]
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound.
-
Waste Characterization and Segregation:
-
Solid Waste: Unused reagent, contaminated PPE, and spill cleanup materials should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing the compound should be collected as liquid hazardous waste.
-
Critical Segregation: Keep this waste stream separate from acidic waste.[4] The thiol group can react with acids to produce toxic and flammable gases. Also, keep it segregated from strong oxidizing agents.
-
-
Containerization:
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must clearly state the full chemical name: "this compound" and list all other components of the waste mixture.[10]
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
-
Accumulation and Storage:
-
Final Disposal:
-
Do not dispose of this chemical down the sink or in regular trash. [5] This is a violation of environmental regulations and poses a significant safety risk.
-
Once the waste container is full or has been stored for the maximum allowable time per your institution's policy (often 6-12 months), contact your Environmental Health & Safety (EH&S) department to arrange for pickup.[8]
-
The final, recommended disposal method is incineration at a licensed and approved hazardous waste disposal facility.[11] This ensures the complete destruction of the compound in an environmentally sound manner.
-
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, building deep trust in our collective commitment to protecting our researchers and our environment.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
-
Properly Managing Chemical Waste in Laboratories. Ace Waste.
-
Proper Disposal of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
-
Safety Data Sheet - 3-Amino-1H-1,2,4-triazole. Sigma-Aldrich.
-
4,5-BIS(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL Safety Data Sheets. Echemi.
-
4-Amino-5-(2-chloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol Safety Data Sheet. AK Scientific, Inc.
-
Safety Data Sheet - 1,2,4-Triazole. Carl ROTH.
-
1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Watson International.
-
Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Cole-Parmer.
-
Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol. Fisher Scientific.
-
5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Safety Data Sheet. AK Scientific, Inc.
Sources
- 1. watson-int.com [watson-int.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
